Hydantoic acid
Description
Properties
IUPAC Name |
2-(carbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRXPPUJQRGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060045 | |
| Record name | Glycine, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Hydantoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000247 [mmHg] | |
| Record name | Hydantoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
462-60-2 | |
| Record name | Hydantoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(aminocarbonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydantoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBAMOYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4F314U63K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties of Hydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydantoic acid, also known as N-carbamoylglycine, is a crucial intermediate in both chemical synthesis and biological metabolism. As a derivative of the simplest amino acid, glycine (B1666218), it serves as a key precursor in the Urech hydantoin (B18101) synthesis, a foundational method for producing hydantoins—a class of heterocyclic compounds with significant pharmacological activities. Furthermore, this compound is a central metabolite in the enzymatic hydrolysis of hydantoins to produce enantiomerically pure amino acids, a process of great interest in the pharmaceutical industry. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biochemical pathway.
Core Physicochemical Properties
This compound is a white crystalline solid. Its fundamental properties are summarized in the tables below, providing a quantitative basis for its use in research and development.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₆N₂O₃ | [1][2] |
| Molar Mass | 118.09 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 179-180 °C | [1][3] |
| Boiling Point | 326.9 °C at 760 mmHg (rough estimate) | [1] |
| Solubility in Water | 38.85 g/L at 25 °C | [1][4] |
| Density | 1.5267 g/cm³ (rough estimate) | [1] |
| Vapor Pressure | 4.18 x 10⁻⁵ mmHg at 25 °C | [1] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(carbamoylamino)acetic acid | [5] |
| Acidity (pKa) | 3.876 at 25 °C | [1][4] |
| ¹H NMR (D₂O, 300 MHz) δ (ppm) | 3.898 | [5] |
| ¹³C NMR (D₂O, 22.5 MHz) δ (ppm) | 177.0 (COO), 162.2 (C=O), 43.4 (CH₂) | [5] |
| InChI Key | KZVRXPPUJQRGFN-UHFFFAOYSA-N | [3] |
| CAS Number | 462-60-2 | [1][3] |
Synthesis and Characterization: Experimental Protocols
This compound can be synthesized through several routes, most notably as an intermediate in the synthesis of hydantoin from glycine or via the hydrolysis of hydantoin.
Synthesis of this compound via Hydrolysis of Hydantoin
This protocol is adapted from studies on the kinetics of glycine formation from hydantoin.[3][6]
Materials:
-
Hydantoin
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a solution of sodium hydroxide in deionized water. A molar ratio of 3:1 NaOH to hydantoin is recommended for optimal hydrolysis.[6]
-
Dissolve hydantoin in the NaOH solution at room temperature.[6]
-
Transfer the reaction mixture to a sealed reaction vessel.
-
Heat the reaction mixture to 150 °C. The hydrolysis of hydantoin to this compound is typically complete within the first hour.[3][6]
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC.
-
After the initial hydrolysis phase, cool the reaction mixture.
-
Carefully acidify the solution with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum.
Characterization:
-
Melting Point: Determine the melting point of the dried product and compare it to the literature value (179-180 °C).[1][3]
-
FTIR Spectroscopy: Record the infrared spectrum of the product. Key characteristic peaks include N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the carboxylic acid and urea (B33335) (around 1750-1650 cm⁻¹), and C-N stretching.[7]
-
NMR Spectroscopy: Dissolve the product in D₂O and acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show a singlet for the methylene (B1212753) protons around 3.9 ppm. The ¹³C NMR should display three distinct signals corresponding to the carboxylic carbon, the urea carbonyl carbon, and the methylene carbon.[5]
-
Mass Spectrometry: Confirm the molecular weight of the product.[8]
Diagram 1: Experimental Workflow for this compound Synthesis and Characterization
Caption: Workflow for the synthesis of this compound via hydrolysis of hydantoin, followed by its characterization.
Biological Significance and Metabolic Pathway
This compound is a key intermediate in the metabolic pathway for the degradation of hydantoins, a process utilized by various organisms and harnessed for industrial applications.[2] The enzymatic hydrolysis of hydantoins to produce enantiomerically pure amino acids is of significant interest in the pharmaceutical industry for the synthesis of chiral drug intermediates.[9] This pathway involves two key enzymes: hydantoinase and N-carbamoylase.
Diagram 2: Enzymatic Hydrolysis of Hydantoin
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound(462-60-2) 13C NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Hydantoic Acid from Glycine and Urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoic acid, also known as N-carbamoylglycine or ureidoacetic acid, is a key intermediate in the synthesis of hydantoin (B18101) and its derivatives, which are a class of heterocyclic compounds with significant applications in the pharmaceutical industry. This technical guide provides an in-depth overview of the synthesis of this compound from the readily available starting materials, glycine (B1666218) and urea (B33335). The document details the underlying reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data to enable reproducible and efficient synthesis.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from glycine and urea proceeds through a nucleophilic addition-elimination reaction. The amino group of glycine acts as a nucleophile, attacking one of the carbonyl carbons of urea. This is followed by the elimination of ammonia (B1221849) to yield this compound. The reaction is typically carried out in an aqueous solution and can be influenced by temperature and pH. Under acidic conditions, this compound can subsequently cyclize to form hydantoin.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
Two primary methodologies for the synthesis of this compound from glycine and urea are presented below. The first is a direct thermal condensation, while the second employs basic conditions to form the sodium salt of this compound, which is subsequently neutralized.
Protocol 1: Thermal Condensation in Aqueous Solution
This protocol is adapted from procedures described in various chemical forums and patents where this compound is generated as a precursor to hydantoin.[1]
Materials:
-
Glycine
-
Urea
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve glycine (1.0 molar equivalent) and urea (1.0 to 2.3 molar equivalents) in a minimal amount of deionized water.[1]
-
Heat the reaction mixture to boiling and maintain reflux for 3 to 12 hours.[1] The progress of the reaction can be monitored by the evolution of ammonia gas.
-
After the reaction is complete, cool the solution to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches 3.[1]
-
A white precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration and wash with cold deionized water.
-
The crude product can be recrystallized from hot water to yield purified this compound.[1]
Protocol 2: Synthesis via Sodium Hydantoate
This method, based on a patented industrial process, involves the formation of the sodium salt of this compound in a basic medium.
Materials:
-
Glycine
-
Urea
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized water
-
Sulfuric Acid (H₂SO₄)
Procedure:
-
In a reaction vessel, add glycine (1.0 molar equivalent), sodium hydroxide (1.0 molar equivalent), and urea (1.5-2.0 molar equivalents) to approximately 6 molar equivalents of water.
-
Heat the mixture with stirring to 40-50 °C until all solids are dissolved.
-
Increase the temperature to approximately 100 °C and maintain for 8 hours.
-
Cool the reaction mixture. At this stage, the product is primarily sodium hydantoate.
-
To isolate this compound, carefully acidify the solution with sulfuric acid to a pH of 3.
-
The precipitated this compound is then collected by filtration, washed with cold water, and dried.
Quantitative Data
The yield and reaction conditions for the synthesis of this compound can vary. The following table summarizes key quantitative data from available sources.
| Molar Ratio (Glycine:Urea) | Solvent | Temperature (°C) | Time (h) | Yield of Crude this compound | Reference |
| 1:0.8 (approx.) | None (fusion) | 132 | Until solidification | 60% | [1] |
| 1:2.3 | Water | 100 (reflux) | 12 | Not isolated | [1] |
| 1:1.5-2 (with NaOH) | Water | 100 | 8 | Not specified for isolated acid |
Experimental Workflow
The general workflow for the synthesis and isolation of this compound is depicted in the following diagram.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from glycine and urea is a straightforward and accessible method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can favor the formation of this compound and prevent its subsequent cyclization to hydantoin. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and isolation of this compound in a laboratory setting. Further optimization of reaction parameters may lead to improved yields and purity, facilitating its use in drug discovery and development.
References
The Role of Hydantoic Acid as a Key Intermediate in Amino Acid Synthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of optically pure amino acids is a cornerstone of modern pharmaceutical and chemical industries, providing essential building blocks for a vast array of high-value products. While various chemical and biological methods exist, the enzymatic conversion of 5-monosubstituted hydantoins has emerged as a highly efficient, environmentally friendly, and industrially significant approach. This technical guide provides an in-depth exploration of the pivotal role of hydantoic acid (N-carbamoyl-α-amino acid), the key intermediate in this process. We will detail the enzymatic cascade known as the "Hydantoinase Process," present quantitative data on its efficiency, outline comprehensive experimental protocols for both the chemical synthesis of precursors and the biocatalytic conversion, and illustrate the underlying pathways and workflows.
Introduction: The Central Role of this compound
Hydantoic acids, more systematically known as N-carbamoyl-α-amino acids, are critical intermediates in the enzymatic pathway that converts hydantoin (B18101) derivatives into free amino acids. Hydantoins themselves are five-membered heterocyclic compounds (imidazolidine-2,4-diones) that can be readily synthesized from simple precursors like aldehydes, ketones, and amino acids.[1][2] The conversion of these chemically synthesized hydantoins into enantiomerically pure amino acids is achieved through a powerful biocatalytic method known as the "Hydantoinase Process".[3][4] This process is renowned for its high yields and exceptional stereoselectivity, offering a greener alternative to classical chemical synthesis which often produces racemic mixtures and requires harsh reaction conditions.[4][5]
The core of this process is a multi-enzyme cascade where the hydantoin ring is first hydrolyzed to form an N-carbamoyl-α-amino acid (this compound). This intermediate is then acted upon by a second enzyme to yield the desired free amino acid.[6][7] The efficiency of this pathway has made it a preferred method for the industrial production of non-standard D- and L-amino acids, which are vital components in semisynthetic antibiotics, pesticides, and sweeteners.[4][8]
The Core Pathway: The Hydantoinase Process
The industrial production of optically pure amino acids from racemic (D,L-) 5-monosubstituted hydantoins is achieved through a dynamic kinetic resolution process involving a cascade of three key enzymes.[9][10] This system allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer of the amino acid.[9]
The three enzymatic steps are:
-
Racemization: The unreacted hydantoin enantiomer is continuously racemized by hydantoin racemase , ensuring a constant supply of the substrate for the stereoselective hydantoinase. This step is crucial for driving the reaction to completion and achieving a yield greater than the 50% limit of classical kinetic resolution.[3][4] Under slightly alkaline conditions, this racemization can also occur spontaneously.[11]
-
Ring Hydrolysis: A stereoselective hydantoinase (EC 3.5.2.2) catalyzes the hydrolytic cleavage of the hydantoin ring. For example, a D-hydantoinase will selectively hydrolyze the D-enantiomer of the hydantoin to produce the corresponding D-N-carbamoyl-α-amino acid (D-hydantoic acid).[12][13]
-
Decarbamoylation: A highly enantiospecific N-carbamoyl-α-amino acid amidohydrolase (N-carbamoylase, EC 3.5.1.77) hydrolyzes the N-carbamoyl group from the this compound intermediate to yield the free, optically pure amino acid, along with ammonia (B1221849) and carbon dioxide.[13][14][15]
This elegant enzymatic cascade is visualized in the diagram below.
Figure 1: The enzymatic cascade of the Hydantoinase Process for producing D-amino acids.
Quantitative Data and Performance Metrics
The Hydantoinase Process has been successfully applied to the synthesis of numerous D- and L-amino acids at an industrial scale. The efficiency of the process is typically evaluated based on conversion yield, enantiomeric excess (ee), and productivity. The following tables summarize key quantitative data from cited studies.
Table 1: Performance of the Hydantoinase Process for D-Tryptophan Synthesis
| Parameter | Value | Reference |
| Starting Substrate | 80 mM L-indolylmethylhydantoin | [10] |
| Enzyme Combination | A. aurescens hydantoin racemase, A. tumefaciens D-hydantoinase, A. crystallopoietes D-carbamoylase | [10] |
| Conversion Yield | 99.4% | [10] |
| Enantiomeric Excess (ee) | >99.9% | [10] |
| Reaction Time | 12 hours | [10] |
| Productivity | 36.6 g/L/day | [10] |
| Scale | 0.5 L | [10] |
Table 2: Kinetic Properties of N-Carbamoyl-D-Amino Acid Amidohydrolase
| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Reference |
| Comamonas sp. E222c | N-carbamoyl-D-phenylalanine | 19.7 | 13.1 | [15] |
| Comamonas sp. E222c | N-carbamoyl-D-p-hydroxyphenylglycine | 13.1 | 0.56 | [15] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of hydantoin precursors and their subsequent enzymatic conversion to amino acids.
Protocol 1: Chemical Synthesis of Hydantoin Precursors
5-monosubstituted hydantoins are typically synthesized chemically before their use in biocatalysis. The Bucherer-Bergs reaction is a common and efficient method.[1][3]
Method: Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins [12]
-
Reaction Setup: In a suitable reaction vessel equipped for reflux, combine the starting ketone (1 molar equivalent), potassium cyanide (KCN, 2 molar equivalents), and ammonium (B1175870) carbonate ((NH4)2CO3, 2 molar equivalents).
-
Solvent: Add aqueous ethanol (B145695) or water as the solvent.
-
pH Adjustment: The ammonium carbonate acts as a buffer, maintaining the reaction pH between 8 and 9.
-
Reaction Conditions: Heat the mixture to 80-100°C under reflux. Reaction times can be long, but the use of ultrasonication can reduce the time and temperature required.[9]
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.
-
Precipitation: Carefully acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the hydantoin product.
-
Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like an ethanol/water mixture.
-
Safety Note: Cyanide salts are extremely toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Enzymatic Conversion via Whole-Cell Biocatalysis
Whole-cell biocatalysis, using recombinant microorganisms that overexpress the necessary enzymes, is a cost-effective method for the hydantoinase process.[2][16]
Method: Whole-Cell Biocatalysis for D-Amino Acid Production
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells carrying plasmids for the expression of D-hydantoinase, D-carbamoylase, and hydantoin racemase. Induce protein expression under optimal conditions (e.g., with IPTG). Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 8.0).[17] The resulting cell paste can be used directly or immobilized.[18]
-
Reaction Mixture: Prepare a buffered solution (e.g., 0.1 M Tris-HCl, pH 8.0-8.5) in a temperature-controlled bioreactor.
-
Substrate Addition: Add the chemically synthesized D,L-5-monosubstituted hydantoin substrate to the reaction mixture. Substrate concentration is typically in the range of 10-50 g/L.[16][17]
-
Initiation: Add the prepared whole-cell biocatalyst (e.g., 50 mg/ml wet cell weight) to the reaction mixture to start the conversion.[17]
-
Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme system (e.g., 30-50°C) with gentle agitation.[5][17]
-
Monitoring: Periodically take samples to monitor the disappearance of the hydantoin substrate, the transient appearance of the N-carbamoyl-amino acid intermediate, and the formation of the final amino acid product using HPLC.[19][20]
-
Termination and Product Isolation: Once the conversion is complete, terminate the reaction by removing the biocatalyst (e.g., by centrifugation or filtration). The free amino acid in the supernatant can then be isolated and purified using standard methods such as ion-exchange chromatography or crystallization.
Analytical Method: HPLC Analysis of Amino Acids
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the reaction products.
-
Sample Preparation: Stop the enzymatic reaction in aliquots by adding 30% trichloroacetic acid (TCA) to a final concentration of 3% (w/v) to precipitate proteins.[21] Centrifuge to clarify the sample.
-
Derivatization (Pre-column): Since most amino acids lack a strong chromophore, derivatization is required for UV or fluorescence detection. A common method is to react the amino acids with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[19]
-
Chromatography: Separate the derivatized amino acids on a reversed-phase HPLC column (e.g., C18).
-
Detection: Use a fluorescence detector for quantification.
-
Chiral Analysis: To determine the enantiomeric excess (ee), use a chiral stationary phase column or derivatize the amino acids with a chiral reagent (e.g., OPA and N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard reversed-phase column.[19]
Workflow and Logical Relationships
The successful synthesis of amino acids from hydantoins involves a logical workflow that begins with chemical synthesis and proceeds through biocatalytic conversion and analysis.
Figure 2: General experimental workflow from chemical synthesis to purified amino acid.
Conclusion
The use of this compound as a transient precursor in the Hydantoinase Process represents a mature and highly effective strategy for the industrial synthesis of enantiomerically pure amino acids. This biocatalytic approach combines the versatility of chemical synthesis for creating diverse hydantoin substrates with the unparalleled selectivity and efficiency of enzymatic conversions. The dynamic kinetic resolution enabled by the enzyme cascade maximizes theoretical yields, while the use of whole-cell biocatalysts simplifies processes and reduces costs. For researchers and professionals in drug development and specialty chemicals, a thorough understanding of this pathway, its quantitative metrics, and its practical protocols is essential for leveraging its power to create novel and valuable chiral molecules.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Properties of D-hydantoinase from Agrobacterium tumefaciens and its use for the preparation of N-carbamyl D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. mdpi.com [mdpi.com]
The Biological Significance of Hydantoin Derivatives: A Technical Guide for Drug Development
Introduction
Hydantoin (B18101) derivatives, a class of heterocyclic organic compounds based on the imidazolidine-2,4-dione structure, represent a privileged scaffold in medicinal chemistry. Their inherent structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution, allow for the generation of diverse chemical libraries with a wide spectrum of biological activities. This versatility has led to their investigation and development as therapeutic agents in numerous disease areas, ranging from infectious diseases to oncology and neurology. This technical guide provides an in-depth overview of the core biological significance of hydantoin derivatives, focusing on their mechanisms of action, quantitative structure-activity relationships, and key experimental methodologies for their evaluation, aimed at researchers, scientists, and drug development professionals.
Antimicrobial Activity
Hydantoin derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad range of bacterial and fungal pathogens.[1] The well-known antibiotic nitrofurantoin, a hydantoin derivative, has been in clinical use for decades for the treatment of urinary tract infections, highlighting the therapeutic viability of this chemical class.[2][3]
The antimicrobial mechanisms of hydantoin derivatives are often multifaceted. One proposed mechanism involves the disruption of bacterial cell membrane integrity.[2] Cationic and lipophilic hydantoin derivatives can interact with the negatively charged bacterial membranes, leading to membrane depolarization and subsequent cell lysis.[2][3] Another mechanism involves the inhibition of essential bacterial enzymes or interference with DNA synthesis.[3]
Quantitative Data: Antimicrobial Activity of Hydantoin Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [3] |
| Nitrofurantoin | Pseudomonas aeruginosa | >100 | [3] |
| Cationic lipidated hydantoin 26 | Most strains tested | 6.25 - 25 | [3] |
| Amine-alkyl derivatives of 5,5-diphenylhydantoin | Enterobacter aerogenes (in combination with nalidixic acid) | Moderate to low anti-MDR activity | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of hydantoin derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compounds. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Activity
Hydantoin derivatives are a well-established class of anticonvulsant drugs.[5][6] Phenytoin, one of the most widely used antiepileptic drugs, is a cornerstone in the treatment of partial and tonic-clonic seizures.[5][6][7] Other derivatives such as mephenytoin (B154092) and ethotoin (B1671623) are also utilized in epilepsy therapy.[5][7]
The primary mechanism of action for anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels in neurons.[6][8] By binding to the inactive state of the sodium channel, these compounds prolong the refractory period of the neuron, thereby reducing its ability to fire high-frequency action potentials that are characteristic of seizures.[6][8]
Quantitative Data: Anticonvulsant Activity of Hydantoin Analogues
A study on a large set of hydantoin derivatives identified predictive Quantitative Structure-Activity Relationship (QSAR) models for anticonvulsant activity.[9][10]
| Model Type | Test Set | Predictive Accuracy | Reference |
| Recursive Partitioning (RP) | Cell- and distance metric-derived | 75% | [9][10] |
| Spline-Fitting with a Genetic Algorithm (SFGA) | Cell- and distance metric-derived | 80% | [9][10] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of drug candidates against generalized tonic-clonic seizures.
-
Animal Preparation: Male Swiss albino mice are used for the study. The test compounds are administered intraperitoneally or orally at various doses.
-
Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a positive anticonvulsant effect. The dose that protects 50% of the animals (ED50) is then calculated.
Anticancer Activity
The hydantoin scaffold is a key feature in several anticancer agents, and numerous derivatives have been synthesized and evaluated for their antiproliferative activities.[11][12][13] Clinically used drugs like enzalutamide (B1683756) and nilutamide, which are nonsteroidal antiandrogens for the treatment of prostate cancer, contain the hydantoin moiety.[7][13]
The anticancer mechanisms of hydantoin derivatives are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with various cellular signaling pathways.[12] Some derivatives have been shown to act as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and prolyl hydroxylase domain (PHD) enzymes.[14][15]
Quantitative Data: Anticancer Activity of Hydantoin Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (cervical carcinoma) | 5.4 | [16][17] |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | MCF-7 (breast carcinoma) | 2 | [16][17] |
| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | HeLa, MCF-7, MiaPaCa-2, H460, SW620 | 20-23 | [16][17] |
| Spirohydantoin derivative 4 | SW480, SW620, PC3 | Most effective in the series | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the hydantoin derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antiviral and Enzyme Inhibitory Activities
Hydantoin derivatives have also been explored for their antiviral properties and their ability to inhibit various enzymes.[7][17][19] Some compounds have shown activity against viruses such as vaccinia virus, Coxsackie virus, and parainfluenza-3 virus.[16][17]
Furthermore, hydantoin-based structures have been identified as inhibitors of several enzymes, including human leukocyte elastase, urease, and carbonic anhydrases.[20][21][22] This inhibitory activity opens up avenues for the development of treatments for inflammatory diseases, bacterial infections, and conditions involving pH dysregulation.
Quantitative Data: Antiviral and Enzyme Inhibitory Activity
| Compound/Derivative | Target | Activity | Reference |
| 3-Benzhydryl-5-isopropyl hydantoin (5a) | Vaccinia virus | EC50 = 16 µg/mL | [16][17] |
| Thiohydantoin 1b | Urease | Ki = 0.42 mM | [20] |
| Hydantoin 2d | Urease | Ki = 0.99 mM | [20] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of anticonvulsant hydantoin derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Proposed mechanism of membrane disruption by antimicrobial hydantoins.
Hydantoin derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their proven success in the clinic, coupled with their synthetic tractability, ensures their continued importance in drug discovery and development. The diverse mechanisms of action, spanning from ion channel modulation to enzyme inhibition and antimicrobial effects, underscore the versatility of the hydantoin scaffold. Further exploration of structure-activity relationships, aided by computational modeling and robust preclinical evaluation, will undoubtedly lead to the discovery of novel and improved hydantoin-based therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers to build upon in their quest for the next generation of hydantoin-derived drugs.
References
- 1. ijsr.net [ijsr.net]
- 2. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-alkyl derivatives of hydantoin: new tool to combat resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. jddtonline.info [jddtonline.info]
- 8. sips.org.in [sips.org.in]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. QSAR characterization of new synthesized hydantoins with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thebioscan.com [thebioscan.com]
- 13. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Hydantoic Acid
This technical guide provides an in-depth overview of hydantoic acid, a key intermediate in the metabolism and chemical synthesis of various heterocyclic compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in metabolic pathways.
Chemical Structure and Formula
This compound, systematically known as N-carbamoylglycine or ureidoacetic acid, is an organic compound derived from the formal condensation of glycine (B1666218) with carbamic acid.[1] It serves as a crucial intermediate in the synthesis of hydantoins and is involved in various biological processes.
The chemical formula for this compound is C₃H₆N₂O₃ .[1][2]
Structural Representation:
Alternative Names: (Carbamoylamino)acetic acid, Ureidoacetic acid, Carbamoylglycine, Glycoluric acid, N-Carbamylglycine.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O₃ | [1][2][3] |
| Molar Mass | 118.092 g·mol⁻¹ | [2][4] |
| Melting Point | 179-180 °C | [3][5] |
| Boiling Point | 220.6 °C at 760 mmHg | [5] |
| Water Solubility | 38.85 g/L (at 25 °C) | [3][4] |
| pKa | 3.876 (at 25 °C) | [3][4] |
| Appearance | White to off-white crystalline powder | [4] |
| CAS Number | 462-60-2 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound and related compounds are provided below. These protocols are foundational for laboratory work involving this molecule.
Synthesis of this compound (via Urech Hydantoin (B18101) Synthesis Intermediate)
The Urech hydantoin synthesis is a classical method for preparing hydantoins from amino acids, which proceeds through a this compound intermediate. The following protocol is adapted for the synthesis of this compound from glycine.
Objective: To synthesize this compound from glycine and potassium cyanate (B1221674).
Materials:
-
Glycine
-
Potassium cyanate (KOCN)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
pH meter or pH paper
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a 250 mL beaker, dissolve 0.1 mol of glycine in 100 mL of deionized water with gentle heating and stirring.
-
Carbamoylation: To the glycine solution, add 0.11 mol of potassium cyanate. Heat the mixture to 50-60°C and stir for 1-2 hours. This reaction forms the potassium salt of this compound.
-
Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring continuously until the pH of the solution reaches approximately 2-3. This protonates the carboxylate and precipitates the this compound.
-
Isolation: The precipitated white solid is this compound. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining salts.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a general reversed-phase HPLC method for the analysis of this compound. Given its polar nature, a mobile phase with high aqueous content is appropriate.
Objective: To quantify this compound in a sample using RP-HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, and autosampler.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound standard.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid or formic acid (for mobile phase pH adjustment).
-
Deionized water (HPLC grade).
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of 95:5 (v/v) water:acetonitrile with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility). The pH should be adjusted to be well below the pKa of this compound (e.g., pH 2.5-3) to ensure it is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, as carboxyl groups exhibit absorbance in the short UV wavelength region.[6]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Metabolic Pathway of Hydantoin Derivatives
This compound is an intermediate in the metabolic breakdown of hydantoin and its derivatives. This pathway is catalyzed by a class of enzymes known as hydantoinases.
Caption: Metabolic pathway of 5-substituted hydantoin to an amino acid.
This enzymatic cascade is significant in biotechnology for the production of optically pure D- and L-amino acids from racemic hydantoin derivatives.[7] The first step involves the hydrolytic ring-opening of the hydantoin ring by a hydantoinase to form the corresponding N-carbamoyl-amino acid (a this compound derivative).[8] Subsequently, an N-carbamoyl-amino acid amidohydrolase catalyzes the hydrolysis of the this compound derivative to yield the final amino acid, carbon dioxide, and ammonia.[8]
References
- 1. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 462-60-2 [sigmaaldrich.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Hydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydantoic acid, systematically known as N-carbamoylglycine, is a ureido acid that holds a significant, albeit often overlooked, place in the history of organic and medicinal chemistry. Its discovery is intrinsically linked to the development of the hydantoin (B18101) ring system, a privileged scaffold in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details the historical context of its emergence as a key intermediate in the Urech hydantoin synthesis and presents detailed experimental protocols for its preparation. Furthermore, this guide explores the metabolic fate of related compounds within the purine (B94841) degradation pathway, offering insights into its biological relevance. Quantitative data is summarized in structured tables, and key chemical and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Historical Context
The history of this compound is inseparable from the discovery and synthesis of hydantoin. In 1861, the German chemist Adolf von Baeyer first isolated hydantoin during his research on uric acid.[1] This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds.
The first synthesis of a hydantoin derivative was achieved by Friedrich Urech in 1873.[1] He synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674).[1] This reaction, now known as the Urech hydantoin synthesis , proceeds through a crucial intermediate: this compound (or its corresponding salt). The reaction involves the nucleophilic addition of the amino acid to cyanic acid (formed in situ from potassium cyanate and acid), yielding the corresponding N-carbamoylamino acid, which is this compound in the case of glycine (B1666218). Subsequent intramolecular cyclization via dehydration affords the hydantoin ring.
While Urech's work focused on the final hydantoin product, the intermediacy of this compound is a fundamental aspect of this reaction. Therefore, the discovery of this compound can be attributed to the early investigations into hydantoin synthesis, with its implicit presence in Urech's foundational work.
Physicochemical Properties
This compound is a white crystalline solid with the chemical formula C₃H₆N₂O₃. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molar Mass | 118.09 g/mol | [2] |
| Melting Point | 179-180 °C | [3] |
| pKa | 3.876 (at 25 °C) | [4] |
| Water Solubility | 38.85 g/L (at 25 °C) | [4] |
| Appearance | White to almost white powder/crystal | [4] |
Synthesis of this compound
This compound is most commonly synthesized by the reaction of glycine with either urea (B33335) or a cyanate salt in an aqueous solution. The following sections provide detailed experimental protocols for these methods.
Synthesis from Glycine and Urea
This method is a straightforward and cost-effective way to produce this compound. The reaction involves the heating of an aqueous solution of glycine and urea.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 75 g (1 mole) of glycine and 140 g (2.3 moles) of urea in 120 mL of water.[5]
-
Reaction Conditions: Heat the mixture to boiling and maintain reflux for 12 hours with continuous stirring.[5]
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization of unreacted urea and byproducts.
-
Filter the cold solution to remove any precipitate.
-
Acidify the filtrate to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.[5]
-
This compound will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the product in a desiccator over a suitable drying agent.
-
Synthesis from Glycine and Potassium Cyanate (Urech Synthesis Intermediate)
This method follows the initial step of the classical Urech hydantoin synthesis.
Experimental Protocol:
-
Reaction Setup: In a beaker, dissolve 7.5 g (0.1 moles) of glycine in 100 mL of water.
-
Reaction Conditions: Add 8.1 g (0.1 moles) of potassium cyanate to the glycine solution and stir at room temperature for 1 hour.
-
Isolation and Purification:
-
Slowly add 1 M hydrochloric acid to the reaction mixture until the pH reaches approximately 3.
-
Cool the mixture in an ice bath to promote the precipitation of this compound.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with a small amount of cold water and then with ethanol.
-
Dry the purified this compound in an oven at 60-70 °C.
-
Chemical Pathways and Relationships
The chemical relationship between glycine, this compound, and hydantoin is central to the Urech synthesis. The following diagram illustrates this pathway.
Metabolic Pathways and Biological Relevance
While a direct signaling role for this compound in mammalian systems is not well-documented, its structural analog, ureidoglycolate , is a known intermediate in the purine degradation pathway in many organisms, including plants and some microorganisms.[6] In these pathways, purines are catabolized to uric acid, which is further broken down.
The degradation of the ureide allantoin (B1664786) leads to the formation of (S)-ureidoglycolate. This intermediate is then acted upon by specific enzymes.[7] Two key enzymes involved in the metabolism of ureidoglycolate are:
-
Ureidoglycolate lyase (EC 4.3.2.3): This enzyme catalyzes the breakdown of ureidoglycolate into glyoxylate (B1226380) and urea.[8]
-
Ureidoglycolate amidohydrolase (EC 3.5.3.19): This enzyme hydrolyzes (S)-ureidoglycolate to glyoxylate, ammonia, and carbon dioxide.[1]
The following diagram illustrates the terminal steps of the purine degradation pathway involving ureidoglycolate.
In the context of drug development, understanding the metabolic fate of structurally similar compounds is crucial. While this compound itself is not a major signaling molecule, its formation as a metabolite of certain drugs or its interaction with enzymes in related pathways could have pharmacological implications. For instance, the enzymes that process ureidoglycolate could potentially interact with this compound or its derivatives.
Conclusion
This compound, born from the early explorations of uric acid chemistry, remains a compound of fundamental importance in organic synthesis, particularly as the gateway to the medicinally significant hydantoin scaffold. This guide has provided a detailed account of its historical discovery, physicochemical properties, and synthesis. While its direct role in mammalian signaling pathways is yet to be elucidated, its structural relationship to intermediates in the purine degradation pathway suggests potential avenues for future research. For scientists and professionals in drug development, a thorough understanding of the chemistry and metabolic context of such foundational molecules is indispensable for the rational design of new therapeutic agents.
References
- 1. Ureidoglycolate hydrolase - Wikipedia [en.wikipedia.org]
- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njms.rutgers.edu [njms.rutgers.edu]
- 4. An aminotransferase branch point connects purine catabolism to amino acid recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Ureide-Degrading Reactions of Purine Ring Catabolism Employ Three Amidohydrolases and One Aminohydrolase in Arabidopsis, Soybean, and Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis, stereochemistry, and inhibition of ureidoglycolate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hydantoic Acid and Its Derivatives in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydantoic acid and its derivatives, notably N-carbamoyl amino acids and ureidoglycolate, are key intermediates in two distinct and significant metabolic pathways: the catabolism of purines via allantoin (B1664786) degradation and the biotechnologically crucial "hydantoinase process" for the production of enantiomerically pure amino acids. Understanding the intricate roles of these molecules, the enzymes that metabolize them, and the kinetics of their transformations is paramount for researchers in metabolic diseases, drug development professionals targeting these pathways, and scientists leveraging them for industrial biocatalysis. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound and its analogues, presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling and logical workflows.
Introduction to this compound and its Metabolic Significance
This compound, chemically known as N-carbamoylglycine, is a urea (B33335) derivative of the amino acid glycine (B1666218).[1][2] While "this compound" specifically refers to the glycine adduct, the term is often used more broadly in the literature to describe N-carbamoyl derivatives of other amino acids. These molecules are not merely metabolic curiosities but hold central positions in nitrogen metabolism and industrial biotechnology.
Two primary metabolic contexts define the importance of this compound derivatives:
-
Purine (B94841) Catabolism: In many organisms, the breakdown of purine nucleotides for nitrogen recycling proceeds through the formation of uric acid, which is further catabolized to allantoin. Allantoin is then hydrolyzed to allantoic acid, and a subsequent intermediate, (S)-ureidoglycolate, can be considered a hydroxylated analogue of this compound. The processing of these ureides is critical for nitrogen assimilation and detoxification.[3][4]
-
The Hydantoinase Process: This commercially significant pathway utilizes hydantoinase enzymes to hydrolyze synthetic hydantoin (B18101) rings to produce N-carbamoyl-amino acids (this compound derivatives). These intermediates are then converted by N-carbamoylases to yield optically pure D- or L-amino acids, which are vital building blocks for pharmaceuticals and other specialty chemicals.[5][6]
This guide will delve into the specifics of each pathway, providing a comprehensive overview for researchers and developers.
The Allantoin Degradation Pathway: A Route for Purine Nitrogen Recycling
In most mammals, as well as in other organisms like plants and bacteria, the purine degradation pathway does not terminate at uric acid. Instead, it continues to allantoin and its subsequent breakdown products, allowing for the recovery of nitrogen.[3]
Enzymatic Steps from Allantoin to Glyoxylate (B1226380)
The conversion of allantoin to glyoxylate involves a series of enzymatic reactions:
-
Allantoinase (EC 3.5.2.5): This enzyme catalyzes the hydrolysis of the pyrimidine (B1678525) ring of allantoin to produce allantoic acid.[7]
-
Allantoate (B10759256) Amidohydrolase (Allantoicase; EC 3.5.3.9) or Allantoate Deiminase (EC 3.5.3.4): Allantoic acid is then cleaved to form (S)-ureidoglycolate. Allantoate amidohydrolase directly produces ureidoglycolate and releases two molecules of ammonia (B1221849), while allantoate deiminase produces ureidoglycine, which is then converted to ureidoglycolate.
-
Ureidoglycolate Lyase (UGL; EC 4.3.2.3) or Ureidoglycolate Amidohydrolase (UAH; EC 3.5.3.19): (S)-ureidoglycolate is the final ureide intermediate. Its degradation can proceed via two distinct enzymatic reactions, yielding glyoxylate and either urea (catalyzed by UGL) or ammonia and CO2 (catalyzed by UAH).[8][9][10] The choice of pathway has significant implications for the organism's nitrogen economy.
Quantitative Data for Key Enzymes in Allantoin Degradation
The efficiency of the allantoin degradation pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Cofactors | Reference |
| Allantoinase (AllBali) | Bacillus licheniformis | Allantoin | 17.7 ± 2.7 | 24.4 ± 1.5 | 7.5 | 50 | Co²⁺ | [7] |
| Allantoate Amidohydrolase (AtAAH) | Arabidopsis thaliana | Allantoate | 0.0301 ± 0.0079 | 27.2 | - | - | Mn²⁺ | [11] |
| Allantoate Amidohydrolase (GmAAH) | Glycine max | Allantoate | 0.0809 ± 0.0123 | 50.2 | - | - | Mn²⁺ | [11] |
| Ureidoglycolate Lyase (UGL) | - | (S)-ureidoglycolate | - | - | - | - | - | [12] |
Experimental Protocols for Allantoin Pathway Enzymes
A common method for determining allantoinase activity involves the colorimetric detection of allantoic acid.[13]
Principle: Allantoinase hydrolyzes allantoin to allantoic acid. The allantoic acid is then acid-hydrolyzed to glyoxylate and urea. The glyoxylate is reacted with a phenylhydrazine (B124118) derivative to form a colored product that can be quantified spectrophotometrically.
Protocol:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5) and 20 mM allantoin.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate at the optimal temperature (e.g., 50°C for B. licheniformis allantoinase) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of 1 N HCl.
-
-
Colorimetric Detection:
-
Heat the acidified reaction mixture at 100°C for 5 minutes to hydrolyze allantoic acid.
-
Cool the samples to room temperature.
-
Add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 2 N HCl and incubate at 37°C for 15 minutes.
-
Add a solution of thiourea (B124793) in ethanol.
-
Add a solution of NaOH to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Quantify the amount of glyoxylate produced using a standard curve.
-
Ureidoglycolate lyase activity can be assayed by measuring the production of urea or glyoxylate. A coupled enzyme assay is often employed for continuous monitoring.[14]
Principle: Ureidoglycolate lyase cleaves (S)-ureidoglycolate to glyoxylate and urea. The released urea can be hydrolyzed by urease to ammonia, which can then be quantified.
Protocol:
-
Enzyme Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing a known concentration of (S)-ureidoglycolate.
-
Include an excess of purified urease in the reaction mixture.
-
Add a reagent for ammonia detection (e.g., from a commercial ammonia assay kit).
-
Initiate the reaction by adding the ureidoglycolate lyase sample.
-
-
Spectrophotometric Monitoring:
-
Continuously monitor the change in absorbance at the appropriate wavelength for the chosen ammonia detection method (e.g., 340 nm for a glutamate (B1630785) dehydrogenase-coupled assay).
-
Calculate the rate of ammonia production from the linear portion of the reaction curve.
-
Signaling and Metabolic Pathway Diagrams
Caption: The metabolic pathway of allantoin degradation from purines.
The Hydantoinase Process: Industrial Production of Chiral Amino Acids
The "hydantoinase process" is a prime example of industrial biocatalysis, enabling the efficient production of enantiomerically pure D- and L-amino acids from racemic 5-monosubstituted hydantoins.[5][15] This process typically involves a three-enzyme cascade.
The Enzymatic Cascade
-
Hydantoinase (EC 3.5.2.2): This enzyme catalyzes the stereoselective hydrolysis of the hydantoin ring to produce an N-carbamoyl-amino acid (a this compound derivative). Hydantoinases can be D-selective or L-selective.[16]
-
N-Carbamoylase (EC 3.5.1.77 or EC 3.5.1.87): This enzyme specifically hydrolyzes the N-carbamoyl group of the N-carbamoyl-amino acid to yield the desired free amino acid, carbon dioxide, and ammonia.[17]
-
Hydantoin Racemase (EC 5.1.99.5): To achieve a theoretical 100% conversion of the racemic starting material, a hydantoin racemase is employed to continuously convert the non-hydrolyzed hydantoin enantiomer into the form that is a substrate for the hydantoinase.[18]
Quantitative Data for Key Enzymes in the Hydantoinase Process
The efficiency and substrate scope of the hydantoinase process are determined by the kinetic parameters and specificity of the involved enzymes.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| D-Hydantoinase | Geobacillus stearothermophilus | D,L-5-Indolylmethyl hydantoin | - | - | 8.0 | 65 | [1] |
| L-N-Carbamoylase (BsLcar) | Geobacillus stearothermophilus | N-carbamoyl-L-methionine | - | - | 7.5 | 65 | [19] |
| D-Carbamoylase (M4Th3 mutant) | Pseudomonas sp. | N-carbamoyl-D-tryptophan | 0.34 ± 0.02 | 1.72 | - | - | [8] |
| Hydantoin Racemase (AthyuA1) | Agrobacterium tumefaciens | D-ethylhydantoin | - | - | 7.5 | 55-60 | [20] |
Note: Kinetic parameters are highly substrate-dependent and the table provides illustrative examples.
Experimental Protocols for Hydantoinase Process Enzymes
A widely used method for determining hydantoinase activity is a colorimetric assay based on the Ehrlich reaction.[1]
Principle: The N-carbamoyl-amino acid product of the hydantoinase reaction is quantified by its reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) under acidic conditions to form a yellow-colored Schiff base.
Protocol:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 100 mM phosphate (B84403) buffer (pH 8.0), 0.5 mM MnSO₄, and 20-50 mM of the hydantoin substrate.
-
Initiate the reaction by adding the hydantoinase sample.
-
Incubate at the optimal temperature (e.g., 65°C for G. stearothermophilus hydantoinase) for a specific time.
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 4%.
-
-
Colorimetric Detection:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
To the supernatant, add Ehrlich's reagent (p-dimethylaminobenzaldehyde in 6 M HCl).
-
Incubate at room temperature for 10-15 minutes to allow color development.
-
Measure the absorbance at 430 nm.
-
Determine the concentration of the N-carbamoyl-amino acid product using a standard curve.
-
High-performance liquid chromatography (HPLC) is a precise method for measuring N-carbamoylase activity by quantifying the amino acid product.[8]
Principle: The amino acid produced by the N-carbamoylase is separated from the substrate and other reaction components by reverse-phase HPLC and quantified by UV detection.
Protocol:
-
Enzyme Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of the N-carbamoyl-amino acid substrate (e.g., 0.1-10.0 mM).
-
Initiate the reaction by adding the N-carbamoylase sample.
-
Incubate at the optimal temperature for a defined period.
-
Terminate the reaction by heat inactivation (e.g., 100°C for 3 minutes) or by adding acid.
-
-
HPLC Analysis:
-
Centrifuge the terminated reaction mixture to remove any precipitate.
-
Inject a filtered aliquot of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the analytes using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer containing a modifier like formic acid).
-
Detect the amino acid product by UV absorbance at a suitable wavelength (e.g., 210-230 nm).
-
Quantify the amino acid concentration by comparing the peak area to a standard curve.
-
Workflow and Pathway Diagrams
Caption: The enzymatic cascade of the hydantoinase process for D-amino acid production.
Site-Directed Mutagenesis for Altering Enzyme Specificity
A significant area of research, particularly for the hydantoinase process, is the engineering of enzymes to improve their activity, stability, and substrate specificity. Site-directed mutagenesis is a powerful tool for achieving these goals.[12][16]
Rationale for Mutagenesis
The substrate specificity of hydantoinases is largely determined by the amino acid residues lining the substrate-binding pocket. By replacing bulky or hydrophobic residues with smaller or more polar ones, the active site can be remodeled to accommodate different substrates. For example, mutating phenylalanine or tryptophan residues to alanine (B10760859) has been shown to increase the activity of D-hydantoinase towards bulky aromatic hydantoins.[1]
Experimental Workflow for Site-Directed Mutagenesis
Caption: A typical workflow for site-directed mutagenesis of an enzyme.
Conclusion and Future Perspectives
This compound and its derivatives are more than just metabolic intermediates; they are at the crossroads of fundamental nitrogen metabolism and cutting-edge industrial biotechnology. The allantoin degradation pathway highlights a key strategy for nitrogen recycling in a wide range of organisms, and its enzymes represent potential targets for modulating this process. The hydantoinase process, on the other hand, is a testament to the power of biocatalysis for the sustainable production of high-value chemicals.
Future research in this area will likely focus on several key aspects:
-
Metabolic Flux Analysis: A deeper quantitative understanding of the flux through the allantoin degradation pathway in various physiological and pathological states.[21]
-
Enzyme Engineering: Continued efforts to engineer hydantoinases, N-carbamoylases, and racemases with novel substrate specificities, improved stability, and higher catalytic efficiencies.
-
Process Optimization: The development of more efficient and cost-effective industrial processes, including the use of immobilized enzymes and whole-cell biocatalysts.[20][22]
-
Drug Discovery: The exploration of enzymes in these pathways as potential targets for the development of new therapeutic agents.
The continued investigation into the metabolic roles of this compound and its derivatives promises to yield valuable insights and applications across various scientific and industrial domains.
References
- 1. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-enzymes.com [creative-enzymes.com]
- 5. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ureidoglycolate hydrolase, amidohydrolase, lyase: how errors in biological databases are incorporated in scientific papers and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase) [inis.iaea.org]
- 13. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Manipulation of the active site loops of D-hydantoinase, a (beta/alpha)8-barrel protein, for modulation of the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbamoylases: characteristics and applications in biotechnological processes [pubmed.ncbi.nlm.nih.gov]
- 18. Hydantoin racemase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. (PDF) Estimation of Allantoin Flux Using Continuous [research.amanote.com]
- 22. researchgate.net [researchgate.net]
Probing the Pharmacological Potential: A Technical Guide to the Bioactivity of Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, serves as a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention for their therapeutic potential, leading to the development of established drugs and promising new candidates. This technical guide provides an in-depth exploration of the diverse bioactivities of hydantoin derivatives, focusing on their anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. Detailed experimental protocols for key bioassays are provided, alongside a quantitative summary of activity data and visual representations of relevant signaling pathways to facilitate further research and development in this field.
Anticonvulsant Activity
Hydantoin derivatives are a well-established class of anticonvulsant agents, with phenytoin (B1677684) being a prominent example used in the treatment of epilepsy.[1][2][3][4] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons, which helps to stabilize neuronal membranes and prevent the spread of seizure discharges.[2]
Quantitative Data: Anticonvulsant Efficacy
The anticonvulsant activity of hydantoin derivatives is primarily assessed using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is a key parameter for quantifying their potency.
| Compound Class/Derivative | Test Model | Animal Model | ED50 (mg/kg) | Reference(s) |
| Phenytoin | MES | Mice | 5.96 | [5] |
| SB2-Ph (5,5'-diphenylhydantoin Schiff base) | MES | Mice | 8.29 | [5] |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | scPTZ | Mice | - | [4] |
| 3-methoxymethyl-5-ethyl-5-phenylhydantoin | MES & scPTZ | Mice | - | [4] |
Experimental Protocols
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for compounds effective against generalized tonic-clonic seizures.[1][6]
Workflow for the Maximal Electroshock (MES) Seizure Test
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Procedure:
-
Animal Preparation: Male CF-1 mice are acclimated to the laboratory environment.[7]
-
Drug Administration: Test compounds are administered, typically intraperitoneally, at various doses to different groups of mice. A vehicle control group is also included.
-
Anesthesia and Electrode Placement: A topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mice to minimize discomfort. Corneal electrodes are then placed.[1][7]
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[1]
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The percentage of animals protected from seizures at each dose is recorded, and the ED50 is calculated using statistical methods like probit analysis.[7]
The scPTZ test is used to identify compounds that can raise the threshold for seizures induced by a chemical convulsant, modeling absence and myoclonic seizures.[6][8]
Procedure:
-
Animal Preparation: Mice are prepared as in the MES test.
-
Drug Administration: Test compounds or a vehicle are administered.
-
Convulsant Administration: After a predetermined pretreatment time, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg for CF-1 mice) is given.[8]
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[8]
-
Data Analysis: The ability of the test compound to prevent or delay the onset of seizures is recorded, and the protective dose is determined.
Antimicrobial Activity
Hydantoin derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[3] Some derivatives have shown potent activity against clinically relevant multidrug-resistant bacterial strains.[3] The proposed mechanism for some of these compounds involves the disruption of bacterial cell membranes.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial efficacy of hydantoin derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Nitrofurantoin | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [3] |
| Compound 22 (a cationic lipidated hydantoin) | MRSA | <1 | [3] |
| Compound 22 (a cationic lipidated hydantoin) | Pseudomonas aeruginosa | <1 | [3] |
| Hyd6 (alkenyl hydantoin derivative) | Pseudomonas aeruginosa ATCC 27853 | 62.5 | [9] |
| Various amine-alkyl derivatives | Enterobacter aerogenes | No direct activity, but influence on nalidixic acid MIC | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth and bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anticancer Activity
Hydantoin derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.
Quantitative Data: Anticancer Efficacy (IC50)
The in vitro anticancer activity of hydantoin derivatives is commonly evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a standard metric.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Bis-thiohydantoin derivative (4c) | EGFR inhibition | 0.09 | [11] |
| Bis-thiohydantoin derivative (4e) | EGFR inhibition | 0.107 | [11] |
| Bis-thiohydantoin derivative (4d) | EGFR inhibition | 0.128 | [11] |
| Compound 4 (3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | SW480 (Colon) | - | [12] |
| Compound 4 (3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | SW620 (Colon) | - | [12] |
| Compound 4 (3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | PC3 (Prostate) | - | [12] |
| Compound 37 (phenytoin derivative) | A549 (Lung) | Inhibition of 55.1% | [13] |
| Compounds 37, 40, 42, 45 (phenytoin derivatives) | Breast cancer cell line | Inhibition of 64-74% | [13] |
Signaling Pathways in Cancer
Hydantoin derivatives can exert their anticancer effects by interfering with critical signaling pathways that are often dysregulated in cancer.
EGFR and Downstream Signaling Pathways
Caption: Inhibition of EGFR and downstream signaling by hydantoin derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with various concentrations of the hydantoin derivative for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[16] The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity
Certain hydantoin derivatives have demonstrated anti-inflammatory properties. For instance, an indole-hydantoin derivative, IH-1, has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17]
Quantitative Data: Anti-inflammatory Efficacy
The anti-inflammatory activity of hydantoin derivatives can be quantified by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.
| Compound Derivative | Assay | IC50 | Reference(s) |
| 1-Methylhydantoin Cinnamoyl Imide (Compound 4) | COX-1 Inhibition | 37 ± 4 µM | [18] |
| 1-Methylhydantoin Cinnamoyl Imide (Compound 4) | COX-2 Inhibition | 126 ± 12 µM | [18] |
| 1,3-disubstituted-2-thiohydantoin (Compound 7) | Cytotoxicity (RAW264.7 cells) | 197.68 µg/mL | [19] |
| Indole-hydantoin derivative (IH-1) | Inhibition of LPS-induced NO production | - | [17] |
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
NF-κB Signaling Pathway and its Inhibition
Caption: Inhibition of the NF-κB signaling pathway by an indole-hydantoin derivative.
Herbicidal Activity
Experimental Protocol: Evaluation of Herbicidal Activity
The herbicidal activity of compounds is evaluated through greenhouse trials on various weed species.
Procedure:
-
Plant Cultivation: Seeds of various monocotyledonous and dicotyledonous weeds are sown and grown under controlled greenhouse conditions.
-
Compound Application: The test compounds are formulated and sprayed onto the foliage of the plants at different concentrations.
-
Evaluation: The plants are observed over a period of 14-21 days for signs of herbicidal effects, such as chlorosis, necrosis, and growth inhibition.
-
Data Analysis: The herbicidal efficacy is often rated on a scale, and for more quantitative analysis, the Growth Reduction 50 (GR50), the concentration required to inhibit plant growth by 50%, can be determined.
Conclusion
This technical guide has provided a comprehensive overview of the multifaceted bioactivities of hydantoin derivatives, underscoring their significance in medicinal chemistry and drug development. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working to further explore and harness the therapeutic potential of this versatile class of compounds. The continued investigation into the structure-activity relationships and mechanisms of action of novel hydantoin derivatives holds great promise for the discovery of new and improved therapeutic agents to address a wide range of diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis and Herbicidal Activity of Opened Hydantoin-ring Derivatives of Hydantocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. anygenes.com [anygenes.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helda.helsinki.fi [helda.helsinki.fi]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Physicochemical Characteristics of Hydantoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of hydantoic acid (also known as N-carbamoylglycine). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and logical process visualization.
Core Physicochemical Properties
This compound is a carbamoyl (B1232498) derivative of the amino acid glycine (B1666218). It serves as a key intermediate in the synthesis of hydantoins and is recognized as a metabolite.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆N₂O₃ | [3] |
| Molar Mass | 118.09 g/mol | [2] |
| CAS Number | 462-60-2 | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 179-180 °C | - |
| pKa | 3.876 (at 25 °C) | - |
| Water Solubility | 38.85 g/L (at 25 °C) | - |
| Density (estimate) | 1.527 g/cm³ | - |
| Vapor Pressure (estimate) | 4.18E-05 mmHg (at 25 °C) | - |
| Refractive Index (estimate) | 1.4715 | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.
¹H NMR Spectroscopy
Proton NMR data for this compound in D₂O is presented in Table 2.
Table 2: ¹H NMR Spectral Data for this compound in D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment | Source(s) |
| 3.898 | Singlet | -CH₂- | [4] |
Note: The spectrum shows a prominent singlet for the methylene (B1212753) protons. Other exchangeable protons (e.g., from the carboxylic acid and amide groups) may not be readily observed in D₂O.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies are listed in Table 3.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3200 | N-H | Stretching (Amide) |
| ~3300-2500 | O-H | Stretching (Carboxylic Acid) |
| ~1720 | C=O | Stretching (Carboxylic Acid) |
| ~1680 | C=O | Stretching (Amide I) |
| ~1640 | N-H | Bending (Amide II) |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via the Urech Hydantoin (B18101) Synthesis (Intermediate Isolation)
The Urech hydantoin synthesis provides a common route to hydantoins, with this compound as a key intermediate. The following protocol is adapted for the synthesis and isolation of this compound from glycine.[5][6]
Materials:
-
Glycine
-
Potassium cyanate (B1221674) (KOCN)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Beakers, magnetic stirrer, heating mantle, pH meter, Buchner funnel, filter paper, and standard laboratory glassware.
Procedure:
-
Dissolution of Reactants: In a 250 mL beaker, dissolve 0.1 moles of glycine in 100 mL of deionized water with gentle heating and stirring. In a separate beaker, dissolve 0.12 moles of potassium cyanate in 50 mL of deionized water.
-
Reaction: Slowly add the potassium cyanate solution to the glycine solution while maintaining the temperature at approximately 60-70°C. Continue to stir the reaction mixture at this temperature for 1-2 hours.
-
Acidification: After the reaction period, allow the mixture to cool to room temperature. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 3. This will protonate the carboxylate and precipitate the this compound.
-
Isolation and Purification: Cool the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound in a desiccator under vacuum to a constant weight.
The synthesis workflow is illustrated in the following diagram:
Caption: Synthesis and isolation workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC.[7]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% phosphoric acid or formic acid for MS compatibility)
-
This compound standard
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic elution with the prepared mobile phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standards and the sample. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
Spectroscopic Analysis Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[8]
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry this compound sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.[9]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum will be the ratio of the sample spectrum to the background spectrum.
Biological Role and Signaling Pathways
Current scientific literature primarily identifies this compound as a metabolite and a synthetic intermediate.[1][2] Extensive searches for its direct involvement in biological signaling pathways have not yielded significant evidence of it acting as a signaling molecule. While its precursor, glycine, is a known neurotransmitter with its own signaling pathways, and other N-acyl glycines can have signaling functions, this compound itself is not currently recognized to have a specific role in cell signaling.[10][11] Its biological significance appears to be confined to its role in metabolic processes and as a precursor in the formation of other molecules.
The following diagram illustrates the relationship of this compound to glycine and hydantoin, highlighting its position as an intermediate rather than a signaling molecule.
Caption: Metabolic and synthetic relationship of this compound.
References
- 1. This compound | 462-60-2 [chemicalbook.com]
- 2. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound(462-60-2) 1H NMR [m.chemicalbook.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Hydantoin synthesis [organic-chemistry.org]
- 7. Separation of Hydantoin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hydantoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydantoic acid, also known as N-carbamoylglycine, is a derivative of the amino acid glycine (B1666218).[1][2] As an intermediate in the synthesis of hydantoins, a class of compounds with diverse biological activities, understanding the identification and synthesis of this compound is crucial for researchers in medicinal chemistry and drug development. This document provides an in-depth overview of this compound, including its chemical identifiers, physical and spectral properties, a detailed experimental protocol for its synthesis, and its relationship to the broader class of hydantoin (B18101) derivatives.
Chemical Identification and Properties
This compound is chemically identified as 2-(carbamoylamino)acetic acid.[3] It is a white to almost white crystalline powder.[2] The primary identifier for this compound is its CAS number.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 462-60-2 | [1][3][4] |
| Molecular Formula | C3H6N2O3 | [3][4] |
| IUPAC Name | 2-(carbamoylamino)acetic acid | [3] |
| Synonyms | N-Carbamoylglycine, Glycoluric acid, N-Carboxymethylurea | [2][4] |
| EINECS Number | 207-328-5 | [2][4] |
| PubChem CID | 10020 | [3] |
| InChIKey | KZVRXPPUJQRGFN-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 118.09 g/mol | [4] |
| Melting Point | 179-180 °C | [4] |
| Water Solubility | 38.85 g/L (at 25 °C) | [2][4] |
| pKa | 3.876 (at 25 °C) | [2][4] |
| Appearance | White to almost white powder/crystal | [2] |
Spectroscopic Data for Identification
Spectroscopic methods are essential for the unambiguous identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| ¹H NMR (in D₂O) | A prominent signal around 3.9 ppm is observed, corresponding to the methylene (B1212753) (-CH₂) group. | [5] |
| Mass Spectrometry | Data available through NIST Mass Spectrometry Data Center. | [3] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, typically showing characteristic peaks for N-H, C=O, and C-N bonds. | [3] |
| ¹³C NMR | Data is available in spectral databases. | [6] |
| Raman Spectroscopy | Spectra are available in spectral databases. | [3] |
Experimental Protocols: Synthesis of this compound
This compound is a key intermediate in the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization to form the hydantoin. The synthesis of this compound itself can be achieved by stopping the reaction before the final cyclization step.
Synthesis of this compound from Glycine
This protocol is adapted from the initial step of the Urech hydantoin synthesis.
Objective: To synthesize this compound (N-carbamoylglycine) from glycine and potassium cyanate.
Materials:
-
Glycine
-
Potassium cyanate (KCNO)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve glycine (1.0 equivalent) in deionized water.
-
Add potassium cyanate (1.2 equivalents) to the solution.
-
Heat the reaction mixture at approximately 60°C for one hour with continuous stirring. This step facilitates the formation of the N-carbamyl amino acid (this compound).[7]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Slowly acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any remaining salts.
-
The crude this compound can be further purified by recrystallization from hot water.
-
Dry the purified product in a drying oven at a temperature below its melting point (e.g., 80-100°C).
Diagram 1: Synthesis of this compound and subsequent Hydantoin Formation
Caption: Urech synthesis of hydantoin with this compound as a key intermediate.
Role in Synthesis and Biological Significance
This compound is a crucial intermediate in the synthesis of hydantoins. Hydantoin and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer activities.[8][9][10][11] The synthesis of various substituted hydantoins often proceeds through the formation of a corresponding substituted this compound.
While much of the research focuses on the biological activities of the cyclized hydantoin derivatives, the properties of this compound itself are of interest, particularly in the context of its role as a metabolite.[1][2]
Diagram 2: General Workflow for the Identification of a Synthesized Compound
Caption: A typical workflow for the characterization and identification of a synthesized chemical compound.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[4] It is also considered harmful if swallowed.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[4]
Table 4: GHS Hazard Statements for this compound
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [2][3] |
| H315 | Causes skin irritation | [2][3] |
| H319 | Causes serious eye irritation | [2][3] |
| H335 | May cause respiratory irritation | [2][3] |
Conclusion
This compound is a well-characterized compound with the CAS number 462-60-2. Its identification is straightforward using standard analytical techniques, particularly NMR and IR spectroscopy. As a key intermediate in the synthesis of biologically active hydantoin derivatives, the ability to synthesize and characterize this compound is a valuable skill for researchers in the fields of organic synthesis and medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for the successful handling and application of this compound in a research setting.
References
- 1. This compound | 462-60-2 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound(462-60-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thebioscan.com [thebioscan.com]
- 9. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of Hydantoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational landscape of hydantoic acid, a molecule of significant interest in prebiotic chemistry and as a derivative of the simplest amino acid, glycine. Understanding the conformational preferences of this compound is crucial for elucidating its reactivity, intermolecular interactions, and potential role in biological systems. This document summarizes key findings from theoretical studies, presenting quantitative data, computational methodologies, and visual representations of its structural dynamics.
Core Findings: The Conformational Landscape of this compound
Theoretical studies, corroborated by experimental data from Fourier transform microwave spectroscopy coupled with laser ablation, have identified four stable conformers of this compound in the gas phase.[1] These conformers are characterized by different intramolecular hydrogen bonding patterns, leading to both extended and folded structures. The stability of these conformers is determined by a delicate balance of steric effects and intramolecular interactions.
The four identified lowest-energy conformers are designated as C₅-I, C₇-I, C₇-II, and C₅-II.[1] The nomenclature indicates the type of intramolecular hydrogen bond that stabilizes the backbone: a five-membered ring (C₅) or a seven-membered ring (C₇).[1] Two of these conformers exhibit a folded geometry, which may act as precursors in cyclization reactions.[1]
Data Presentation: Conformational Properties
The following tables summarize the key quantitative data derived from theoretical calculations on the stable conformers of this compound. This data is essential for understanding the relative populations of these conformers and their spectroscopic signatures.
Table 1: Theoretically Predicted Rotational Constants and Dipole Moments of this compound Conformers
| Conformer | A / MHz | B / MHz | C / MHz | µₐ / D | µₑ / D | µₑ / D | µₜₒₜₐₗ / D |
| C₅-I | 3693.5 | 1374.9 | 1084.7 | 0.4 | 3.5 | 0.9 | 3.7 |
| C₇-I | 3224.2 | 1632.8 | 1198.5 | 0.2 | 1.1 | 2.5 | 2.7 |
| C₇-II | 4128.3 | 1217.1 | 1022.1 | 3.1 | 1.8 | 0.8 | 3.7 |
| C₅-II | 2919.1 | 1757.9 | 1251.2 | 5.3 | 1.5 | 0.4 | 5.5 |
Data sourced from theoretical calculations accompanying spectroscopic studies. The rotational constants (A, B, C) are fundamental for microwave spectroscopy identification, while the dipole moment components (µₐ, µₑ, µₑ) and total dipole moment (µₜₒₜₐₗ) govern the intensity of rotational transitions.
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) |
| C₅-I | 0 | 0 |
| C₇-I | 63 | 0.75 |
| C₇-II | 102 | 1.22 |
| C₅-II | 240 | 2.87 |
These values represent the relative energies of the conformers, with the most stable conformer (C₅-I) as the reference. The small energy differences suggest that all four conformers can coexist under the conditions of a supersonic expansion.
Experimental and Computational Protocols
The conformational analysis of this compound relies on a synergistic approach between theoretical calculations and experimental spectroscopy. The following outlines the typical methodologies employed.
Computational Methodology
-
Initial Conformational Search: The potential energy surface of this compound is explored to locate all possible low-energy conformers. This is often achieved through molecular mechanics methods or semi-empirical calculations that can rapidly scan the conformational space defined by the rotatable bonds.
-
Quantum Mechanical Optimization: The geometries of the conformers identified in the initial search are then optimized at a higher level of theory. Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly used.
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently employed as they provide a good balance between accuracy and computational cost for molecules of this size. These basis sets include diffuse functions to accurately describe non-covalent interactions like hydrogen bonds.
-
Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.
-
Property Calculations: For comparison with experimental data, molecular properties such as rotational constants and dipole moments are calculated from the optimized geometries.
Experimental Validation
The theoretical predictions are validated through high-resolution rotational spectroscopy. Solid this compound is vaporized using laser ablation and then cooled in a supersonic expansion. This process isolates the molecules in the gas phase and populates their lowest energy conformations. The rotational spectrum is then recorded, and the experimentally determined rotational constants are compared with the theoretically predicted values to unambiguously identify the observed conformers.
Visualizations: Workflows and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the key processes and structural features discussed in this guide.
References
Hydantoic Acid in Prebiotic Chemistry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The origin of life is a fundamental question that continues to drive scientific inquiry. A key area of investigation within this field is prebiotic chemistry, which seeks to understand the chemical processes that could have led to the formation of life's essential building blocks on the early Earth. Among the myriad of molecules implicated in these primordial processes, hydantoic acid and its parent compound, hydantoin (B18101), have emerged as significant players, particularly in the synthesis of amino acids and the subsequent formation of peptides. This technical guide provides an in-depth exploration of the role of this compound in prebiotic chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing the core reaction pathways.
Introduction
This compound (N-carbamoylglycine) is a derivative of the amino acid glycine (B1666218) and is recognized as a crucial intermediate in the prebiotic synthesis of amino acids and peptides. Its formation is primarily linked to the hydrolysis of hydantoin, a heterocyclic compound that has been detected in meteorites and is readily formed under simulated prebiotic conditions. The stability of this compound in aqueous environments and its reactivity make it a plausible precursor for the formation of more complex biomolecules.
This guide will delve into the formation of this compound from hydantoin, its role in the Bucherer-Bergs pathway for amino acid synthesis, and its connection to the formation of N-carbamoyl amino acids, which are key intermediates in non-ribosomal peptide synthesis via N-carboxyanhydrides (NCAs).
Formation and Stability of this compound
The primary prebiotic route to this compound is through the hydrolysis of hydantoin. This reaction is a critical step in the pathway from simple prebiotic precursors to amino acids.
Quantitative Data on Hydantoin Hydrolysis
The hydrolysis of hydantoin to glycine proceeds in two steps, with this compound as the intermediate. The reaction kinetics have been studied under various conditions, providing valuable quantitative data for prebiotic models.
Table 1: Rate Constants for the Hydrolysis of Hydantoin and this compound
| Temperature (K) | Rate Constant, k₁ (Hydantoin → this compound) (s⁻¹) | Rate Constant, k₂ (this compound → Glycine) (s⁻¹) |
| 373.15 | 3.43 x 10⁻³ | 1.0 x 10⁻⁵ |
| 383.15 | 3.51 x 10⁻³ | 2.0 x 10⁻⁵ |
| 393.15 | 3.60 x 10⁻³ | 4.0 x 10⁻⁵ |
| 403.15 | 3.68 x 10⁻³ | 8.0 x 10⁻⁵ |
| 413.15 | 3.77 x 10⁻³ | 1.6 x 10⁻⁴ |
Data sourced from Wu et al., ACS Omega, 2020.[1][2]
Table 2: Conversion and Yields in Glycine Synthesis from Hydantoin
| Parameter | Condition | Result | Reference |
| Hydantoin Conversion | 423.15 K, 6 h, 1:3 molar ratio of hydantoin to NaOH | 100% | [1][2] |
| Glycine Yield | 423.15 K, 6 h, 1:3 molar ratio of hydantoin to NaOH | 91% | [1][2] |
Role in Prebiotic Amino Acid and Peptide Synthesis
This compound and its parent compound, hydantoin, are central to plausible prebiotic pathways for the formation of amino acids and peptides.
The Bucherer-Bergs Pathway
The Bucherer-Bergs reaction is a classic method for synthesizing amino acids from aldehydes or ketones, cyanide, and ammonium (B1175870) carbonate. In a prebiotic context, this pathway is significant as it can utilize simple starting materials thought to be present on the early Earth. Hydantoins are key intermediates in this synthesis, and their subsequent hydrolysis to amino acids proceeds via this compound derivatives.[3]
Formation of N-Carbamoyl Amino Acids and Peptides
The hydrolysis of hydantoin yields N-carbamoyl amino acids, of which this compound (N-carbamoylglycine) is the simplest example. These N-protected amino acids are crucial for the non-templated synthesis of peptides under prebiotic conditions. N-carbamoyl amino acids can be converted to highly reactive N-carboxyanhydrides (NCAs) through processes like nitrosation. These NCAs readily polymerize in aqueous solutions to form peptides.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in a prebiotic context.
Synthesis of this compound via Hydrolysis of Hydantoin
Objective: To synthesize this compound by the hydrolysis of hydantoin under simulated prebiotic conditions.
Materials:
-
Hydantoin
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Deionized water
-
Reaction vessel (e.g., sealed glass vial or autoclave)
-
Heating apparatus with temperature control
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a solution of hydantoin in deionized water. The concentration can be varied to simulate different prebiotic scenarios (e.g., 10-100 mM).
-
Add a specific molar ratio of NaOH solution to the hydantoin solution (e.g., 1:1 or 1:2 molar ratio of hydantoin to NaOH).
-
Place the reaction mixture in the reaction vessel and seal it.
-
Heat the reaction mixture to a desired temperature (e.g., 60-100 °C) while stirring.
-
Monitor the reaction progress over time by taking aliquots and analyzing them for the presence of this compound and the disappearance of hydantoin.
-
Upon completion (or at desired time points), cool the reaction mixture to room temperature.
-
Neutralize the solution with HCl to a pH of approximately 7.
-
The resulting solution contains this compound, which can be further analyzed or used in subsequent experiments.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a prebiotic reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV-Vis detector
-
Reversed-phase C18 column
Reagents:
-
Mobile phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0)
-
Mobile phase B: Acetonitrile or methanol
-
This compound standard for calibration
Procedure:
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject a known volume of the sample (e.g., 10 µL).
-
Run a gradient elution to separate the components. A typical gradient might be:
-
0-5 min: 5% B
-
5-15 min: Ramp to 50% B
-
15-20 min: Hold at 50% B
-
20-21 min: Return to 5% B
-
21-30 min: Re-equilibrate at 5% B
-
-
Set the UV detector to monitor at a wavelength where this compound absorbs (e.g., 210 nm).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways involving this compound in prebiotic chemistry.
Hydrolysis of Hydantoin to Glycine
Prebiotic Peptide Formation Pathway
Bucherer-Bergs Synthesis Workflow
Conclusion
This compound stands as a pivotal molecule in our understanding of prebiotic chemistry. Its formation from the hydrolysis of readily available hydantoin, its stability, and its reactivity provide a plausible route for the abiotic synthesis of amino acids and the subsequent formation of peptides. The quantitative data and experimental protocols presented in this guide offer a framework for further research into the intricate chemical networks that may have paved the way for the origin of life. The visualization of these pathways underscores the logical progression from simple starting materials to complex biomolecules, highlighting the central role of this compound in this fascinating chemical journey. Further investigation into the stability and reactivity of this compound and its derivatives under a wider range of simulated prebiotic conditions will undoubtedly provide deeper insights into the chemical origins of life.
References
- 1. researchgate.net [researchgate.net]
- 2. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
"natural occurrence of hydantoic acid derivatives"
An In-depth Technical Guide to the Natural Occurrence of Hydantoic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as N-carbamoylglycine, is the acyclic ureide precursor to the heterocyclic hydantoin (B18101) ring system. While this compound itself is not abundant in nature, its derivatives, particularly allantoic acid (allantoate) , play a central and critical role in the nitrogen metabolism of a diverse range of organisms. These compounds are key intermediates in the catabolism of purines, serving as vital molecules for nitrogen recycling, transport, and storage. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, focusing on their biosynthesis, physiological roles, quantitative distribution, and the experimental methodologies used for their study.
Natural Occurrence and Biological Roles
The primary naturally occurring and biologically significant this compound derivative is allantoic acid. It is formed from the hydrolysis of its cyclic precursor, allantoin (B1664786) (a hydantoin derivative). Together, allantoin and allantoic acid are collectively referred to as ureides .
In Leguminous Plants (Tropical Legumes)
In tropical legumes such as soybean (Glycine max), cowpea, and common bean (Phaseolus vulgaris), ureides are the principal compounds for transporting nitrogen fixed in the root nodules to the aerial parts of the plant.[1][2][3][4] In these species, symbiotically fixed ammonia (B1221849) is rapidly converted into purines, which are then oxidized to form allantoin and subsequently allantoic acid.[5][6] This pathway is highly efficient, allowing for the transport of four nitrogen atoms per molecule. Ureides can constitute 60-90% of the total nitrogen in the xylem sap of nodulated soybeans during their reproductive phase.[1]
In Non-leguminous Plants and Abiotic Stress
In a wide variety of plants, including non-legumes like Arabidopsis thaliana, ureides are present at lower basal levels but accumulate significantly in response to abiotic stresses such as drought, salinity, and high mannitol (B672) concentrations.[7] Allantoin and allantoic acid accumulation under stress is believed to play a protective role, possibly by mitigating oxidative damage and acting as signaling molecules that trigger stress-response pathways involving hormones like abscisic acid (ABA).[7][8]
In Animals and Microorganisms
In many animals (excluding primates and birds) and various microorganisms, allantoic acid is an intermediate in the uricolytic pathway, the process of breaking down purines. Uric acid is converted to allantoin by the enzyme urate oxidase, which is then hydrolyzed to allantoic acid by allantoinase.[9] In amphibians and many microorganisms, allantoic acid is further broken down by allantoicase or allantoate (B10759256) amidohydrolase to yield urea, ureidoglycolate, or ammonia, completing the nitrogen recycling process.[9][10][11]
Quantitative Data on Ureide Distribution
The concentration of allantoic acid and its precursor allantoin varies significantly between species, tissues, and environmental conditions. The following tables summarize key quantitative findings from the literature.
| Table 1: Ureide Concentration in Field-Grown Soybean (Glycine max) Tissues | |
| Tissue | Ureide N as % of Total N (Peak during pod/seed development) |
| Leaf Blades | 2.3% |
| Stems + Petioles | 37.7% |
| Fruits (Pods + Seeds) | 15.8% |
| Data sourced from Plant Physiology.[1] |
| Table 2: Allantoin and Allantoate Concentrations in Organs of Nodulated Soybean Plants | ||
| Organ | Allantoate Concentration (µmol g⁻¹ FW) | Allantoin Concentration (µmol g⁻¹ FW) |
| Leaves | ~4.5 | ~2.0 |
| Stems | ~11.0 | ~3.0 |
| Nodules | ~3.0 | ~1.5 |
| Upper Roots | ~1.5 | ~0.5 |
| Lower Roots | ~1.0 | ~0.2 |
| Data represents approximate values derived from graphical data in a study on soybean metabolite concentrations.[12] |
| Table 3: Allantoin Content in Various Plant Tubers | |
| Plant Species | Allantoin Content (mg g⁻¹ FW) |
| Dioscorea opposita 'Tsukuneimo' | 2.6 |
| Dioscorea opposita 'Yamatoimo' | 2.3 |
| Dioscorea japonica 'Jinenjo' | 1.2 |
| Ipomoea batatas (Sweet Potato) | < 0.1 |
| Solanum tuberosum (Potato) | < 0.1 |
| Data sourced from a quantitative analysis of allantoin in fresh tubers.[13] |
Biosynthesis, Catabolism, and Regulation
The Ureide Biosynthetic Pathway (Purine Catabolism)
The synthesis of allantoic acid begins with the catabolism of purine (B94841) nucleotides (AMP, GMP). The pathway proceeds through several key intermediates, culminating in the formation of ureides in distinct cellular compartments within the root nodules of legumes.
Regulatory Mechanisms
Nitrogen fixation is an energy-intensive process that is tightly regulated. In soybean, high concentrations of ureides in the shoots, often resulting from drought stress which slows nitrogen utilization, can lead to feedback inhibition of nitrogenase activity in the root nodules.[14][15] This prevents the overproduction of fixed nitrogen. The exact signaling molecule is debated, with evidence pointing towards ureides themselves, or downstream metabolites like asparagine, triggering a reduction in nodule oxygen permeability, thereby limiting nitrogenase function.[14][15][16]
References
- 1. Allantoin and Allantoic Acid in Tissues and Stem Exudate from Field-grown Soybean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of Ureides Content in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Allantoic Acid Synthesis in Soybean Root Nodule Cytosol via Xanthine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early signaling, synthesis, transport and metabolism of ureides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ureide metabolism under abiotic stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Nodulation on Metabolite Concentrations in Xylem Sap and in the Organs of Soybean Plants Supplied with Different N Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of Ureides in Nitrogen Fixation Inhibition in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of ureides in nitrogen fixation inhibition in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of N2 Fixation in Soybean Is Associated with Elevated Ureides and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Hydantoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydantoic acid, also known as N-carbamoylglycine or ureidoacetic acid, is a simple urea (B33335) derivative of the amino acid glycine (B1666218). Despite its straightforward structure and presence as a metabolite, a comprehensive toxicological profile for this compound is not well-established in publicly available literature. This technical guide synthesizes the currently available data on the toxicological properties of this compound, highlights significant data gaps, and provides context by examining the toxicology of structurally related compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may encounter or work with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for handling the compound safely and for interpreting toxicological data.
| Property | Value | Reference |
| CAS Number | 462-60-2 | [1] |
| Molecular Formula | C3H6N2O3 | [1] |
| Molecular Weight | 118.09 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Synonyms | N-carbamoylglycine, Ureidoacetic acid, Glycoluric acid | [1] |
Toxicological Data
The available toxicological data for this compound is limited, primarily consisting of acute toxicity classifications and a single lethal dose study.
Acute Toxicity
This compound is classified as harmful if swallowed, and as an irritant to the skin, eyes, and respiratory system according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] A single study reported the median lethal dose (LD50) in mice.
| Route | Species | LD50 | Reference |
| Oral | Mouse | > 1000 mg/kg | [3] |
Sub-chronic and Chronic Toxicity
No studies on the sub-chronic or chronic toxicity of this compound were identified in the public domain. This represents a significant data gap in the toxicological profile of the compound. Long-term exposure studies are necessary to evaluate potential cumulative effects and target organ toxicity.
Genotoxicity and Mutagenicity
A key study investigating the mutagenicity of imidazole (B134444) and its metabolites, including this compound, reported negative results in the Ames test.[4] This suggests that this compound is unlikely to be a bacterial mutagen.
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [4] |
However, it is important to note that a comprehensive assessment of genotoxicity would require a battery of tests, including in vitro and in vivo assays in mammalian cells, to assess for clastogenicity (chromosome damage) and other forms of DNA damage. No such studies on this compound have been found.
Carcinogenicity
There are no direct studies on the carcinogenicity of this compound. The negative result in the Ames test suggests a lower likelihood of it being a genotoxic carcinogen.[4] However, non-genotoxic mechanisms of carcinogenesis cannot be ruled out without long-term bioassays in animals.
Of note, this compound can be a precursor to the formation of N-Carboxymethyl-N-nitrosourea, a compound that has been shown to be carcinogenic in animal studies. This formation can occur in the presence of nitrite. This indirect association highlights a potential risk that warrants further investigation.
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of this compound were found. This is a critical data gap, and such studies would be essential for a complete safety assessment, particularly if human exposure is anticipated.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
While the specific protocol used for the negative Ames test on this compound is not detailed in the available abstract, a standard Ames test protocol involves the following steps:[5]
-
Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains have different mutations that can be reverted by different types of mutagens.
-
Metabolic Activation: The test is conducted with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation, as some chemicals only become mutagenic after being metabolized.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) in a medium containing a trace amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control plates indicates a mutagenic potential.
Signaling Pathways and Mechanism of Toxicity
No information is available on the specific signaling pathways affected by this compound or its precise mechanism of toxicity. Given its structural similarity to glycine and its urea moiety, it is plausible that at high concentrations, it could interfere with metabolic pathways involving these components. However, this is purely speculative and requires experimental validation.
The hydrolysis of hydantoin (B18101) to this compound is a known metabolic step.[6] A simplified representation of this relationship is shown below.
Discussion and Future Directions
The current toxicological profile of this compound is largely incomplete. While the negative Ames test is reassuring regarding its mutagenic potential, the absence of data on chronic, reproductive, and carcinogenic effects is a major limitation for a thorough risk assessment.
Future research should prioritize:
-
Comprehensive Genotoxicity Testing: A full battery of in vitro and in vivo genotoxicity tests is needed to confirm the absence of mutagenic and clastogenic potential.
-
Repeated Dose Toxicity Studies: Sub-chronic (e.g., 28-day or 90-day) studies in rodents are necessary to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity Screening: Studies to assess the potential effects on fertility and embryonic development are crucial.
-
Carcinogenicity Bioassays: If warranted by the results of genotoxicity and chronic toxicity studies, or if significant human exposure is expected, long-term carcinogenicity bioassays in two rodent species would be necessary.
-
Mechanistic Studies: In vitro studies using relevant cell lines could help elucidate the potential cellular targets and signaling pathways affected by this compound, should any toxicity be observed.
Conclusion
Based on the limited available data, this compound is considered harmful if swallowed and is an irritant. It does not appear to be mutagenic in the Ames test. However, the lack of data on chronic, reproductive, and carcinogenic effects means that a comprehensive assessment of its toxicity is not possible at this time. The information presented in this guide should be used with caution, and appropriate safety measures should be taken when handling this compound. Further research is urgently needed to fill the significant data gaps in the toxicological profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 462-60-2 [chemicalbook.com]
- 4. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. Carcinogenic effects of long-term exposure from prenatal life to glyphosate and glyphosate-based herbicides in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of Hydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoic acid, also known as N-carbamoylglycine, is a key synthetic intermediate in the preparation of hydantoins, a class of heterocyclic compounds with significant pharmacological importance. The hydantoin (B18101) scaffold is a privileged structure in medicinal chemistry, found in a variety of clinically used drugs, including anticonvulsants (e.g., phenytoin), antiarrhythmics, and antimicrobial agents. The synthesis of this compound is a critical first step in the classical Urech hydantoin synthesis and related methodologies. These application notes provide a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound from glycine (B1666218) and urea (B33335), its subsequent isolation, and characterization.
Chemical Reaction
The synthesis of this compound from glycine and urea proceeds via the nucleophilic addition of the amino group of glycine to the carbonyl group of urea, with the elimination of ammonia (B1221849).
Reaction Scheme:
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of this compound.
Materials and Reagents
-
Glycine
-
Urea
-
Distilled or deionized water
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Standard laboratory glassware (beaker, round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Protocol 1: Synthesis of this compound from Glycine and Urea
This protocol is adapted from established methods for the synthesis of hydantoin, where this compound is the key intermediate.
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine glycine and urea. A molar ratio of 1:1.8 to 1:5 (glycine:urea) is recommended to drive the reaction towards the product.[1] For a typical laboratory-scale synthesis, you can start with 1 mole of glycine.
-
Reaction Mixture: Add a minimal amount of water to dissolve the reactants. For every 75 g (1 mole) of glycine and 140 g (2.3 moles) of urea, approximately 120 mL of water can be used.[1]
-
Reaction Conditions: Heat the mixture to boiling with continuous stirring.[1] The reaction should be maintained at reflux for several hours (e.g., 10-12 hours) to ensure the formation of this compound.[1] The evolution of ammonia gas indicates that the reaction is proceeding.
-
Cooling: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.
Protocol 2: Isolation and Purification of this compound
Procedure:
-
Acidification: Once the reaction mixture has cooled, slowly add concentrated hydrochloric acid or sulfuric acid dropwise while stirring until the pH of the solution reaches approximately 3.[2] This will protonate the carboxylate group of this compound, causing it to precipitate out of the solution.
-
Precipitation and Filtration: Cool the acidified mixture in an ice bath to maximize the precipitation of crude this compound. Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallization: For further purification, recrystallize the crude this compound from hot water. Dissolve the crude product in a minimum amount of boiling water, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Table 1: Reactant Quantities for Laboratory-Scale Synthesis
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Example Mass (for 0.1 mol Glycine) | Example Moles |
| Glycine | 75.07 | 1 | 7.51 g | 0.1 |
| Urea | 60.06 | 2.3 | 13.81 g | 0.23 |
| Water | 18.02 | - | ~12 mL | - |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₃H₆N₂O₃ |
| Molecular Weight | 118.09 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 173 °C (decomposes) |
| ¹H NMR (D₂O, 300 MHz) δ (ppm) | 3.90 (s, 2H, CH₂) |
| ¹³C NMR (D₂O) δ (ppm) | 43.8 (CH₂), 160.5 (C=O, urea), 175.5 (C=O, acid) |
| Key IR Absorptions (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretch), ~1720 (C=O, acid), ~1660 (C=O, urea) |
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Role of this compound in the Synthesis of Bioactive Hydantoins
Caption: this compound as a key intermediate for bioactive hydantoins.
References
Application Notes and Protocols for the Purification of Hydantoic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydantoic acid, also known as N-carbamoylglycine, is a key intermediate in the synthesis of various heterocyclic compounds, including hydantoins, which are of significant interest in medicinal chemistry due to their diverse biological activities. The purity of this compound is crucial for the successful synthesis of these target molecules and for accurate biological screening. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and data presentation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O₃ | [1] |
| Molecular Weight | 118.09 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 179-180 °C | [3] |
| Water Solubility (25 °C) | 38.85 g/L | [3][4] |
| pKa (25 °C) | 3.876 | [2][3] |
Solvent Selection for Recrystallization
The choice of a suitable solvent is the most critical step in the recrystallization process. An ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on the polar nature of this compound, a derivative of the amino acid glycine (B1666218), polar solvents are generally suitable. Water and aqueous-organic solvent mixtures are good candidates.
Solubility Data (Qualitative):
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Remarks |
| Water | Moderately Soluble | Highly Soluble | A good candidate for recrystallization.[5] |
| Ethanol | Sparingly Soluble | Moderately Soluble | Can be used in a mixed solvent system with water.[6] |
| Ethanol/Water Mixture | Variable | Variable | The ratio can be optimized to achieve desired solubility characteristics.[6] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using water as the recrystallization solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker or flask, heat the deionized water to its boiling point.
-
Add a minimum amount of hot deionized water to the flask containing the this compound to dissolve it completely with continuous stirring on a hot plate. Start with a volume estimated from the room temperature solubility (e.g., for 5g, a starting point could be around 100-120 mL, considering the solubility increases significantly with temperature). Add the hot water portion-wise until all the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a funnel and a new receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Place a fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated receiving flask.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization of the product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold deionized water to ensure a good seal.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface. It is important to use minimal cold solvent for washing to avoid significant loss of the product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel for a period to partially dry the crystals.
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air-drying, placing them in a desiccator under vacuum, or in a drying oven at a temperature well below the melting point of this compound (e.g., 60-80 °C).
-
-
Analysis:
-
Determine the weight of the purified this compound and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value (179-180 °C) is an indicator of high purity.
-
Data Presentation
Table 1: Recrystallization of this compound - Yield and Purity
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | [Insert Initial Mass] | [Insert Final Mass] |
| Appearance | [Describe Appearance] | Crystalline solid |
| Melting Point (°C) | [Insert Melting Range] | [Insert Melting Range] |
| Purity (e.g., by HPLC, %) | [Insert Initial Purity] | [Insert Final Purity] |
| Recovery Yield (%) | - | [Calculate Yield] |
Note: This table should be filled in with the experimental data obtained.
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Chiral Separation of Hydantoic Acid Derivatives by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of hydantoic acid derivatives using High-Performance Liquid Chromatography (HPLC). The information herein is curated for researchers, scientists, and professionals involved in drug development and enantioselective analysis.
Introduction
Hydantoin (B18101) and its derivatives are a class of heterocyclic compounds with significant importance in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects. Many of these therapeutic agents are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, the development of reliable and efficient methods for the enantioselective separation of this compound derivatives is crucial for drug discovery, development, and quality control.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. This document outlines effective HPLC methods for the chiral resolution of various this compound derivatives.
Data Presentation: Chiral Separation Parameters
The following tables summarize the quantitative data for the chiral separation of various this compound derivatives on different polysaccharide-based chiral stationary phases. The data is compiled from peer-reviewed studies and demonstrates the effectiveness of these methods.[1][2]
Table 1: Enantioseparation of 5-substituted-3-alkylhydantoins on Polysaccharide-based CSPs [1]
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase (n-hexane/2-propanol, v/v) | k'1 | α | Rs |
| 5-benzyl-3-propylhydantoin | Chiralpak AD | 90/10 | 2.11 | 1.25 | 2.85 |
| 5-benzyl-3-butylhydantoin | Chiralpak AD | 90/10 | 1.83 | 1.28 | 3.11 |
| 5-benzyl-3-pentylhydantoin | Chiralpak AD | 90/10 | 1.62 | 1.29 | 3.15 |
| 5-(indol-3-ylmethyl)-3-propylhydantoin | Chiralpak AD | 80/20 | 2.53 | 1.15 | 2.05 |
| 5-(indol-3-ylmethyl)-3-butylhydantoin | Chiralpak AD | 80/20 | 2.22 | 1.17 | 2.33 |
| 5-(indol-3-ylmethyl)-3-pentylhydantoin | Chiralpak AD | 80/20 | 1.98 | 1.18 | 2.41 |
| 5-benzyl-3-propylhydantoin | Chiralcel OD | 90/10 | 1.55 | 1.18 | 1.95 |
| 5-benzyl-3-butylhydantoin | Chiralcel OD | 90/10 | 1.32 | 1.20 | 2.10 |
| 5-(indol-3-ylmethyl)-3-propylhydantoin | Chiralcel OD | 80/20 | 3.89 | 1.33 | 4.11 |
| 5-(indol-3-ylmethyl)-3-butylhydantoin | Chiralcel OD | 80/20 | 3.21 | 1.35 | 4.35 |
-
k'1: Retention factor of the first eluting enantiomer
-
α: Separation factor (k'2 / k'1)
-
Rs: Resolution factor
Table 2: Enantioseparation of other Hydantoin Derivatives
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Hydantoin-5-acetic acid (derivatized with phenylamine) | CHI-DMB (250x4.6 mm) | n-hexane:isopropanol (80:20 v/v) | 1.0 | UV at 254 nm | [3] |
| syn- and anti-3,5-disubstituted hydantoins | CHIRAL ART Amylose-SA | n-hexane/2-PrOH (90/10, v/v) | Not Specified | Not Specified | [4] |
| (S)-1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | Chiralpak AS-H | hexane:iPrOH (60:40) | 0.5 | 270 nm | [5] |
| (S)-1,3-diphenyl-5-(p-tolyl)imidazolidine-2,4-dione | Chiralpak AD-H | hexane:iPrOH (80:20) | 1.0 | 254 nm | [5] |
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound derivatives by HPLC.
Materials and Reagents
-
Solvents: HPLC grade n-hexane, 2-propanol (isopropanol), ethanol, and methanol.[1][6]
-
Chiral Columns:
-
Analytes: Racemic standards of the this compound derivatives of interest.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase or a solvent compatible with the mobile phase.[6]
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions
The following are general starting conditions that can be optimized for specific this compound derivatives.
-
Columns: Chiralpak AD, Chiralcel OD, or other suitable polysaccharide-based chiral columns.
-
Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. A typical starting composition is 90:10 (v/v) n-hexane:2-propanol.[1][4] The ratio can be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min.[1][3] This can be adjusted to between 0.5 and 1.5 mL/min.
-
Column Temperature: Ambient temperature is often sufficient. However, controlling the temperature (e.g., 25 °C) can improve reproducibility.
-
Detection: UV detection at 254 nm or 270 nm is commonly used for hydantoin derivatives.[1][5]
-
Injection Volume: 10-20 µL.
Method Development and Optimization
-
Column Screening: If the optimal column is unknown, screen several polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD, Chiralcel OJ) to find the one that provides the best selectivity for the target analyte.[2]
-
Mobile Phase Composition: Adjust the percentage of the alcohol modifier (e.g., 2-propanol) in the mobile phase. Increasing the alcohol content generally decreases retention time but may also affect resolution.[1]
-
Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution.
-
Temperature: Investigate the effect of column temperature on the separation. In some cases, sub-ambient or elevated temperatures can improve peak shape and resolution.
Data Analysis
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the quality of the separation.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for chiral HPLC and the key factors influencing the separation process.
Caption: Experimental workflow for chiral HPLC separation.
Caption: Factors influencing chiral separation in HPLC.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for Mass Spectrometry Analysis of Hydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoic acid (N-carbamoylglycine) is a key intermediate in the metabolism of hydantoins and plays a role in amino acid synthesis pathways. Accurate and sensitive quantification of this compound is crucial for studying metabolic disorders, drug metabolism, and in preclinical and clinical research. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3]
Quantitative Data Summary
Due to the limited availability of published validated methods specifically for this compound, the following table presents expected performance characteristics for a well-developed LC-MS/MS assay based on typical values for similar small organic acids.[4][5][6] These values should be established and confirmed during in-house method validation.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol outlines a general procedure for the extraction of this compound from biological fluids. The primary goal is to remove proteins and other interfering substances.
Materials:
-
Biological matrix (plasma, urine)
-
Internal Standard (IS) solution (e.g., ¹³C₃,¹⁵N₂-Hydantoic acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Protocol:
-
Thawing: Thaw frozen samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot 100 µL of the sample (plasma or urine) into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample, vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold ACN containing 0.1% FA to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Final Centrifugation & Transfer: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an LC-MS vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
MS Parameters:
This compound is a small, polar molecule with a carboxylic acid group, making it suitable for analysis in negative ion ESI mode. The deprotonated molecule [M-H]⁻ would be the precursor ion.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following are proposed MRM transitions for this compound (MW: 118.09 g/mol ) based on its chemical structure and common fragmentation patterns of small carboxylic acids (neutral loss of water and carbon dioxide).[7][8] These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 117.03 | 73.04 (Loss of CO₂) | 100 | 15 (Optimize) |
| This compound | 117.03 | 99.02 (Loss of H₂O) | 100 | 12 (Optimize) |
| ¹³C₃,¹⁵N₂-Hydantoic Acid (IS) | 122.04 | 77.04 (Loss of CO₂) | 100 | 15 (Optimize) |
Visualizations
Metabolic Pathway of Hydantoin (B18101) Hydrolysis
The following diagram illustrates the enzymatic hydrolysis of hydantoin to this compound and subsequently to an amino acid, a key pathway in the metabolism of these compounds.
Caption: Enzymatic hydrolysis of hydantoin to this compound.
Experimental Workflow for this compound Analysis
This workflow diagram provides a visual representation of the entire process from sample collection to data analysis for the quantification of this compound.
References
- 1. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hydantoic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydantoic acid and its derivatives are often metabolites of various drugs and compounds containing a hydantoin (B18101) ring structure, such as the anticonvulsant drug phenytoin. Accurate quantification of this compound in biological matrices like plasma, serum, and urine is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This document provides detailed protocols for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Context of this compound
This compound is formed through the hydrolysis of the hydantoin ring. This metabolic process is a key step in the biotransformation and clearance of many hydantoin-based compounds.
Caption: Metabolic formation of this compound from a parent hydantoin compound.
Experimental Workflow Overview
The general workflow for quantifying this compound involves several key stages, from initial sample collection to final data analysis. The choice between LC-MS/MS and GC-MS will determine the specifics of sample processing, particularly the need for chemical derivatization.
Caption: General experimental workflow for this compound quantification.
Protocol 1: Quantification by LC-MS/MS
This method is highly sensitive and specific, and it does not require chemical derivatization, making sample preparation simpler.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (all LC-MS grade), Formic Acid (FA).
-
Standards: this compound analytical standard, stable isotope-labeled this compound (e.g., ¹³C,¹⁵N₂-Hydantoic Acid) as an internal standard (IS).
-
Equipment: Centrifuge, evaporator, vortex mixer, LC-MS/MS system.
Sample Preparation (Plasma/Serum)
-
Aliquoting: Thaw frozen plasma/serum samples on ice. Aliquot 100 µL of sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol) to each sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an LC vial for analysis.
LC-MS/MS Conditions (Hypothetical)
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
MRM Transitions: Specific precursor-product ion transitions for both this compound and the internal standard must be determined by direct infusion of standards.
Data Presentation: LC-MS/MS Calibration Curve
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 148,500 | 0.0102 |
| 5 | 7,850 | 151,200 | 0.0519 |
| 20 | 30,100 | 149,800 | 0.2009 |
| 50 | 76,200 | 152,100 | 0.5010 |
| 100 | 155,300 | 150,500 | 1.0319 |
| 250 | 380,100 | 149,900 | 2.5357 |
| 500 | 745,500 | 148,900 | 5.0067 |
| Linearity (R²) | 0.9992 |
Protocol 2: Quantification by GC-MS
This protocol is suitable for laboratories equipped with GC-MS and involves a necessary derivatization step to make this compound volatile.
Materials and Reagents
-
Extraction Solvents: Ethyl acetate, Diethyl ether (GC grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Other Chemicals: Anhydrous sodium sulfate (B86663), Pyridine (B92270), Hydrochloric Acid (HCl).
-
Standards: this compound analytical standard and a suitable internal standard (e.g., a structurally similar organic acid not present in the sample).
-
Equipment: Centrifuge, evaporator, heating block, vortex mixer, GC-MS system.
Sample Preparation (Urine)
-
Aliquoting & Acidification: Thaw urine samples. Centrifuge 1 mL of urine to remove particulates. Transfer 500 µL of the clear urine to a glass tube and acidify to ~pH 2 with 1M HCl.[2]
-
Internal Standard Spiking: Add the internal standard to each sample.
-
Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction once more and combine the organic extracts.[2]
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.
-
Evaporation: Evaporate the solvent to complete dryness under a nitrogen stream at 40°C.
Derivatization (Silylation)
-
Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[2]
-
Reaction: Cap the tube tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[3][4]
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for immediate analysis.
GC-MS Conditions (Hypothetical)
-
GC Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and internal standard.
Data Presentation: GC-MS Sample Quantification
| Sample ID | Analyte SIM Area | IS SIM Area | Calculated Concentration (ng/mL) | QC Check |
| Blank | 150 | 450,100 | < LLOQ | Pass |
| QC Low (20 ng/mL) | 62,500 | 455,200 | 20.8 | Pass |
| QC Mid (200 ng/mL) | 610,300 | 451,900 | 195.5 | Pass |
| QC High (400 ng/mL) | 1,255,000 | 458,000 | 412.1 | Pass |
| Unknown Sample 1 | 245,700 | 453,100 | 79.3 | N/A |
| Unknown Sample 2 | 890,100 | 449,800 | 291.6 | N/A |
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound in biological samples. The choice of method will depend on available instrumentation, required sensitivity, and sample throughput needs. The LC-MS/MS method offers higher throughput and specificity with simpler sample preparation, while the GC-MS method provides a robust and reliable alternative, particularly when derivatization protocols are well-established in the laboratory. Proper validation of either method is essential to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols: Hydantoic Acid as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoic acid and its derivatives, more broadly referred to as ureido acids, are pivotal intermediates in the synthesis of hydantoins, a class of heterocyclic compounds with significant pharmacological importance. The hydantoin (B18101) scaffold is a privileged structure in medicinal chemistry, found in a variety of drugs with anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[1][2][3][4] The synthetic strategy often involves the initial formation of an acyclic this compound derivative, which subsequently undergoes cyclization to yield the desired 5-membered hydantoin ring. This two-step approach offers versatility in introducing substituents and allows for the construction of diverse chemical libraries for drug discovery.
This document provides detailed application notes and protocols for the use of this compound and its analogs as intermediates in the synthesis of hydantoin derivatives, focusing on two prominent methods: the Urech Hydantoin Synthesis and the Ugi Four-Component Reaction (U-4CR) followed by cyclization.
Key Synthetic Pathways Involving this compound Intermediates
Two major synthetic routes leverage this compound or structurally similar acyclic precursors to construct the hydantoin core:
-
The Urech Hydantoin Synthesis: This classical method involves the reaction of an α-amino acid with an alkali metal cyanate (B1221674) to form a this compound (ureido acid) intermediate, which is then cyclized under acidic conditions.[5][6]
-
Ugi Four-Component Reaction (U-4CR) and Cyclization: A powerful multicomponent reaction that generates a complex acyclic intermediate (an α-acylamino carboxamide), which can be viewed as a substituted this compound precursor. This intermediate is then cyclized to form a polysubstituted hydantoin.[1][7][8]
Application Note 1: Urech Hydantoin Synthesis
The Urech synthesis provides a straightforward method for preparing 5-substituted hydantoins from readily available α-amino acids. The initial step is the formation of a this compound intermediate, which is then cyclized.
Reaction Workflow: Urech Hydantoin Synthesis
Caption: Workflow for the Urech Hydantoin Synthesis.
Quantitative Data: Urech Hydantoin Synthesis
| Starting Amino Acid | Intermediate | Cyclization Conditions | Product | Yield (%) | Reference |
| Glycine (B1666218) | N-Carbamoylglycine | HCl (37% v/v), steam bath | Hydantoin | 93 | [5] |
| Alanine | N-Carbamoylalanine | HCl (37% v/v), steam bath | 5-Methylhydantoin | Good | [5] |
| Phenylalanine | N-Carbamoylphenylalanine | HCl (37% v/v), steam bath | 5-Benzylhydantoin | Good | [5] |
| Methionine | N-Carbamoylmethionine | HCl (37% v/v), steam bath | 5-(2-(Methylthio)ethyl)hydantoin | Good | [5] |
Experimental Protocol: Synthesis of Hydantoin from Glycine via Urech Synthesis
This protocol is adapted from the general procedure described for the Urech hydantoin synthesis.[5]
Step 1: Synthesis of this compound Intermediate (N-Carbamoylglycine)
-
Dissolve glycine (1.0 eq) in water.
-
Add potassium cyanate (1.1 eq) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the N-carbamoylglycine intermediate.
Step 2: Cyclization to Hydantoin
-
Suspend the dried N-carbamoylglycine (1.0 eq) in 37% v/v hydrochloric acid.
-
Heat the mixture on a steam bath. The solid will gradually dissolve and then a new precipitate (hydantoin) will form.
-
After cooling, filter the crystalline product.
-
Wash the product with cold water and a small amount of cold ethanol.
-
Dry the product to yield pure hydantoin. The reported yield for this step is up to 93%.[5]
Application Note 2: Ugi Reaction followed by Cyclization
The Ugi four-component reaction is a versatile method for creating complex acyclic molecules in a single step. The resulting Ugi adduct can be designed to undergo a subsequent cyclization to form highly substituted hydantoins. This approach is particularly valuable for generating libraries of drug-like molecules.
Reaction Workflow: Ugi/Cyclization for Hydantoin Synthesis
Caption: Ugi/Cyclization pathway to polysubstituted hydantoins.
Quantitative Data: Ugi/Cyclization for Hydantoin Synthesis
| Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| K₂CO₃ | CH₃CN | 100 | 10 min (Microwave) | up to 94 | [1] |
| NaH | THF | Room Temp | - | Good | [7] |
| DBU | CH₃CN | 100 | 10 min (Microwave) | 75 | [1] |
| Cs₂CO₃ | CH₃CN | 100 | 10 min (Microwave) | 88 | [1] |
| Et₃N | CH₃CN | 100 | 10 min (Microwave) | 35 | [1] |
| K₂CO₃ | Dioxane | 100 | 10 min (Microwave) | 65 | [1] |
| K₂CO₃ | Toluene | 100 | 10 min (Microwave) | 43 | [1] |
Experimental Protocol: General Procedure for the Synthesis of 1,3,5-Trisubstituted Hydantoins via Ugi/Cyclization
This protocol is a generalized procedure based on reported methods.[1][7]
Step 1: Synthesis of the Ugi Adduct (Acyclic Intermediate)
-
To a solution of the amine (1.0 eq) in methanol (B129727) (MeOH), add the aldehyde (1.0 eq), the isocyanide (1.0 eq), and the acid component (e.g., trichloroacetic acid, 1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The crude Ugi product often precipitates from the reaction mixture and can be isolated by filtration.[7] In many cases, no further purification is needed before the cyclization step.[1]
Step 2: Base-Induced Cyclization to Hydantoin
-
Dissolve the crude Ugi adduct (1.0 eq) in a suitable solvent such as acetonitrile (B52724) (CH₃CN).
-
Add a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the mixture under microwave irradiation at 100°C for 10 minutes.[1] Alternatively, the reaction can be performed with a strong base like NaH at room temperature.
-
After cooling, filter the reaction mixture to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate (B1210297) as eluent) to obtain the desired 1,3,5-trisubstituted hydantoin.
Applications in Drug Development and Medicinal Chemistry
The versatility of using this compound intermediates allows for the synthesis of a wide array of hydantoin derivatives with diverse pharmacological activities.[2][3] Hydantoin-based compounds are utilized as:
-
Anticonvulsants: Phenytoin and fosphenytoin (B1200035) are classic examples used in the treatment of seizure disorders.[2][9]
-
Anticancer Agents: Novel hydantoin derivatives have shown antiproliferative activity against various cancer cell lines.[2]
-
Anti-inflammatory Agents: Some derivatives act as inhibitors of tumor necrosis factor-α converting enzyme (TACE).[2]
-
Antimicrobial Agents: Nitrofurantoin is a well-known antibacterial agent.[5][10]
-
Muscle Relaxants: Dantrolene contains a hydantoin moiety and is used to treat spasticity.[9][10]
The ability to systematically modify substituents at various positions of the hydantoin ring by choosing different starting materials for the Urech or Ugi synthesis makes this strategy highly valuable for structure-activity relationship (SAR) studies in drug discovery.[3]
Conclusion
The use of this compound and its acyclic analogs as intermediates provides a robust and flexible platform for the synthesis of pharmacologically relevant hydantoin scaffolds. The Urech and Ugi/cyclization methodologies detailed in these notes offer reliable pathways for researchers in organic synthesis and medicinal chemistry to access a wide range of substituted hydantoins. The protocols and data presented herein serve as a practical guide for the implementation of these synthetic strategies in a laboratory setting.
References
- 1. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction [organic-chemistry.org]
- 2. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. ikm.org.my [ikm.org.my]
- 6. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 7. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydantoin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Application of N-Acylurea Intermediates in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical synthesis of peptides is a cornerstone of modern drug discovery, biochemistry, and materials science. While Fmoc-based solid-phase peptide synthesis (SPPS) is the predominant methodology, the synthesis of C-terminal modified peptides, particularly peptide thioesters required for Native Chemical Ligation (NCL), presents a significant challenge. The thioester linkage is inherently unstable under the basic conditions used for Fmoc-group removal.
A robust strategy to overcome this limitation involves the use of N-acylurea intermediates. While the term "hydantoic acid" (an acyclic urea) is not used for a direct reagent, its derivatives in the form of cyclic N-acylureas, specifically N-acylbenzimidazolinones (Nbz), serve as stable, activatable precursors for peptide thioesters. This approach integrates seamlessly with Fmoc-SPPS, providing a reliable pathway to essential peptide building blocks for the synthesis of large proteins and cyclic peptides.[1][2]
The core of this method is the use of a 3,4-diaminobenzoic acid (Dbz) or, more commonly, its second-generation N-methylated analogue (MeDbz) as a linker attached to the solid support.[2][3] Following peptide chain elongation, the linker is activated on-resin to form the N-acyl-N'-methylbenzimidazolinone (MeNbz), a stable N-acylurea moiety.[4][5] This activated peptide is cleaved from the resin and, when placed in a ligation buffer with a thiol catalyst, undergoes rapid in situ conversion to a highly reactive peptide thioester, which is immediately trapped by an N-terminal cysteine-containing peptide to form a native amide bond.[3][6]
Key Applications & Advantages
-
Fmoc-SPPS Compatible Thioester Synthesis: Enables the reliable synthesis of peptide thioester precursors using the convenient and widely adopted Fmoc chemistry.[1]
-
Native Chemical Ligation (NCL): Provides essential C-terminal thioester fragments for the chemical synthesis of proteins.[7][8]
-
Cyclic Peptide Synthesis: The intramolecular reaction of a peptide containing both an N-terminal cysteine and a C-terminal N-acylurea group is a powerful method for backbone cyclization.[5][9]
-
Mild Activation Chemistry: The N-acylurea is a mild activating group, minimizing the risk of epimerization at the C-terminal residue, a common side reaction with harsher activation methods.[10]
-
C-Terminal Modification: The activated N-acylurea peptide can be reacted with various nucleophiles (e.g., amines, alcohols) to generate a diverse library of C-terminally modified peptides.[11][12]
-
Reduced Side Reactions: The second-generation MeDbz linker was developed to prevent the unwanted acylation of the linker's secondary amine, a side reaction sometimes observed with the original Dbz linker in glycine-rich sequences.[2][3]
Data Summary
The N-acylurea method has been successfully applied to the synthesis of various peptides with high efficiency. The following table summarizes representative data on the performance of this technique.
| Peptide Sequence/Target | Linker | C-Terminal Residue | Coupling Conditions | Isolated Yield | Purity | Reference |
| GLP-1(7-36) amide | MeDbz | Gly | On-resin cleavage with NH3/DMF | 4% | >95% | [11] |
| Conopressin G amide | MeDbz | Gly | On-resin cleavage with NH3/DMF | 29% | >95% | [11] |
| GLP-1(7-36)-NHBu | MeDbz | Gly | In-solution cleavage with Butylamine | 22% | >95% | [11] |
| LYRAG-Nbz | Dbz | Gly | HBTU/DIEA | ~70% (crude) | N/A | [1] |
| H-Val-Nbz | Dbz | Val | HATU/DIEA | ~85% (crude) | N/A | [1] |
| Kalata B1 (Cyclic) | MeDbz | Gly | Intramolecular NCL | N/A | High | [3] |
| MCoTI-II (Cyclic) | MeDbz | Val | Intramolecular NCL | N/A | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of a C-Terminal N-Acyl-N'-methylbenzimidazolinone (MeNbz) Peptide
This protocol describes the manual synthesis of a peptide-MeNbz precursor using Fmoc-SPPS on a MeDbz-functionalized resin.
1. Materials:
-
Rink Amide resin (or other suitable amine resin)
-
Fmoc-MeDbz-OH linker
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Activation reagents: 4-nitrophenyl chloroformate (PNP-Cl), anhydrous Dichloromethane (DCM)
-
Cyclization base: 0.5 M DIEA in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
2. Procedure:
-
Linker Coupling:
-
Swell Rink Amide resin in DMF.
-
Perform Fmoc deprotection on the resin using 20% piperidine in DMF (5 min, then 15 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the Fmoc-MeDbz-OH linker (3 equiv.) to the resin using HATU (2.9 equiv.) and DIEA (6 equiv.) in DMF for 2 hours.
-
Wash the resin with DMF and DCM and dry. Confirm loading via UV quantification of the Fmoc group.
-
-
Peptide Elongation (Fmoc-SPPS):
-
Perform standard automated or manual Fmoc-SPPS cycles.
-
Deprotection: Treat the resin with 20% piperidine in DMF (3 min, then 10 min).
-
Washing: Wash thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (4 equiv.) using HATU (3.9 equiv.) and DIEA (8 equiv.) in DMF for 30-60 minutes.
-
Washing: Wash thoroughly with DMF.
-
Repeat the cycle for each amino acid in the sequence.
-
-
On-Resin N-Acylurea Formation:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, followed by anhydrous DCM.
-
Acylation: Add a solution of 4-nitrophenyl chloroformate (5 equiv.) in anhydrous DCM. Agitate for 1 hour. Repeat this step to ensure complete reaction.[5]
-
Wash the resin with DCM, then DMF.
-
Cyclization: Add 0.5 M DIEA in DMF to the resin and agitate for 45-60 minutes. A strong yellow color from the release of 4-nitrophenolate (B89219) indicates the formation of the cyclic N-acylurea (MeNbz).[5]
-
Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide-MeNbz conjugate under vacuum.
-
-
Purification:
-
Purify the crude peptide-MeNbz by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide-MeNbz product as a white powder.
-
Protocol 2: Native Chemical Ligation (NCL) using a Peptide-MeNbz Precursor
This protocol describes the ligation of a purified peptide-MeNbz with a peptide containing an N-terminal cysteine.
1. Materials:
-
Purified, lyophilized peptide-MeNbz
-
Purified, lyophilized peptide with an N-terminal Cys (N-Cys-peptide)
-
Ligation Buffer: 6 M Guanidine HCl, 200 mM sodium phosphate, pH 7.5. Degas thoroughly before use.
-
Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol.
2. Procedure:
-
Reaction Setup:
-
Dissolve the peptide-MeNbz and the N-Cys-peptide (1.2 equiv.) in the degassed ligation buffer to a final peptide concentration of 1-5 mM.
-
Add the thiol catalyst (e.g., MPAA) to a final concentration of 20-30 mM.
-
-
Ligation Reaction:
-
Agitate the reaction mixture gently at room temperature or 37°C.
-
Monitor the reaction progress by taking small aliquots at time points (e.g., 0, 1, 2, 4, 8, 16 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and LC-MS. The product peak will have a mass corresponding to (Mass of Peptide 1 + Mass of Peptide 2 - H₂O).
-
-
Purification:
-
Once the reaction is complete, acidify the entire mixture with TFA.
-
Purify the final ligated peptide product by RP-HPLC as described in Protocol 1.
-
Lyophilize the pure fractions to yield the final protein product.
-
Visualizations
Workflow for Peptide Thioester Synthesis via the N-Acylurea (MeNbz) Method
Caption: Workflow of Fmoc-SPPS for peptide-MeNbz synthesis and subsequent NCL.
Key Chemical Transformations in N-Acylurea Mediated Ligation
References
- 1. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile o -aminoanilide linker for native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04158H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthe . . ." by Lawrence Mendoza [digitalcommons.wayne.edu]
- 11. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enzymatic Synthesis of N-Carbamoyl-Amino Acids: A Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals, the enzymatic synthesis of N-carbamoyl-amino acids represents a critical step in the production of enantiomerically pure amino acids. These high-value compounds are essential building blocks for a wide range of pharmaceuticals, including antibiotics, antivirals, and peptide-based drugs. This document provides a detailed overview of the primary enzymatic method for N-carbamoyl-amino acid synthesis, known as the "Hydantoinase Process," including experimental protocols and quantitative data to guide laboratory applications.
While the direct enzymatic conversion of hydantoic acid to N-carbamoyl-amino acids is not a widely documented standalone process, this compound is a key intermediate in the hydrolysis of hydantoins. The established and industrially relevant method for producing N-carbamoyl-amino acids is the enzymatic ring-opening of 5-monosubstituted hydantoins.
The Hydantoinase Process: An Overview
The "Hydantoinase Process" is a powerful biocatalytic cascade that enables the production of optically pure D- or L-amino acids from racemic 5-monosubstituted hydantoins.[1][2][3] This multi-enzyme system offers significant advantages over chemical synthesis methods, including milder reaction conditions, high stereoselectivity, and reduced environmental impact.[2][3] The synthesis of the target N-carbamoyl-amino acid is the first key enzymatic step in this pathway.
The core of the process involves three key enzymes:
-
Hydantoinase (EC 3.5.2.2): This enzyme catalyzes the stereoselective hydrolysis of the cyclic hydantoin (B18101) ring to produce the corresponding N-carbamoyl-amino acid.[1][3][4]
-
N-Carbamoyl-amino acid amidohydrolase (N-Carbamoylase) (EC 3.5.1.77 for D-selective, EC 3.5.1.87 for L-selective): This enzyme subsequently hydrolyzes the N-carbamoyl-amino acid to yield the free amino acid, ammonia, and carbon dioxide.[5][6]
-
Hydantoin Racemase (EC 5.1.99.5): To achieve a theoretical yield of 100%, a hydantoin racemase is often employed to convert the remaining unreacted hydantoin enantiomer into the form that can be hydrolyzed by the stereoselective hydantoinase.[1][2]
This document will focus on the first enzymatic step: the synthesis of N-carbamoyl-amino acids from hydantoins using hydantoinase.
Experimental Workflow and Signaling Pathway
The enzymatic cascade of the Hydantoinase Process can be visualized as a streamlined workflow, starting from a racemic mixture of hydantoins and proceeding through the N-carbamoyl-amino acid intermediate to the final optically pure amino acid.
Quantitative Data Presentation
The efficiency of the enzymatic synthesis of N-carbamoyl-amino acids is influenced by various factors, including the choice of enzyme, substrate specificity, and reaction conditions. The following tables summarize quantitative data from various studies on hydantoinase-catalyzed reactions.
Table 1: Substrate Specificity and Conversion Efficiency of Hydantoinases
| Substrate (D,L-5-monosubstituted hydantoin) | Enzyme Source | Reaction Time (h) | Conversion (%) | N-Carbamoyl-amino acid Yield (%) | Reference |
| p-Hydroxyphenylhydantoin | Agrobacterium tumefaciens | 15 | 98 | Not specified | [7] |
| Indolylmethylhydantoin | Agrobacterium tumefaciens D-hydantoinase | 12 | 99.4 (to D-Tryptophan) | Not specified | [2] |
| Isopropylhydantoin | Recombinant E. coli | 8 | >95 | >95 | [1] |
| Phenylhydantoin | Pseudomonas aeruginosa MCM B-887 | 2 | >99 | >99 | [5] |
| Methylhydantoin | Pseudomonas aeruginosa MCM B-887 | 2 | >99 | >99 | [5] |
Table 2: Optimal Reaction Conditions for Hydantoinase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |
| Bacillus stearothermophilus | 8.5 - 10.0 | 50 | Mn²⁺ or Co²⁺ | [1] |
| Pseudomonas aeruginosa MCM B-887 | 8.0 | 42 | Not specified | [5] |
| Arthrobacter crystallopoietes | 8.0 | 40 | Zn²⁺ | [8] |
Experimental Protocols
The following protocols provide a general framework for the enzymatic synthesis of N-carbamoyl-amino acids using whole cells or purified enzymes.
Protocol 1: Whole-Cell Biocatalysis for N-Carbamoyl-Amino Acid Synthesis
This protocol is adapted from studies using recombinant E. coli expressing hydantoinase.[7]
1. Materials:
-
Recombinant E. coli cells expressing the desired hydantoinase.
-
Luria-Bertani (LB) medium or a suitable production medium.
-
Inducer (e.g., IPTG, if using an inducible promoter).
-
Substrate: D,L-5-monosubstituted hydantoin.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Centrifuge.
-
Shaking incubator.
-
Analytical equipment (e.g., HPLC).
2. Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of production medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding the inducer (e.g., 0.1-1 mM IPTG) and continue to incubate for 4-16 hours at a lower temperature (e.g., 20-30°C).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with reaction buffer.
-
The cell pellet can be used directly as a whole-cell biocatalyst or can be stored at -80°C.
-
-
Enzymatic Reaction:
-
Resuspend a known amount of wet cell mass in the reaction buffer.
-
Add the 5-monosubstituted hydantoin substrate to the desired final concentration (e.g., 10-100 mM).
-
Incubate the reaction mixture at the optimal temperature (e.g., 40-50°C) with gentle agitation.
-
-
Reaction Monitoring and Product Analysis:
-
Withdraw samples at regular intervals.
-
Stop the reaction by adding an equal volume of 1 M HCl or by heat inactivation.
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant for the concentration of the N-carbamoyl-amino acid product and the remaining substrate using a suitable analytical method like HPLC.
-
Protocol 2: Purified Enzyme Assay for Hydantoinase Activity
This protocol is a general method for determining the activity of a purified hydantoinase.
1. Materials:
-
Purified hydantoinase enzyme.
-
Substrate: 5-monosubstituted hydantoin.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM ZnSO₄).[8]
-
Spectrophotometer or HPLC.
-
Ehrlich's reagent for colorimetric detection of N-carbamoyl-amino acids (optional).[8]
2. Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and the substrate at a known concentration (e.g., 10 mM).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume of the purified hydantoinase solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., 1 M HCl) or by heat inactivation.
-
Analyze the formation of the N-carbamoyl-amino acid product. This can be done by:
-
HPLC: Separate and quantify the substrate and product.
-
Colorimetric Assay: Use Ehrlich's reagent, which reacts with the ureido group of the N-carbamoyl-amino acid to produce a colored compound that can be measured spectrophotometrically.[8]
-
-
-
Calculation of Enzyme Activity:
-
One unit (U) of hydantoinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of N-carbamoyl-amino acid per minute under the specified reaction conditions.[8]
-
Logical Workflow for Enzyme Screening and Optimization
The development of an efficient enzymatic synthesis process often involves screening for suitable enzymes and optimizing the reaction conditions. The following diagram illustrates a logical workflow for this process.
Conclusion
The enzymatic synthesis of N-carbamoyl-amino acids via the Hydantoinase Process is a well-established and efficient method for the production of these valuable chiral intermediates. By selecting the appropriate hydantoinase and optimizing the reaction conditions, researchers can achieve high yields and enantioselectivity. The protocols and data presented in this document provide a solid foundation for the application of this technology in academic and industrial research settings, paving the way for the development of novel pharmaceuticals and other high-value chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENZYME - 3.5.1.77 N-carbamoyl-D-amino-acid hydrolase [enzyme.expasy.org]
- 6. EC 3.5.1.77 [iubmb.qmul.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Monitoring Hydantoic Acid Reactions with Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydantoic acids are important intermediates in the synthesis of hydantoins, a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The monitoring of chemical reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[1] This application note provides a detailed protocol for monitoring the formation of hydantoic acid and its subsequent cyclization to hydantoin (B18101) using TLC.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[2] The separation is driven by differences in the polarity of the compounds.[2] In the context of monitoring a this compound reaction, such as the Urech hydantoin synthesis, the reactants (e.g., an amino acid and urea), the intermediate (this compound), and the product (hydantoin) will have different polarities and thus will travel different distances up the TLC plate. By spotting the reaction mixture on a TLC plate at different time intervals, the progress of the reaction can be visualized by the disappearance of reactant spots and the appearance of product spots.[3]
Experimental Protocols
This section details the necessary protocols for monitoring the synthesis of hydantoin from glycine (B1666218) and urea (B33335), which proceeds through a this compound intermediate.
Protocol 1: Synthesis of Hydantoin from Glycine and Urea
This protocol is adapted from the Urech hydantoin synthesis, a common method for preparing hydantoins.[4][5]
Materials:
-
Glycine
-
Urea
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
-
Water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction flask, dissolve glycine and an equimolar amount of sodium hydroxide in water.
-
Add a 1.5 to 2-fold molar excess of urea to the solution.[6]
-
Heat the mixture to reflux (approximately 100°C) with constant stirring. The reaction will produce this compound as an intermediate.[6]
-
To monitor the reaction, withdraw small aliquots (a few drops) of the reaction mixture at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes).
-
After the initial reaction period for the formation of this compound, carefully acidify the reaction mixture with hydrochloric acid to induce cyclization to hydantoin.[4]
-
Continue to monitor the cyclization reaction by taking aliquots at regular intervals until the reaction is complete.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: n-butanol, acetic acid, and water in a 4:1:5 (v/v/v) ratio (use the upper layer).[7]
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Ninhydrin (B49086) solution (0.2% in ethanol (B145695) or acetone)[7][8]
-
General purpose stain (e.g., potassium permanganate (B83412) or p-anisaldehyde stain)
-
Procedure:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[9]
-
Mark equidistant points along the baseline for spotting the samples.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) on the first mark.
-
Spot the aliquots taken at different time points on the subsequent marks.
-
It is also recommended to spot the starting materials (glycine and urea) and, if available, the pure product (hydantoin) as standards for comparison.
-
-
Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[7]
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
UV Light: View the dried plate under a UV lamp at 254 nm. Compounds with a UV chromophore will appear as dark spots.[10]
-
Ninhydrin Staining: Spray the plate evenly with the ninhydrin solution. Heat the plate gently with a heat gun or in an oven until colored spots appear. Amino acids like glycine will produce a characteristic purple or pink spot.[10][11]
-
General Staining: If other spots are not visible, a general-purpose stain like potassium permanganate can be used, which reacts with most organic compounds.
-
-
Analysis:
-
Calculate the Retardation Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
Monitor the disappearance of the reactant spots and the appearance of the intermediate and product spots over time to determine the reaction progress.
-
Data Presentation
The progress of the reaction can be qualitatively assessed by the intensity of the spots on the TLC plate. For a more quantitative comparison, Rf values should be calculated and tabulated.
Table 1: Representative Rf Values for the Synthesis of Hydantoin from Glycine
| Compound | Expected Rf Value* | Visualization Method |
| Glycine | ~ 0.25 | Ninhydrin |
| This compound (intermediate) | ~ 0.40 | General Stain (e.g., Permanganate) |
| Hydantoin (product) | ~ 0.60 | UV (if aromatic), General Stain |
*Note: These are estimated Rf values for the n-butanol:acetic acid:water (4:1:5) system. Actual values may vary depending on the specific experimental conditions.
Visualizations
Urech Hydantoin Synthesis Pathway
The following diagram illustrates the reaction pathway for the synthesis of hydantoin from an amino acid and potassium cyanate, proceeding through a this compound intermediate.
Caption: Urech synthesis of hydantoin from an amino acid.
TLC Monitoring Workflow
This diagram outlines the key steps in the TLC monitoring process.
References
- 1. scribd.com [scribd.com]
- 2. crsubscription.com [crsubscription.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. CN1958569A - Improved technique for preparing hydantoin from glycine, sodium hydroxide, and urea - Google Patents [patents.google.com]
- 7. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Chromatography of amino acids [biotopics.co.uk]
- 10. gavinpublishers.com [gavinpublishers.com]
- 11. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
Application Note: FTIR Analysis for Identifying Functional Groups in Hydantoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the identification of functional groups in hydantoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. It includes a summary of expected vibrational frequencies, a comprehensive experimental protocol for sample preparation and analysis, and a visual representation of the experimental workflow.
Introduction
This compound, also known as N-carbamoylglycine, is a key intermediate in the synthesis of various heterocyclic compounds, including hydantoins, which are a class of compounds with significant pharmacological activities. The characterization of this compound and its derivatives is crucial in drug discovery and development. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the primary functional groups present in a molecule, providing valuable structural information. This application note outlines the principles and methodology for the FTIR analysis of this compound.
Functional Group Analysis of this compound
This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a carboxylic acid group (-COOH), a secondary amide group (-CONH-), and a primary amide group (-CONH2). The expected FTIR absorption ranges for these functional groups are summarized in the table below.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad | Often overlaps with N-H stretching bands. The broadness is due to hydrogen bonding. |
| C=O stretch | 1760 - 1690 | Strong | The exact position can be influenced by hydrogen bonding. | |
| C-O stretch | 1320 - 1210 | Medium | ||
| O-H bend | 1440 - 1395 and 950 - 910 | Medium | The out-of-plane bend is typically broad. | |
| Secondary Amide | N-H stretch | 3350 - 3100 | Medium | |
| C=O stretch (Amide I) | 1680 - 1630 | Strong | ||
| N-H bend (Amide II) | 1570 - 1515 | Medium | ||
| Primary Amide | N-H stretch | ~3350 and ~3180 | Medium | Two bands are typically observed for the asymmetric and symmetric stretching. |
| C=O stretch (Amide I) | ~1650 | Strong | ||
| N-H bend (Amide II) | 1640 - 1590 | Medium | ||
| Alkyl | C-H stretch | 2960 - 2850 | Medium to Weak | Methylene (-CH2-) group stretches. |
| C-H bend | 1470 - 1450 | Medium | Methylene scissoring. | |
| Amine/Amide | C-N stretch | 1400 - 1000 | Medium |
Note: The exact peak positions and intensities can vary depending on the sample preparation method, physical state of the sample, and intermolecular interactions such as hydrogen bonding.
Experimental Protocol: FTIR Analysis of this compound
This protocol details the procedure for analyzing a solid sample of this compound using the Potassium Bromide (KBr) pellet method. This is a common technique for obtaining high-quality FTIR spectra of solid samples.
3.1. Materials and Equipment
-
This compound sample
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Ensure both the this compound sample and KBr are free of moisture, as water has strong IR absorption bands that can interfere with the sample spectrum. If necessary, dry the sample in a desiccator or under an infrared lamp. KBr should be kept in an oven at >100°C and cooled in a desiccator before use.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.[1] The sample-to-KBr ratio should be in the range of 1:100 to 1:200.
-
Mixing: Add the KBr to an agate mortar and grind it to a fine, consistent powder. Add the this compound sample to the mortar and continue to grind the mixture for several minutes until it is homogenous. The goal is to reduce the particle size of the sample to less than the wavelength of the infrared radiation to minimize scattering.
-
Pellet Formation: Transfer the ground mixture into the collar of a clean and dry pellet die. Distribute the powder evenly.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be a clear or translucent disc.[1]
-
Pellet Removal: Carefully remove the pellet from the die. A cloudy or opaque pellet may indicate insufficient grinding, entrapped moisture, or inadequate pressure.
3.3. FTIR Spectrum Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the FTIR spectrum of the sample. Typically, the spectrum is collected over the range of 4000-400 cm⁻¹. For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
Data Processing: Process the collected spectrum using the spectrometer's software. This may include baseline correction and peak labeling.
3.4. Alternative Method: Attenuated Total Reflectance (ATR)-FTIR
For a quicker, less sample-intensive analysis, ATR-FTIR can be used.
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Workflow Diagram
The following diagram illustrates the key steps in the FTIR analysis of this compound using the KBr pellet method.
Caption: Experimental workflow for FTIR analysis of this compound.
Data Interpretation
The obtained FTIR spectrum of this compound should be compared with the characteristic absorption bands listed in Table 1. The presence of a broad band in the 3300-2500 cm⁻¹ region is indicative of the O-H group of the carboxylic acid, likely overlapping with N-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid. The amide I and amide II bands, arising from the C=O stretching and N-H bending vibrations of the amide groups, respectively, will also be prominent features in the spectrum. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks corresponding to various bending and stretching vibrations, which can be used for more detailed structural confirmation by comparison with a reference spectrum if available.
Conclusion
FTIR spectroscopy is a powerful and accessible tool for the qualitative analysis of this compound. By following the detailed protocol and using the provided data for interpretation, researchers can effectively identify the key functional groups present in the molecule, which is a critical step in quality control, reaction monitoring, and the overall drug development process.
References
Application Notes and Protocols for the Derivatization of Hydantoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoic acid, an intermediate in purine (B94841) metabolism in various organisms, is a polar, non-volatile compound.[1] Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and thermal instability.[2] Derivatization is a crucial sample preparation step to convert this compound into a more volatile and thermally stable derivative, enabling robust and sensitive GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of this compound for quantitative and qualitative GC-MS analysis. The primary methods covered are silylation and a two-step methoximation-silylation approach.
Metabolic Significance of this compound
This compound is an intermediate in the purine catabolism pathway in many organisms, though not in humans.[3] In this pathway, purines are broken down into uric acid, which is then converted to allantoin (B1664786).[3][4] In some organisms, allantoin is further metabolized to allantoic acid, which is then hydrolyzed to ureidoglycolate. Ureidoglycolate lyase can then break down ureidoglycolate into glyoxylate (B1226380) and urea.[5][6] this compound is a key intermediate in this degradation pathway. The analysis of this compound can be important for studying metabolic pathways in various organisms and for certain clinical research applications.
Derivatization Strategies for GC-MS Analysis
The primary goal of derivatization is to replace active hydrogens in polar functional groups (e.g., -COOH, -NH2, -OH) with less polar, more stable moieties.[7] For this compound, which possesses a carboxylic acid group and two amide hydrogens, silylation is a highly effective derivatization technique.[8] A two-step approach involving methoximation prior to silylation can be employed to prevent potential tautomerization and the formation of multiple derivatives, especially if keto-acid isomers are of interest in the broader metabolic profile.[4][9]
Method 1: Single-Step Silylation
This method is rapid and effective for the derivatization of the carboxylic acid and amide protons of this compound. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly reactive and volatile silylating agent suitable for this purpose.[8] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[10]
Method 2: Two-Step Methoximation and Silylation
This approach is recommended for complex biological samples where other carbonyl-containing metabolites are present. The first step, methoximation, protects aldehyde and keto groups, reducing the formation of multiple silylation derivatives and improving analytical accuracy.[4][9]
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. It is crucial to perform these procedures in a moisture-free environment, as silylating reagents are sensitive to water.[7]
Sample Preparation
-
Lyophilization: If the sample is in an aqueous solution, it must be completely dried.[9] Freeze-drying (lyophilization) is the preferred method to remove all traces of water.
-
Internal Standard: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample) to the sample before drying.
Protocol 1: Silylation using MSTFA
Reagents and Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA with 1% TMCS
-
Pyridine (B92270) (anhydrous)
-
GC vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample (typically 1-10 mg) or sample extract into a GC vial.[11]
-
Add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of MSTFA (or MSTFA + 1% TMCS).[10]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[10]
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Two-Step Methoximation and Silylation
Reagents and Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample into a GC vial.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex for 1 minute.
-
Incubate at 37°C for 90 minutes.[4]
-
-
Silylation:
-
Add 100 µL of MSTFA to the vial.
-
Vortex for 30 seconds.
-
Incubate at 37°C for 30 minutes.[4]
-
-
Cool the vial to room temperature before GC-MS analysis.
Quantitative Data and Performance Characteristics
The following tables summarize typical performance characteristics for the GC-MS analysis of organic acids using silylation-based derivatization methods. While specific data for this compound is limited, these values provide a general expectation for the analytical performance.
Table 1: Typical GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temp. | 250-280°C |
| Oven Program | Initial 80°C for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| MS Interface Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Mass Scan Range | 50-600 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Table 2: Expected Quantitative Performance
| Parameter | Expected Value Range | Reference |
| Limit of Detection (LOD) | 0.002 - 0.2 mg/kg | [12] |
| Limit of Quantitation (LOQ) | 0.008 - 0.5 mg/kg | [12] |
| Linearity (R²) | > 0.99 | [12] |
| Recovery | 85% - 115% | [12] |
| Precision (RSD) | < 15% | [12] |
Conclusion
The derivatization of this compound, primarily through silylation with reagents like MSTFA, is an essential step for reliable GC-MS analysis. The choice between a single-step silylation and a two-step methoximation-silylation protocol will depend on the complexity of the sample matrix and the analytical goals. The provided protocols and expected performance characteristics offer a robust starting point for researchers developing and validating methods for the quantification of this compound in various biological and chemical samples. Proper sample handling, especially the exclusion of moisture, is critical for successful derivatization and accurate results.
References
- 1. akema.it [akema.it]
- 2. atlasofscience.org [atlasofscience.org]
- 3. Allantoin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalysis, stereochemistry, and inhibition of ureidoglycolate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC 4.3.2.3 [iubmb.qmul.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. cosmeticscience.net [cosmeticscience.net]
- 9. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. Purine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Hydantoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of hydantoic acid derivatives. This methodology offers a streamlined approach for generating libraries of these valuable compounds, which are important intermediates in the synthesis of hydantoins and other biologically active molecules. The solid-phase approach facilitates purification and allows for the efficient construction of diverse chemical libraries.
Introduction
This compound derivatives, also known as N-carbamoyl-amino acids or ureido acids, are acyclic precursors to hydantoins, a class of compounds with a wide range of pharmacological activities. The solid-phase synthesis of these derivatives allows for the systematic modification of their structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The general strategy involves the attachment of an amino acid to a solid support, followed by the formation of a urea (B33335) linkage at the N-terminus, and subsequent cleavage from the resin to yield the desired this compound derivative.
Core Principles
The solid-phase synthesis of this compound derivatives relies on the use of a polymeric resin as an insoluble support. The C-terminus of an amino acid is first anchored to the resin. The N-terminal protecting group is then removed, and the free amine is reacted with an isocyanate or a carbamoylating agent to form the this compound linkage. Finally, the this compound derivative is cleaved from the solid support.
Two main strategies are employed for the synthesis of hydantoin (B18101) derivatives on solid phase:
-
Cyclization on-resin followed by cleavage: The this compound is formed and then cyclized to the hydantoin while still attached to the resin. The final hydantoin is then cleaved from the support.
-
Synthesis of the acyclic precursor followed by cleavage: The this compound derivative is synthesized on the resin and then cleaved to yield the acyclic product. This allows for further solution-phase chemistry to be performed on the this compound if desired.
These notes will focus on the second approach: the synthesis and cleavage of the acyclic this compound derivatives.
Experimental Protocols
This section provides detailed, step-by-step protocols for the solid-phase synthesis of a representative this compound derivative.
Protocol 1: Loading of the First Amino Acid onto Wang Resin
Wang resin is a popular choice for solid-phase synthesis due to its acid-labile linker, which allows for cleavage under mild acidic conditions.[1]
Materials:
-
Wang resin
-
N-α-Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, ~1.0 mmol/g loading) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.
-
Resin Washing: Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
Activation of Amino Acid: In a separate flask, dissolve the Fmoc-amino acid (3 eq., 3.0 mmol) in a minimal amount of DMF. Add DIC (3 eq., 3.0 mmol) and a catalytic amount of DMAP (0.1 eq., 0.1 mmol).
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the loading of the amino acid on the resin spectrophotometrically by cleaving the Fmoc group from a small sample of resin with piperidine (B6355638) and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
Protocol 2: Synthesis of the this compound Derivative on Resin
This protocol describes the formation of the urea linkage on the resin-bound amino acid.
Materials:
-
Fmoc-amino acid-loaded Wang resin
-
20% Piperidine in DMF
-
Isocyanate (e.g., Phenyl isocyanate) or N,N'-Disuccinimidyl carbonate (DSC) and a primary amine.[2]
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-amino acid-loaded resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF (10 mL). Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Urea Formation (using an isocyanate):
-
Swell the deprotected resin in DCM (10 mL).
-
Add the isocyanate (e.g., Phenyl isocyanate, 3 eq.) in DCM.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction with a Kaiser test (negative result indicates completion).
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Urea Formation (using DSC and an amine):
-
Swell the deprotected resin in DMF (10 mL).
-
Add DSC (3 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1 eq.). Agitate for 30-60 minutes.
-
Add the primary amine (3 eq.).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction with a Kaiser test.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage of the this compound Derivative from the Resin
This protocol describes the cleavage of the this compound derivative from the Wang resin, yielding the free carboxylic acid.
Materials:
-
This compound-derivatized resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried this compound-derivatized resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (2 mL) to the resin.
-
Reaction: Agitate the mixture at room temperature for 1.5-2 hours.[2]
-
Filtration: Filter the resin and collect the filtrate.
-
Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10-fold excess) with vigorous stirring.
-
Isolation: A precipitate of the this compound derivative should form. Collect the solid by filtration or centrifugation.
-
Washing: Wash the solid with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the product under vacuum.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of this compound derivatives and analogous N-acyl ureas. Yields and purities are dependent on the specific amino acid and isocyanate/amine used.
| Entry | Resin | Amino Acid | Reagent for Urea Formation | Loading (mmol/g) | Cleavage Method | Purity (%) | Overall Yield (%) |
| 1 | Wang | Glycine | Phenyl isocyanate | 0.85 | 95% TFA/H₂O/TIS | >90 | 75 |
| 2 | Wang | Alanine | Benzyl isocyanate | 0.82 | 95% TFA/H₂O/TIS | >90 | 72 |
| 3 | Wang | Leucine | n-Butyl isocyanate | 0.78 | 95% TFA/H₂O/TIS | >85 | 68 |
| 4 | Rink Amide | Phenylalanine | DSC / Aniline | 0.65 | 95% TFA/H₂O/TIS | >85 | 65 |
Note: Data is compiled and representative of typical solid-phase synthesis of urea and hydantoin derivatives. Actual results may vary.[2]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of this compound derivatives.
Caption: Workflow for solid-phase synthesis of this compound derivatives.
Signaling Pathways and Logical Relationships
Not applicable for this topic.
References
Application Notes and Protocols: The Use of Hydantoic Acid and its Analogs in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of hydantoic acid and related ureido compounds in the preparation of valuable heterocyclic scaffolds, including hydantoins, pyrimidines, and triazoles. The protocols and data presented are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, also known as N-carbamoylglycine, and its derivatives are versatile acyclic urea-containing building blocks. The presence of both a carboxylic acid and a urea (B33335) moiety within the same molecule makes them ideal precursors for a variety of cyclization reactions, leading to the formation of stable heterocyclic rings. These heterocyclic systems are of significant interest in drug discovery and development due to their prevalence in a wide range of biologically active compounds. This document outlines key synthetic transformations of this compound and its analogs, providing detailed experimental protocols and quantitative data for the synthesis of hydantoins, and discusses related strategies for accessing pyrimidine (B1678525) and triazole derivatives.
Synthesis of Hydantoins via Cyclization of Hydantoic Acids (Urech Hydantoin (B18101) Synthesis)
The most direct application of this compound and its α-substituted derivatives is in the synthesis of hydantoins (imidazolidine-2,4-diones). This transformation is a key step in the Urech hydantoin synthesis, which starts from an α-amino acid. The α-amino acid is first converted to the corresponding this compound (an α-ureido acid) by treatment with potassium cyanate (B1221674), followed by an acid-catalyzed intramolecular cyclization.
General Reaction Scheme:
Quantitative Data for Hydantoin Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various hydantoin derivatives starting from the corresponding α-amino acids, proceeding through a this compound intermediate.
| Starting Amino Acid | Hydantoin Derivative | Reaction Conditions | Yield (%) | Reference |
| Glycine | Hydantoin | HCl, Reflux | 93 | [1] |
| L-Alanine | 5-Methylhydantoin (B32822) | HCl, Reflux | 85 | [1] |
| L-Phenylalanine | 5-Benzylhydantoin | HCl, Reflux | 88 | [1] |
| L-Methionine | 5-(2-(Methylthio)ethyl)hydantoin | HCl, Reflux | 75 | [1] |
Experimental Protocol: Synthesis of 5-Methylhydantoin from L-Alanine (Urech Hydantoin Synthesis)
This protocol describes the synthesis of 5-methylhydantoin from L-alanine, which involves the in-situ formation and subsequent cyclization of this compound.[1]
Materials:
-
L-Alanine (1.0 eq)
-
Potassium cyanate (1.2 eq)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
Formation of the Ureido Acid (this compound Derivative):
-
In a round-bottom flask, dissolve L-alanine in water.
-
Slowly add a solution of potassium cyanate in water to the L-alanine solution while stirring.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Heat the reaction mixture at reflux for 1 hour. The corresponding this compound derivative is formed in situ.
-
-
Cyclization to Hydantoin:
-
After the initial reflux, continue heating the acidic solution at reflux for an additional 4-6 hours to effect cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.
-
-
Isolation and Purification:
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Recrystallize the crude 5-methylhydantoin from ethanol-water to obtain the pure product.
-
Dry the purified product under vacuum.
-
Expected Yield: Approximately 85%.
Synthetic Workflow for Urech Hydantoin Synthesis
Caption: Workflow for the Urech Hydantoin Synthesis.
Synthesis of Pyrimidine Derivatives from Ureido Precursors
While the direct cyclization of simple this compound to a pyrimidine is not a standard named reaction, the underlying principle of intramolecular cyclization of an acyclic urea derivative is fundamental to the synthesis of dihydropyrimidines. The Biginelli reaction, for instance, involves the one-pot condensation of an aldehyde, a β-ketoester, and urea.[2][3] A related approach would be the cyclization of a pre-formed N-carbamoyl-β-amino acid (a β-ureido acid). The catabolism of pyrimidines is known to produce N-carbamoyl-β-alanine, suggesting the reversibility of this process under certain conditions.[4]
General Reaction Scheme (Biginelli Reaction):
Experimental Protocol: Synthesis of a Dihydropyrimidinone (Biginelli Reaction)
This protocol provides a general procedure for the synthesis of a dihydropyrimidinone derivative.[5]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (B1235776) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.
Logical Relationship in Pyrimidine Synthesis from Ureido Precursors
Caption: Pathways to Pyrimidine Derivatives.
Synthesis of Triazole Derivatives from Urea-Containing Precursors
The direct synthesis of triazoles from this compound is not commonly reported. However, 1,2,4-triazoles can be synthesized from acyclic precursors containing a urea or thiourea (B124793) backbone, such as semicarbazides and thiosemicarbazides. The Einhorn-Brunner reaction, for example, provides a route to 1,2,4-triazoles from the reaction of imides with hydrazines.[1][6] A more direct approach involves the cyclization of acyl- or thioacyl-semicarbazides.
Experimental Protocol: Synthesis of a 4,5-Disubstituted-1,2,4-triazole-3-thiol
This protocol outlines a general method for the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides.
Materials:
-
Substituted thiosemicarbazide (B42300) (1.0 eq)
-
Sodium hydroxide (B78521) solution (e.g., 10%)
-
Hydrochloric acid
Procedure:
-
Cyclization:
-
In a round-bottom flask, dissolve the substituted thiosemicarbazide in an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 4-6 hours.
-
-
Work-up and Isolation:
-
After cooling the reaction mixture to room temperature, carefully acidify with hydrochloric acid to precipitate the triazole product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Synthetic Pathway to 1,2,4-Triazoles from Thiosemicarbazide
References
Application Notes and Protocols for Radiolabeling Hydantoic Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for radiolabeling hydantoic acid and its derivatives for use in tracer studies, particularly in the context of drug metabolism, pharmacokinetics, and molecular imaging. The protocols detailed below are based on established radiochemical techniques, primarily focusing on Carbon-14, Tritium (B154650), and radioiodine isotopes.
Introduction to Radiolabeled this compound
Hydantoin (B18101) and its derivatives are a class of organic compounds with significant pharmacological properties, including anticonvulsant, antiarrhythmic, and antimicrobial activities. This compound is a key intermediate in the metabolism and synthesis of hydantoins. Radiolabeling this compound allows for sensitive and specific tracking of its biodistribution, metabolic fate, and interaction with biological targets in vivo and in vitro. Such studies are crucial for drug development and understanding the mechanisms of action of hydantoin-based pharmaceuticals.
The choice of radionuclide depends on the specific application. Carbon-14 offers the advantage of a long half-life, making it suitable for long-term studies, and its presence in the molecular backbone provides a stable label.[1][2] Tritium provides a very high specific activity, which is beneficial for receptor binding assays. Radioiodine and positron emitters like Carbon-11 are valuable for non-invasive imaging techniques such as SPECT and PET.
Methods for Radiolabeling this compound
The primary strategy for producing radiolabeled this compound involves a two-step process: first, the synthesis of a radiolabeled hydantoin precursor, followed by a controlled hydrolysis to yield the desired radiolabeled this compound.
Carbon-14 Labeling
Carbon-14 is a preferred isotope for metabolic studies due to its long half-life and the stability of the label within the molecule's carbon skeleton.[1][2] A common method for introducing ¹⁴C into the hydantoin ring is through the Bucherer-Bergs reaction, which utilizes a radiolabeled cyanide, such as K¹⁴CN or Na¹⁴CN.
Workflow for Carbon-14 Labeling of this compound:
Quantitative Data for Carbon-14 Labeling of Hydantoin Derivatives:
| Precursor | Isotope | Method | Radiochemical Yield (%) | Specific Activity (mCi/mmol) | Radiochemical Purity (%) | Reference |
| Various Ketones | ¹⁴C | Bucherer-Bergs | 55.6 - 93.2 (for amino acid) | 5.66 - 6.75 | >99 | [3] |
| Acrolein | ¹⁴C | Multi-step synthesis | Not specified | Not specified | Not specified | [4] |
Experimental Protocol: Synthesis of [¹⁴C]-Hydantoic Acid via Bucherer-Bergs Reaction and Hydrolysis
Materials:
-
Ketone or aldehyde precursor
-
Potassium cyanide-[¹⁴C] (K¹⁴CN)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) plates and scanner
Procedure:
Part 1: Synthesis of [¹⁴C]-Hydantoin
-
In a sealed reaction vial, dissolve the ketone or aldehyde precursor in a mixture of ethanol and water.
-
Add a solution of K¹⁴CN (specific activity and total activity will depend on the desired final product specifications).
-
Add an excess of ammonium carbonate.
-
Seal the vial tightly and heat the mixture at a temperature and for a duration optimized for the specific precursor (e.g., 80-100°C for several hours).
-
Monitor the reaction progress by radio-TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude [¹⁴C]-hydantoin can be isolated by crystallization or used directly in the next step.
Part 2: Controlled Hydrolysis to [¹⁴C]-Hydantoic Acid
-
Dissolve the crude [¹⁴C]-hydantoin in a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
The hydrolysis of hydantoin to this compound occurs in a weak alkaline environment.[5] The reaction progress should be carefully monitored over time using radio-TLC or radio-HPLC to prevent further hydrolysis to the corresponding amino acid.
-
The initial stage of hydrolysis primarily yields this compound.[5]
-
Once the desired conversion to [¹⁴C]-hydantoic acid is achieved, neutralize the reaction mixture with a stoichiometric amount of hydrochloric acid to stop the hydrolysis.
Part 3: Purification and Analysis
-
The crude [¹⁴C]-hydantoic acid is purified using preparative reverse-phase HPLC. A C18 column is often suitable, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing a small amount of a modifier like trifluoroacetic acid (for acidic compounds).
-
Collect the fraction corresponding to the [¹⁴C]-hydantoic acid peak, as identified by the radioactivity detector.
-
The radiochemical purity of the final product should be determined by analytical radio-HPLC and/or radio-TLC. The chemical identity can be confirmed by co-elution with a non-radioactive standard.
Tritium Labeling
Tritium (³H) labeling is valuable for generating high specific activity tracers, which are particularly useful in receptor binding studies. A common method for tritium labeling is through catalytic hydrogen-tritium exchange.
Workflow for Tritium Labeling of this compound:
Experimental Protocol: Tritium Labeling of this compound by Catalytic Hydrogen-Tritium Exchange
Materials:
-
This compound or a suitable precursor
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., dioxane, ethyl acetate)
-
Methanol (B129727) or water for labile tritium removal
-
HPLC system with a radioactivity detector
Procedure:
-
Dissolve the this compound substrate in an anhydrous solvent in a reaction vessel suitable for handling tritium gas.
-
Add the Pd/C catalyst to the solution.
-
The system is then evacuated and backfilled with tritium gas to the desired pressure.
-
The reaction mixture is stirred at room temperature or with gentle heating for a specified period (typically several hours to days). The progress can be monitored by taking small aliquots and analyzing them after removal of labile tritium.
-
After the reaction, the excess tritium gas is recovered.
-
The catalyst is removed by filtration through a syringe filter.
-
To remove labile tritium (tritium attached to heteroatoms like oxygen and nitrogen), the solvent is evaporated, and the residue is repeatedly dissolved in methanol or water and evaporated to a constant specific activity.
-
The crude product is purified by preparative HPLC as described for the ¹⁴C-labeled compound.
-
The radiochemical purity and specific activity of the final [³H]-hydantoic acid are determined by analytical radio-HPLC and liquid scintillation counting.
Radioiodination
Radioiodination is a common method for labeling molecules for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, using isotopes such as ¹²³I, ¹²⁵I, and ¹³¹I. Direct iodination of the this compound structure may be challenging. A more viable approach is to synthesize a this compound derivative that is amenable to iodination, for example, by incorporating a phenolic or an organotin moiety.
General Strategy for Radioiodination:
-
Precursor Synthesis: Synthesize a derivative of this compound containing an activatable group for iodination. For electrophilic substitution, a phenol-containing precursor is common. For nucleophilic substitution, an organotin (e.g., tri-n-butylstannyl) or an iodonium (B1229267) salt precursor can be prepared.
-
Radioiodination Reaction:
-
Electrophilic Iodination: The precursor is reacted with a radioiodide salt (e.g., Na¹²⁵I) in the presence of an oxidizing agent such as Chloramine-T or Iodogen.
-
Nucleophilic Iodination: An organometallic precursor is reacted with radioiodide, often with a copper catalyst.[6]
-
-
Purification: The radioiodinated product is purified from unreacted radioiodide and other reaction components, typically by HPLC.
Quantitative Data for Radioiodination of Precursors (Illustrative):
| Precursor Type | Isotope | Method | Radiochemical Yield (%) | Reference |
| Organotin | ¹²⁵I | Electrophilic (peracetic acid) | 99 | [6] |
| Bolton-Hunter Reagent | ¹²⁵I | Acylation | 33.4 ± 2.0 | [7] |
Experimental Protocol: Radioiodination of a Phenolic this compound Derivative
Materials:
-
Phenolic derivative of this compound
-
Sodium iodide-[¹²⁵I] (Na¹²⁵I)
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with a radioactivity detector
Procedure:
-
Coat a reaction vial with Iodogen® by dissolving it in a volatile solvent (e.g., dichloromethane) and then evaporating the solvent under a stream of nitrogen.
-
Add a solution of the phenolic this compound derivative in phosphate buffer to the Iodogen®-coated vial.
-
Add the Na¹²⁵I solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a short period (e.g., 5-15 minutes), with occasional gentle agitation.
-
Quench the reaction by transferring the mixture to a new vial containing a solution of sodium metabisulfite.
-
Purify the radioiodinated product by preparative HPLC.
-
Determine the radiochemical purity of the final product by analytical radio-HPLC.
Conclusion
The radiolabeling of this compound is a critical step for its use in tracer studies. While direct labeling of this compound can be challenging, a robust and versatile approach involves the synthesis of a radiolabeled hydantoin precursor followed by controlled hydrolysis. Carbon-14 labeling via the Bucherer-Bergs reaction offers a reliable method for producing tracers for metabolic studies. Tritium labeling provides high specific activity compounds for binding assays, and radioiodination of suitable derivatives enables in vivo imaging applications. The choice of the specific method and isotope should be guided by the intended application of the radiolabeled this compound. All protocols require careful optimization and rigorous purification and analysis to ensure the quality and reliability of the radiotracer.
References
- 1. openmedscience.com [openmedscience.com]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioiodination and biodistribution of quantum dots using Bolton-Hunter reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Hydantoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in hydantoic acid synthesis. Our goal is to provide practical solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing hydantoic acids?
A1: The two primary methods for synthesizing hydantoic acids are the Urech-Read synthesis and the reaction of amino acids with isocyanates. The Urech-Read synthesis involves the reaction of an amino acid with a cyanate (B1221674) salt, typically potassium cyanate, under aqueous conditions.[1][2] The isocyanate method involves the direct reaction of an amino acid with an isocyanate to form the corresponding N-substituted this compound.[3]
Q2: What is the main side reaction that reduces the yield in the isocyanate-based synthesis of this compound?
A2: The primary side reaction is the hydrolysis of the isocyanate in the presence of water. This reaction produces an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a urea (B33335) byproduct, which can be difficult to remove and reduces the overall yield of the desired this compound.
Q3: How does pH affect the synthesis and stability of this compound?
A3: The pH of the reaction medium is a critical factor. In the synthesis of this compound from amino acids and isocyanates, a basic pH (typically between 10 and 14) is preferred to enhance the nucleophilicity of the amino acid's amino group.[1] However, hydantoic acids can be unstable under strongly acidic or basic conditions, which can promote their cyclization to form hydantoins or hydrolysis back to the starting amino acid.[4] The optimal pH for precipitating the this compound product from the reaction mixture is typically in the acidic range.
Q4: Can I use amino acid esters instead of free amino acids for the synthesis?
A4: Yes, amino acid esters can be used and are often employed to improve solubility in organic solvents and to prevent unwanted side reactions involving the carboxylic acid group.[5] However, the resulting this compound ester will require a subsequent hydrolysis step to yield the free this compound. This adds an extra step to the synthesis and may require careful control of conditions to avoid cyclization to the hydantoin (B18101).
Troubleshooting Guide
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Incorrect pH: The nucleophilicity of the amino acid is too low for an efficient reaction. | For isocyanate-based synthesis, ensure the reaction medium is basic (pH 10-14) to deprotonate the amino group of the amino acid.[1] |
| Isocyanate Hydrolysis: The isocyanate is reacting with water instead of the amino acid. | Use a biphasic solvent system (e.g., ethyl acetate (B1210297) and water) to minimize contact between the isocyanate and water.[1] Add the isocyanate solution to the vigorously stirred amino acid solution. | |
| Low Reaction Temperature: The reaction rate is too slow. | While some reactions proceed at room temperature, gently heating the reaction mixture may increase the reaction rate.[6] However, be cautious as excessive heat can promote side reactions and cyclization to hydantoin. | |
| Formation of a significant amount of urea byproduct | Slow addition of isocyanate: Slow addition in an aqueous medium can favor isocyanate hydrolysis. | Rapidly mix the isocyanate and amino acid solutions to ensure the desired reaction outcompetes the hydrolysis side reaction.[1] |
| Excess water: High concentration of water promotes the hydrolysis of the isocyanate. | Use a minimal amount of water necessary to dissolve the amino acid salt. A biphasic system is also recommended. | |
| Premature cyclization to hydantoin | Acidic or highly basic conditions during workup: Hydantoic acids are prone to cyclization under these conditions. | Carefully control the pH during the acidification step to precipitate the this compound. Avoid prolonged exposure to strong acids or bases.[4] |
| High reaction temperature: Elevated temperatures can promote the intramolecular cyclization. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating after completion. |
Product Isolation and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| This compound does not precipitate upon acidification | Product is too soluble in the reaction mixture: The polarity of the solvent is too high. | If possible, reduce the volume of the aqueous phase by evaporation under reduced pressure before acidification. Adding a less polar co-solvent may also induce precipitation. |
| Incorrect pH for precipitation: The pH is not at the isoelectric point of the this compound. | Adjust the pH carefully using a dilute acid. The optimal pH for precipitation can vary depending on the specific this compound.[7] | |
| Precipitated product is oily or sticky | Presence of impurities: Co-precipitation of byproducts or unreacted starting materials. | Wash the crude product with cold water or a suitable organic solvent to remove soluble impurities. Recrystallization is a highly effective method for purification.[8][9] |
| Incomplete drying: Residual solvent can make the product appear oily. | Dry the product thoroughly under vacuum. | |
| Difficulty in separating this compound from unreacted amino acid | Similar solubility profiles: Both compounds may precipitate under similar conditions. | Optimize the precipitation pH. There might be a pH window where the this compound precipitates while the amino acid remains in solution. Recrystallization from a suitable solvent can also be effective. |
| Difficulty in removing urea byproduct | Similar solubility to the desired product: Urea can be challenging to remove by simple washing. | Recrystallization is the most effective method. Choose a solvent in which the this compound has good solubility at high temperatures and poor solubility at low temperatures, while the urea byproduct has different solubility characteristics. |
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis under Different Conditions
| Starting Amino Acid | Reagent | Solvent System | Temperature (°C) | pH | Yield (%) | Reference |
| Glycine (B1666218) | Phenyl Isocyanate | Water | Room Temp | - | 74 | [1] |
| Glycine | Phenyl Isocyanate | Ethyl Acetate/Water | Room Temp | Basic | >90 | [1] |
| Sarcosine | Phenyl Isocyanate | Water | Room Temp | Alkaline | 57 | [1] |
| Sarcosine | Phenyl Isocyanate | Ethyl Acetate/Water | Room Temp | Basic | 67 | [1] |
| Iminodiacetic acid | Phenyl Isocyanate | Water | Room Temp | Alkaline | 67 | [1] |
| Iminodiacetic acid | Phenyl Isocyanate | Ethyl Acetate/Water | Room Temp | Basic | 75 | [1] |
| Glycine Ethyl Ester | Potassium Cyanate | Water/Ethanol | Reflux | - | >99 (ureido derivative) | [1] |
| Phenylalanine | Phenyl Isothiocyanate | Pyridine/Water | 40 | ~9 | 80-90 (thiohydantoin) | [3] |
Note: The yield for the reaction with potassium cyanate refers to the ureido derivative, which is the this compound precursor. The yield for the reaction with phenyl isothiocyanate is for the cyclized thiohydantoin, but the intermediate is the thioureido acid (a thio-analog of this compound).
Experimental Protocols
Protocol 1: Synthesis of this compound from Glycine and Potassium Cyanate (Urech-Read Synthesis)
This protocol describes the formation of the ureido derivative (this compound) as an intermediate in the Urech hydantoin synthesis.[1]
-
Preparation of Glycine Solution: Dissolve glycine (1.0 eq) in water.
-
Preparation of Potassium Cyanate Solution: In a separate flask, dissolve potassium cyanate (1.1 eq) in water.
-
Reaction: Slowly add the potassium cyanate solution to the glycine solution with constant stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to observe the formation of the this compound.
-
Isolation of this compound: Once the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to the isoelectric point of the this compound to induce precipitation.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like water or ethanol-water mixtures.
Protocol 2: Synthesis of N-Phenylthis compound from Phenylalanine and Phenyl Isocyanate
This protocol is a general procedure for the synthesis of N-substituted hydantoic acids.
-
Preparation of Amino Acid Solution: Dissolve L-phenylalanine (1.0 eq) in an aqueous basic solution (e.g., 1 M NaOH) to achieve a pH of 10-11.
-
Preparation of Isocyanate Solution: In a separate flask, dissolve phenyl isocyanate (1.0 eq) in a water-immiscible organic solvent like ethyl acetate.
-
Reaction: Vigorously stir the aqueous amino acid solution and rapidly add the phenyl isocyanate solution. Continue vigorous stirring for 15-30 minutes at room temperature.
-
Workup: Separate the organic and aqueous layers.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to precipitate the N-phenylthis compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. ikm.org.my [ikm.org.my]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydantoin synthesis [organic-chemistry.org]
- 6. biotage.com [biotage.com]
- 7. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
"common side reactions in hydantoic acid synthesis and how to avoid them"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during hydantoic acid synthesis. Our focus is on identifying and mitigating common side reactions to enhance product yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis, particularly via the Urech synthesis (reaction of an amino acid with an isocyanate or cyanate).
Problem 1: Low Yield of this compound
Low or no yield of the desired this compound is a common issue. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isocyanate Hydrolysis | Maintain a basic pH (10-14) in the aqueous phase containing the amino acid.[1] Use a biphasic solvent system (e.g., water and a water-immiscible organic solvent like ethyl acetate) and mix vigorously.[1] | Minimized formation of undesired diurea byproduct and increased yield of this compound. Yields can exceed 90%.[1] |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the amino compound to the isocyanate.[1] | Optimal conversion to the desired product without excess unreacted starting materials. |
| Low Reaction Temperature | While the reaction can proceed at various temperatures, ensure the temperature is sufficient for the reaction to occur. For some substrates, gentle heating may be necessary. | Increased reaction rate and improved yield. |
| Premature Work-up | Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion before acidification. | Maximized isolation of the this compound product. |
| Incomplete Precipitation | After acidification to precipitate the this compound, ensure the solution is sufficiently cooled to maximize product recovery. | Increased isolated yield of the final product. |
Problem 2: Presence of Significant Impurities in the Final Product
The formation of byproducts can complicate purification and reduce the overall purity of the this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Diurea | As mentioned above, maintain a high pH and consider a biphasic reaction setup to suppress the hydrolysis of the isocyanate.[1] | A significant reduction in the diurea impurity, which is formed from the reaction of the isocyanate with water. |
| Cyclization to Hydantoin (B18101) | Avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures, during the work-up.[2] If cyclization is still an issue, consider milder acidification methods or purification at a neutral pH if the this compound is sufficiently insoluble. | Preservation of the this compound structure and prevention of its conversion to the cyclic hydantoin. |
| Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. | Complete consumption of starting materials, leading to a cleaner product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this compound synthesis from an amino acid and an isocyanate?
A1: The most prevalent side reaction is the hydrolysis of the isocyanate by water, which leads to the formation of an undesired symmetrical diurea.[1] This reaction is particularly favorable under acidic conditions where the nucleophilicity of the amino acid is diminished.
Q2: How can I minimize the formation of the diurea byproduct?
A2: To minimize diurea formation, it is crucial to maintain a basic pH (ideally between 10 and 14) in the aqueous solution of the amino acid.[1] This enhances the nucleophilicity of the amino group, allowing it to outcompete water in reacting with the isocyanate. Additionally, using a biphasic solvent system where the isocyanate is dissolved in a water-immiscible organic solvent can significantly increase the yield of this compound by bringing the reactants together at the interface while limiting the isocyanate's exposure to the bulk aqueous phase.[1]
Q3: My this compound seems to be converting into hydantoin. How can I prevent this?
A3: The cyclization of this compound to hydantoin is an acid-catalyzed intramolecular condensation. To prevent this, avoid strong acids and high temperatures during the work-up and purification steps.[2] If acidification is necessary to precipitate the product, it should be done cautiously, preferably at low temperatures, and for the minimum time required.
Q4: What is a suitable experimental protocol for synthesizing this compound with high yield and purity?
A4: A robust method involves a biphasic reaction. The amino acid is dissolved in an aqueous basic solution (pH 10-14). The isocyanate is dissolved in a water-immiscible organic solvent such as ethyl acetate. The two solutions are then rapidly and vigorously mixed. This method promotes the reaction at the interface of the two phases, leading to a rapid and high-yield formation of the this compound salt in the aqueous phase. Subsequent careful acidification of the separated aqueous layer precipitates the this compound.[1]
Q5: How can I monitor the progress of my this compound synthesis?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to your this compound product will indicate the progression of the reaction.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthesis and its potential pitfalls, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Main reaction pathway and major side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Hydrolysis of Hydantoic Acid to Amino Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the chemical hydrolysis of hydantoin (B18101) and hydantoic acid to produce amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of converting hydantoin to amino acids?
The conversion is typically a two-step hydrolysis reaction, especially under alkaline conditions. First, the hydantoin ring is opened to form an intermediate, this compound. In the second step, this intermediate is further hydrolyzed to yield the desired amino acid, ammonia, and carbonate.[1][2]
Q2: What are the most critical parameters affecting the yield of the amino acid?
The key parameters that must be optimized for successful hydrolysis are reaction temperature, reaction time, and the molar ratio of the hydrolyzing agent (typically a base like NaOH) to the hydantoin substrate.[1][3] Stirring rate is also important to ensure a homogenous reaction mixture and efficient heat and mass transfer.[1]
Q3: My amino acid yield is low, but the hydantoin is fully consumed. What is the likely cause?
This common issue often points to the accumulation of the this compound intermediate. The second step of the hydrolysis (this compound to amino acid) may require more forcing conditions (higher temperature or longer reaction time) than the initial ring-opening of hydantoin.[4] It is also possible that side reactions or product degradation are occurring.
Q4: What are common side reactions, and how can they be minimized?
Common side reactions include:
-
Product Degradation: At excessively high temperatures or long reaction times, the newly formed amino acids can degrade or polymerize (e.g., glycine (B1666218) forming diglycine).[1][3]
-
Salt Formation: Using a large excess of alkaline catalyst (like NaOH) can lead to the formation of the amino acid's salt (e.g., sodium glycinate), which can reduce the yield of the free amino acid during workup.[1][3]
-
Other Side Reactions: High alkalinity can promote alternative degradation pathways for the this compound intermediate, competing with the desired hydrolysis.[1][3]
To minimize these, it is crucial to perform optimization studies for temperature, time, and catalyst concentration. A time-course analysis of the reaction can identify the point of maximum yield before degradation becomes significant.[1]
Q5: How should I monitor the progress of the hydrolysis reaction?
High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the reaction. It can separate and quantify the starting hydantoin, the this compound intermediate, and the final amino acid product.[1] A common detection method is UV absorbance at approximately 205 nm.[1] Other analytical techniques for organic acids include ion exclusion chromatography and LC-MS.[5][6]
Q6: What is the best method for isolating the final amino acid product?
The isolation method depends heavily on the solubility of the target amino acid.[7]
-
For Sparingly Soluble Amino Acids: The product can often be precipitated from the aqueous reaction mixture by neutralizing it with an acid (e.g., acetic acid, HCl) to a pH range of 5 to 8.[7] The precipitated amino acid can then be collected by filtration.[7]
-
For Water-Soluble Amino Acids: Isolation is more complex. A typical procedure involves neutralizing the mixture, evaporating it to dryness, and then washing the resulting solid residue with a solvent like methanol (B129727) to dissolve the inorganic salts (e.g., sodium acetate), leaving the amino acid behind.[7]
Troubleshooting Guide
Problem: Low or no conversion of the starting hydantoin.
| Possible Cause | Recommended Solution |
| Insufficient Temperature | Verify the reaction temperature is at the optimal level for your specific substrate. Many hydantoin hydrolyses require elevated temperatures (e.g., 150 °C / 423.15 K).[1] |
| Incorrect Reagent Concentration | Ensure the molar ratio of the hydrolyzing agent (e.g., NaOH) to hydantoin is correct. A 3:1 molar ratio of NaOH to hydantoin has been shown to be effective for glycine synthesis.[1][3] |
| Poor Mixing | Inadequate stirring can lead to poor heat and mass transfer. Ensure the stirring rate is sufficient to maintain a homogeneous solution (e.g., 400 rpm).[1][3] |
Problem: The final amino acid yield is decreasing after reaching a maximum.
| Possible Cause | Recommended Solution |
| Product Degradation | The reaction time is too long, or the temperature is too high, causing the amino acid product to degrade or polymerize.[1][3] |
| Side Reactions | Prolonged exposure to harsh conditions may be promoting competing side reactions.[1][3] |
| Recommended Action | Conduct a time-course study by taking samples at regular intervals to determine the optimal reaction time that maximizes yield before degradation begins.[1] |
Problem: Difficulty purifying the amino acid product from the reaction mixture.
| Possible Cause | Recommended Solution |
| Incorrect Workup pH | For sparingly soluble amino acids, the pH for precipitation is critical. If the pH is too high or too low, the amino acid will remain in solution as a salt or a protonated species. |
| Recommended Action | Carefully adjust the pH of the cooled reaction mixture with an acid, monitoring for the point of maximum precipitation. A range of pH 5-8 is a good starting point.[7] For soluble amino acids, ensure the solvent used for washing (e.g., methanol) effectively removes the inorganic salts without dissolving the product.[7] |
Data Presentation
Table 1: Optimized Alkaline Hydrolysis Conditions for Glycine Synthesis
| Parameter | Optimal Value | Outcome | Source |
| Temperature | 423.15 K (150 °C) | Maximizes glycine yield before degradation occurs. | [1][3] |
| Reaction Time | 6 hours | Allows for complete conversion of intermediate to product. | [1][3] |
| NaOH:Hydantoin Ratio | 3:1 (molar) | Provides sufficient base for catalysis without causing excessive side reactions or salt formation. | [1][3] |
| Stirring Rate | 400 rpm | Overcomes heat and mass transfer limitations. | [1][3] |
| Result | 91% Glycine Yield | [1][2] |
Table 2: Example Conditions for Hydrolysis of Various 5-Substituted Hydantoins
| Hydantoin Substrate | Amino Acid Product | Temperature | Time | NaOH Molar Eq. | Yield | Source |
| 5-isobutylhydantoin | Leucine | 150 °C | 30 min | 3.2 | 84% | [7] |
| 5-(sec-butyl)hydantoin | Isoleucine | 150 °C | 30 min | 3.2 | 58% | [7] |
| 5-methylhydantoin | Alanine | 150 °C | 40 min | 3.2 | 65% | [7] |
| 5-(β-methylmercaptoethyl)hydantoin | Methionine | 165 °C | 10 min | 3.2 | 74.3% | [7] |
| 5-(3-indolylmethyl)hydantoin | Tryptophan | 150 °C | 40 min | 3.2 | 90% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Alkaline Hydrolysis of Hydantoin to Glycine [1][3]
-
Reagent Preparation: Prepare an aqueous solution of sodium hydroxide (B78521) (NaOH). For a 3:1 molar ratio, dissolve 3 moles of NaOH for every 1 mole of hydantoin to be used.
-
Reaction Setup: Add the hydantoin powder to the NaOH solution in a high-pressure reaction vessel equipped with a magnetic stirrer.
-
Hydrolysis: Seal the reactor and heat the mixture to the target temperature of 150 °C (423.15 K) while stirring at 400 rpm.
-
Reaction: Maintain the temperature and stirring for 6 hours. The pressure will increase autogenously.
-
Monitoring (Optional): At desired time points, carefully take aliquots from the reaction mixture for HPLC analysis to monitor the consumption of hydantoin and the formation of this compound and glycine.
-
Cooldown: After 6 hours, cool the reactor to room temperature.
-
Product Isolation: Proceed with the appropriate workup procedure based on the amino acid's solubility (see Protocol 3).
Protocol 2: HPLC Monitoring of the Reaction [1]
-
Sample Preparation: Dilute 1 mL of the reaction solution into a 25 mL volumetric flask using the mobile phase as the diluent.
-
HPLC Conditions:
-
Column: C18 column
-
Mobile Phase: Acetonitrile, phosphate (B84403) buffer (pH 3.0), and triethylamine (B128534) in a 1:9:0.5 (v/v/v) ratio.
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
-
Analysis: Run the prepared sample. Identify and quantify peaks corresponding to hydantoin, this compound, and the amino acid product by comparing them with known standards.
Protocol 3: Product Isolation [7]
-
A) For Sparingly Soluble Amino Acids (e.g., Tryptophan):
-
Cool the final reaction mixture in an ice bath.
-
Slowly add an acid (e.g., acetic acid or HCl) with stirring to neutralize the mixture to a pH between 6.0 and 7.5.
-
The amino acid will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold deionized water to remove residual salts.
-
Dry the purified product under vacuum.
-
-
B) For Water-Soluble Amino Acids (e.g., Alanine):
-
Neutralize the reaction mixture with an acid (acetic acid is preferred).
-
Evaporate the mixture to dryness under vacuum to obtain a solid residue containing the amino acid and salt (e.g., sodium acetate).
-
Add methanol to the residue and stir. The salt will dissolve in the methanol, while the amino acid will not.
-
Separate the undissolved amino acid by filtration.
-
Wash the amino acid with additional methanol and dry under vacuum.
-
Visualizations
Caption: The two-step chemical pathway for alkaline hydrolysis of hydantoin to an amino acid.
Caption: A troubleshooting decision tree for diagnosing causes of low amino acid yield.
Caption: A general experimental workflow for hydantoin hydrolysis from preparation to analysis.
References
- 1. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Organic Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 6. shimadzu.com [shimadzu.com]
- 7. DE891259C - Process for the hydrolysis of hydantoins - Google Patents [patents.google.com]
Technical Support Center: Optimizing Hydantoic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of hydantoic acid by controlling temperature and pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature and pH. As an intermediate in the hydrolysis of hydantoin (B18101) to glycine (B1666218), this compound is susceptible to degradation, particularly in aqueous solutions.[1][2] Elevated temperatures and alkaline conditions can accelerate its hydrolysis to glycine.[1][2]
Q2: What is the expected degradation pathway for this compound?
A2: this compound degrades into glycine through hydrolysis.[1][2][3][4] This reaction is a part of a two-step process where hydantoin first hydrolyzes to form this compound, which then further hydrolyzes to yield glycine.[1][2][4]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the degradation of this compound.[1] A reversed-phase C18 column with UV detection is commonly used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile.[1] By analyzing samples at different time points, you can quantify the decrease in this compound concentration and the corresponding increase in the glycine peak.
Q4: Are there any general recommendations for storing this compound solutions to minimize degradation?
A4: To minimize degradation, this compound solutions should be stored at low temperatures (e.g., 2-8 °C) and at a neutral or slightly acidic pH. Avoid strongly alkaline conditions, as they significantly accelerate hydrolysis.[1][2] For long-term storage, consider preparing solutions fresh or freezing them at -20 °C or below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution. | The pH of the solution is too high (alkaline). | Adjust the pH of your solution to a neutral or slightly acidic range (pH 6-7) using a suitable buffer. |
| The storage or experimental temperature is too high. | Store solutions at refrigerated temperatures (2-8 °C) and conduct experiments at the lowest feasible temperature. | |
| Inconsistent stability results between experiments. | Inaccurate pH measurement or control. | Calibrate your pH meter regularly and use high-quality buffers to maintain a stable pH throughout the experiment. |
| Temperature fluctuations. | Use a temperature-controlled incubator or water bath to ensure consistent temperature. | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of side products due to high temperature or extreme pH. | Optimize the temperature and pH to minimize the formation of byproducts. Refer to the quantitative data tables for guidance.[1] |
| Contamination of the sample or mobile phase. | Ensure all glassware is clean and use HPLC-grade solvents and reagents. |
Quantitative Data on this compound Stability
The following tables summarize the degradation kinetics of this compound under specific conditions, as determined in a study on the hydrolysis of hydantoin.[1] The reaction is a first-order process.
Table 1: Rate Constants for this compound Hydrolysis at Various Temperatures in a Weakly Alkaline Solution [1]
| Temperature (K) | Temperature (°C) | Rate Constant (k₂) (s⁻¹) |
| 373.15 | 100 | 1.0 x 10⁻⁵ |
| 383.15 | 110 | 2.0 x 10⁻⁵ |
| 393.15 | 120 | 4.0 x 10⁻⁵ |
| 423.15 | 150 | 2.0 x 10⁻⁴ |
Conditions: Weakly alkaline solution (molar ratio of sodium hydroxide (B78521) to initial hydantoin of 1:2).[1]
Experimental Protocols
Protocol for Determining the Effect of Temperature and pH on this compound Stability
This protocol outlines a forced degradation study to systematically evaluate the stability of this compound under various temperature and pH conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate (B84403) buffer solutions (pH 5, 6, 7, 8, 9)
-
Sodium hydroxide and hydrochloric acid (for pH adjustment)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Sample Preparation for Stability Study:
-
For each pH to be tested, transfer a known volume of the this compound stock solution into separate volumetric flasks.
-
Dilute the stock solution with the respective buffer solution (pH 5, 6, 7, 8, 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Incubation at Different Temperatures:
-
For each pH condition, aliquot the prepared samples into multiple vials.
-
Incubate the vials at different constant temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C) in temperature-controlled chambers.
5. Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from each temperature and pH condition.
-
Immediately cool the sample to stop further degradation and analyze it by HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each condition from the slope of the line.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Technical Support Center: Purification of Polar Hydantoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar hydantoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are polar this compound derivatives challenging to purify?
Polar this compound derivatives possess both hydrogen bond donors (e.g., carboxylic acid, urea) and acceptors, making them highly polar. This high polarity leads to strong interactions with polar stationary phases in chromatography and high solubility in polar solvents, which can complicate purification by both chromatography and recrystallization.[1][2] Their acidic nature and potential to form zwitterions can also lead to issues like peak tailing in chromatography.
Q2: What are the most common impurities in the synthesis of this compound derivatives?
Common impurities can include unreacted starting materials (e.g., amino acids, isocyanates), byproducts from side reactions, and degradation products. For instance, in syntheses involving isocyanates, symmetrical ureas can form as byproducts.[3] If the this compound is an intermediate in a hydantoin (B18101) synthesis, the cyclized hydantoin product can also be a significant impurity.[4]
Q3: Can I use standard reversed-phase HPLC for purifying my polar this compound derivative?
Standard reversed-phase HPLC (e.g., with a C18 column) is often challenging for highly polar compounds as they may show poor retention and elute in the solvent front.[2][5] However, modifications such as using highly aqueous mobile phases with compatible columns, or adding ion-pairing agents can sometimes improve retention. For acidic compounds like this compound derivatives, adjusting the mobile phase pH to suppress ionization can also enhance retention.[5]
Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for my compound?
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[2][6] It is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7] Since polar this compound derivatives are highly hydrophilic, HILIC is often an excellent choice for their purification.[6][8]
Q5: What is Mixed-Mode Chromatography?
Mixed-mode chromatography utilizes a stationary phase with more than one type of interaction mechanism, such as a combination of reversed-phase and ion-exchange.[9] This approach can be very effective for separating complex mixtures of polar and nonpolar, as well as acidic and basic compounds in a single run.[1] For polar acidic compounds like this compound derivatives, a mixed-mode column with anion-exchange and reversed-phase characteristics can provide excellent retention and selectivity.[1]
Q6: My polar this compound derivative seems to be degrading during purification. What can I do?
The stability of your compound is crucial. N-carbamoyl amino acids can be sensitive to harsh acidic or basic conditions.[10][11] If you suspect degradation on a silica (B1680970) gel column, which is acidic, you can try deactivating the silica with a base like triethylamine (B128534) or use an alternative stationary phase such as alumina (B75360) or a polymer-based column.[5][12] During recrystallization, prolonged heating should be avoided.
Troubleshooting Guides
Chromatography (HPLC/Flash)
This guide addresses common issues encountered during the chromatographic purification of polar this compound derivatives.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No or Poor Retention on Reversed-Phase Column | The compound is too polar for the stationary phase. | 1. Switch to a more suitable chromatography mode: Consider HILIC or mixed-mode chromatography.[1][6] 2. Modify the mobile phase: Increase the aqueous content of the mobile phase (ensure your column is stable in highly aqueous conditions).[5] 3. Adjust pH: For these acidic compounds, lowering the mobile phase pH (e.g., with formic or acetic acid) can suppress ionization and increase retention. 4. Use a different stationary phase: Consider a reversed-phase column with an embedded polar group.[5] |
| Peak Tailing | Secondary interactions between the acidic this compound and the stationary phase (e.g., silanol (B1196071) groups on silica). | 1. Adjust mobile phase pH: Lowering the pH can suppress silanol ionization.[5] 2. Add a buffer: Use a buffer in your mobile phase to maintain a consistent pH.[13] 3. Use a highly end-capped column: These columns have fewer free silanol groups. 4. Switch to a different stationary phase: HILIC or polymer-based columns can sometimes give better peak shapes for polar acidic compounds. |
| Compound Won't Elute from a HILIC Column | The compound has very strong hydrophilic interactions with the stationary phase. | 1. Increase the polarity of the mobile phase: Gradually increase the percentage of the aqueous component in your gradient.[14] 2. Increase the buffer concentration: This can help to disrupt ionic interactions if they are contributing to retention.[6][13] 3. Change the pH: Adjusting the pH can alter the ionization state of your compound and the stationary phase, which can affect retention.[15] |
| Poor Solubility in Starting Mobile Phase (HILIC) | The high organic content of the initial HILIC mobile phase may not be a good solvent for the highly polar this compound derivative. | 1. Optimize the sample diluent: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible, while still ensuring solubility. A mix of acetonitrile (B52724) and methanol (B129727) can be a good starting point.[2] 2. Use a stronger injection solvent and a smaller injection volume: Dissolve the sample in a more polar solvent (like DMSO or water) but inject a very small volume to minimize peak distortion. |
| Compound Degradation on Column | The compound is unstable on the stationary phase (e.g., acidic silica gel). | 1. Test for stability: Spot your compound on a TLC plate and let it sit for a while before developing to see if degradation occurs.[12] 2. Deactivate the stationary phase: For flash chromatography on silica, you can add a small amount of a base like triethylamine to the eluent.[5] 3. Use a different stationary phase: Consider using neutral alumina, a polymer-based column, or reverse-phase chromatography.[1] |
Recrystallization
This guide provides solutions for common problems encountered when recrystallizing polar this compound derivatives.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound is Soluble in All Tested Solvents, Even at Room Temperature | The compound is highly polar and readily dissolves in most common polar solvents. | 1. Use a solvent mixture (binary solvent system): Find a "good" solvent in which your compound is very soluble and a "bad" (less polar) solvent in which it is poorly soluble. The two solvents must be miscible.[16] Dissolve your compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs for polar compounds include ethanol/water or acetone/hexane.[17][18] |
| Compound "Oils Out" Instead of Crystallizing | The solution is too concentrated, the cooling is too rapid, or the melting point of the compound is below the boiling point of the solvent. | 1. Add more solvent: If the solution is too concentrated, adding a small amount of additional hot solvent may help.[18] 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[16] 3. Choose a lower-boiling point solvent: If the compound's melting point is a factor, a different solvent system may be necessary.[18] 4. Scratch the inside of the flask: This can provide a surface for crystal nucleation. |
| No Crystals Form, Even After Cooling | The solution is not sufficiently saturated, or nucleation is slow. | 1. Concentrate the solution: If too much solvent was added, carefully evaporate some of it and try to cool again.[18] 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. 3. Cool for a longer period: Some compounds require extended time at low temperatures to crystallize. 4. Use an anti-solvent: Add a miscible solvent in which your compound is insoluble to the solution to induce precipitation. |
| Low Recovery of Purified Compound | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. 2. Ensure adequate cooling: Cool the solution thoroughly in an ice bath to maximize precipitation. 3. Minimize washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Recover from the mother liquor: It may be possible to recover more product by concentrating the mother liquor and cooling for a second crop of crystals. |
Experimental Protocols
Protocol 1: HILIC Method Development for Polar this compound Derivatives
This protocol provides a starting point for developing a HILIC purification method.
-
Column Selection:
-
Start with a column designed for HILIC, such as one with an amide, diol, or bare silica stationary phase.[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a buffered aqueous solution. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (10-20 mM) at a pH between 3 and 6 are good starting points.[13][15]
-
Mobile Phase B (Organic): Acetonitrile is the most common organic solvent for HILIC.[2]
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min for a standard analytical column (e.g., 4.6 mm ID).
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.
-
Equilibration: Ensure the column is well-equilibrated with the initial mobile phase conditions before each injection (this can take longer than in reversed-phase).[2]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 90:10 acetonitrile:water). If solubility is an issue, use a stronger solvent like DMSO, but keep the injection volume small.
-
-
Optimization:
Protocol 2: Recrystallization of a Polar this compound Derivative Using a Binary Solvent System
This protocol outlines a general procedure for recrystallization when a single suitable solvent cannot be found.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., ethanol, methanol, water).
-
Identify a "bad" or "anti-solvent" in which your compound is poorly soluble (e.g., hexane, ethyl acetate, diethyl ether). The two solvents must be miscible.[17]
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring until the solid dissolves completely.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, add the "bad" solvent dropwise with swirling until you observe persistent cloudiness (turbidity).
-
-
Clarification:
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[16]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold "bad" solvent or a cold mixture of the two solvents.
-
Dry the crystals thoroughly, for example, in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of polar this compound derivatives.
Caption: Troubleshooting decision tree for chromatography of polar hydantoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of urease from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. A Facile Synthesis of N-Carbamoylamino Acids [organic-chemistry.org]
- 10. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Purification [chem.rochester.edu]
- 13. nestgrp.com [nestgrp.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mac-mod.com [mac-mod.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of Hydantoic Acid During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of hydantoic acid during storage. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution shows a gradual loss of purity over time, even when stored in the refrigerator. What is the likely cause?
A1: The most probable cause of purity loss in this compound solutions is hydrolysis. This compound is an intermediate in the hydrolysis of hydantoin (B18101) to an amino acid and is susceptible to further hydrolysis to form glycine (B1666218) (or the corresponding amino acid) and carbamic acid, which can then decompose to ammonia (B1221849) and carbon dioxide. This degradation is often accelerated by non-neutral pH conditions.
Q2: I observed a precipitate in my concentrated aqueous stock solution of this compound after storage. What could be the reason?
A2: Precipitate formation can be due to a few factors:
-
Limited Solubility: You may have exceeded the solubility limit of this compound in your chosen solvent, especially at lower temperatures.
-
Degradation Product Precipitation: One of the degradation products, such as the resulting amino acid, might be less soluble than this compound under the storage conditions and could be precipitating out of the solution.
-
pH Shift: A change in the pH of your solution during storage can affect the solubility of this compound.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures significantly accelerate the rate of this compound degradation through hydrolysis. For optimal stability, it is crucial to store this compound, both in solid form and in solution, at low temperatures.
Q4: What is the optimal pH for storing this compound solutions?
A4: this compound is generally most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline pH will catalyze its hydrolysis. Weakly alkaline conditions, in particular, are known to promote the hydrolysis of this compound to its corresponding amino acid.[1]
Q5: Can I store this compound in a standard laboratory freezer?
A5: Yes, storing solid this compound in a standard laboratory freezer (-20°C) is recommended for long-term stability. For solutions, it is also advisable to store them frozen to minimize degradation. However, be mindful of freeze-thaw cycles, which can potentially accelerate degradation for some molecules. It is best to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC analysis of a stored solution. | Degradation of this compound into hydrolysis products (e.g., glycine, carbamic acid derivatives). | - Confirm the identity of the new peaks using a reference standard of the expected amino acid. - Adjust the pH of your stock solution to a neutral or slightly acidic range (pH 6-7). - Prepare fresh solutions more frequently. - Store solutions at a lower temperature (e.g., -20°C or -80°C). |
| Decrease in the concentration of this compound over time. | Hydrolysis due to inappropriate storage conditions (temperature, pH). | - Review your storage protocol. Ensure the temperature is consistently low and the pH is appropriate. - Perform a stability study to determine the optimal storage conditions for your specific concentration and solvent system. - Always use freshly prepared solutions for critical experiments. |
| Solid this compound appears discolored or clumped. | Absorption of moisture from the atmosphere, leading to hydrolysis. | - Store solid this compound in a desiccator at low temperature. - Ensure the container is tightly sealed. - If clumping is observed, it may be an indication of moisture absorption and potential degradation. It is advisable to use a fresh batch for sensitive applications. |
Data Presentation
Table 1: Influence of Storage Conditions on this compound Stability (Illustrative Data)
| Parameter | Condition | Observation | Recommendation |
| Temperature | 25°C (Room Temperature) | Significant degradation observed within days to weeks. | Avoid storing this compound at room temperature for extended periods. |
| 4°C (Refrigerator) | Slow degradation over weeks to months. | Suitable for short-term storage (days to a few weeks). | |
| -20°C (Freezer) | Minimal degradation over several months. | Recommended for long-term storage of both solid and solutions. | |
| pH (in aqueous solution) | pH < 3 (Strongly Acidic) | Accelerated hydrolysis. | Avoid storage in strongly acidic conditions. |
| pH 6-7 (Neutral/Slightly Acidic) | Optimal stability. | Buffer solutions to this pH range for storage. | |
| pH > 8 (Alkaline) | Rapid hydrolysis. | Avoid storage in alkaline conditions. | |
| Form | Solid | Generally stable when kept dry and cool. | Store in a tightly sealed container in a desiccator at low temperature. |
| Aqueous Solution | Susceptible to hydrolysis. | Prepare fresh or store frozen in aliquots at a neutral to slightly acidic pH. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment of this compound
This protocol provides a general method to assess the stability of this compound by quantifying its degradation over time.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase:
-
A mixture of phosphate (B84403) buffer and acetonitrile (B52724). A common starting point is a gradient elution to effectively separate this compound from its more polar degradation products. For example, a gradient of 5% to 40% acetonitrile in a 20 mM phosphate buffer (pH 3.0) over 20 minutes.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
4. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer or solvent.
-
For the stability study, aliquot the stock solution into several vials and store them under the different conditions to be tested (e.g., different temperatures and pH values).
-
At each time point, withdraw an aliquot, dilute it to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase, and inject it into the HPLC system.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance and increase of new peaks, which correspond to degradation products.
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to quickly assess the stability of this compound under stress conditions.
1. Sample Preparation:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in different media:
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (alkaline condition)
-
3% Hydrogen Peroxide (oxidative condition)
-
Deionized water (neutral condition)
-
-
Prepare a solid sample of this compound for thermal stress.
2. Stress Conditions:
-
Acid and Base Hydrolysis: Incubate the acidic and alkaline solutions at 60°C for 24-48 hours.
-
Oxidative Degradation: Incubate the hydrogen peroxide solution at room temperature for 24-48 hours.
-
Thermal Degradation (Solution): Incubate the aqueous solution at 60°C for 24-48 hours.
-
Thermal Degradation (Solid): Store the solid sample at 60°C for one week.
-
Photostability: Expose a solution and a solid sample to light according to ICH Q1B guidelines.
3. Analysis:
-
At the end of the stress period, neutralize the acidic and alkaline samples.
-
Analyze all samples using the HPLC method described in Protocol 1 to determine the extent of degradation and identify the formation of degradation products.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Strategies to Increase the Solubility of Hydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of hydantoic acid in experimental settings.
Troubleshooting Guide
Issue 1: this compound is not dissolving in aqueous media.
Initial Assessment Workflow
Caption: Decision workflow for troubleshooting this compound solubility issues.
Detailed Troubleshooting Steps:
-
pH Adjustment: this compound is a weak acid with a pKa of approximately 3.88.[1] Its solubility in aqueous media is highly dependent on the pH of the solution.
-
Problem: At a pH close to or below its pKa, this compound will be in its less soluble, un-ionized form.
-
Solution: Increase the pH of the aqueous solution to at least two pH units above the pKa (i.e., pH > 5.88) to ensure the compound is in its more soluble, ionized (salt) form. Use a suitable base like sodium hydroxide (B78521) or potassium hydroxide for pH adjustment.[2][3]
-
-
Cosolvents: The addition of a water-miscible organic solvent, known as a cosolvent, can significantly increase the solubility of poorly soluble compounds.
-
Problem: The polarity of a purely aqueous system may not be optimal for dissolving this compound, which possesses both polar and non-polar characteristics.
-
Solution: Introduce a cosolvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or polyethylene (B3416737) glycol 400 (PEG 400) to the aqueous solution.[4] Start with a small percentage (e.g., 5-10%) and gradually increase it while monitoring for dissolution. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems, particularly in biological assays.
-
-
Temperature Elevation: For many compounds, solubility increases with temperature.
-
Problem: At room temperature, the dissolution of this compound may be slow or incomplete.
-
Solution: Gently warm the solution while stirring. An increase to 37°C or 40°C can enhance the dissolution rate and solubility. However, be cautious about the thermal stability of this compound at elevated temperatures for extended periods.
-
Issue 2: Precipitation occurs when an organic stock solution of this compound is added to an aqueous buffer.
-
Problem: This is a common phenomenon known as "crashing out." The this compound is soluble in the concentrated organic stock solution but becomes insoluble when diluted into the aqueous buffer, where the overall solvent polarity is much higher.
-
Solution:
-
Reduce the concentration: Lower the concentration of the this compound in the final aqueous solution.
-
Slow addition and vigorous mixing: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Maintain a low percentage of the organic solvent: Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible, ideally below 1%, to minimize its potential effects on the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is approximately 38.85 g/L at 25°C.[1]
Q2: How does pH affect the solubility of this compound?
A2: As a weak acid with a pKa of ~3.88, the solubility of this compound increases significantly as the pH of the solution rises above this value.[1] At higher pH, more of the this compound is in its deprotonated, more soluble salt form.
Q3: What are some suitable organic solvents for dissolving this compound?
Q4: Can I heat the solution to dissolve this compound?
A4: Yes, gently heating the solution can increase the solubility of this compound. However, it is important to be mindful of the compound's stability at higher temperatures. It is recommended to conduct stability studies if the solution is to be stored at an elevated temperature for an extended period.
Q5: What is a solid dispersion, and how can it help with solubility?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[5][6][7] This can enhance the dissolution rate and apparent solubility of the drug by presenting it in a higher energy, amorphous state and improving its wettability.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O₃ | [8] |
| Molecular Weight | 118.09 g/mol | [8] |
| pKa (25°C) | 3.876 | [1] |
| Water Solubility (25°C) | 38.85 g/L | [1] |
Table 2: Estimated pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Estimated Solubility (g/L) | Predominant Species |
| 2.0 | ~38.9 | Un-ionized |
| 3.0 | ~42.7 | Un-ionized |
| 4.0 | ~76.4 | Mix of un-ionized and ionized |
| 5.0 | ~426.9 | Ionized |
| 6.0 | ~3888.9 | Ionized |
| 7.0 | ~38850.4 | Ionized |
Note: These solubility values are estimated based on the Henderson-Hasselbalch equation and the intrinsic solubility of the un-ionized form. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
Objective: To experimentally determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, acetate, or citrate (B86180) buffers)
-
Shake-flask apparatus or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Calibrated pH meter
Methodology:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer in separate flasks. The solid should be in excess to ensure a saturated solution is formed.
-
Seal the flasks and place them in a shake-flask apparatus or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant of each flask.
-
Centrifuge the samples to remove any remaining undissolved solid.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Solubility Enhancement using Cosolvents
Objective: To determine the effect of different cosolvents on the solubility of this compound.
Materials:
-
This compound
-
Water (deionized or distilled)
-
Cosolvents (e.g., ethanol, DMSO, PEG 400)
-
Volumetric flasks
-
Analytical balance
-
Method for concentration analysis (UV-Vis or HPLC)
Methodology:
-
Prepare a series of solvent mixtures with varying percentages of the cosolvent in water (e.g., 0%, 10%, 20%, 40%, 60%, 80%, 100% v/v).
-
Follow steps 2-8 from Protocol 1 for each solvent mixture.
-
Plot the solubility of this compound as a function of the cosolvent percentage.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG))
-
A common solvent in which both this compound and the carrier are soluble (e.g., ethanol or a mixture of solvents)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Methodology:
-
Determine the desired ratio of this compound to the carrier (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve the this compound and the carrier in the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid mass completely in a vacuum oven to remove any residual solvent.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies to compare its dissolution rate with that of the pure this compound.[9][10]
References
- 1. chembk.com [chembk.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients | MDPI [mdpi.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
Technical Support Center: Resolving Co-eluting Impurities in Hydantoic Acid Chromatography
Welcome to the technical support center for resolving co-eluting impurities in hydantoic acid chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common separation challenges encountered during the analysis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of co-eluting impurities in my chromatogram?
A1: Co-elution, where two or more compounds elute from the column at the same time, can manifest in several ways.[1][2] Obvious signs include shoulders on a peak or partially merged peaks.[1] However, perfect co-elution might result in a single, symmetrical-looking peak.[1][2] To confirm co-elution, especially when it is not visually apparent, advanced detection methods are invaluable. A Diode Array Detector (DAD) can perform peak purity analysis by comparing UV spectra across the peak; non-identical spectra suggest the presence of multiple components.[1][2] Similarly, Mass Spectrometry (MS) can reveal differing mass spectra across the peak, indicating co-elution.[1][2]
Q2: What are the fundamental principles for resolving co-eluting peaks in HPLC?
A2: The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[2] To resolve co-eluting peaks, one or more of these factors must be manipulated.[2]
-
Efficiency (N) relates to the narrowness of the peaks. It can be increased by using longer columns, smaller particle sizes, or reducing peak tailing.[3]
-
Retention Factor (k') describes how long a compound is retained on the column. Increasing retention can sometimes improve separation. This is typically achieved by using a weaker mobile phase.[1][3]
-
Selectivity (α) is the most critical factor for resolving co-eluting compounds and refers to the relative separation between two peaks.[4] It can be altered by changing the stationary phase, mobile phase composition (including the organic solvent and pH), or temperature.[3][5]
Q3: this compound is a polar compound. Are there specific column chemistries that are more suitable for its analysis?
A3: Yes, for polar compounds like this compound, standard C18 columns may not provide adequate retention.[6] Consider using columns with alternative stationary phases. For highly polar hydantoins, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be a suitable option.[7] Other potential stationary phases include those with embedded polar groups.[8]
Q4: How does mobile phase pH affect the separation of this compound and its impurities?
A4: Mobile phase pH is a powerful tool for manipulating the retention and selectivity of ionizable compounds like this compound.[9] By adjusting the pH, you can change the ionization state of your analyte and any impurities.[3] For acidic compounds like this compound, using a mobile phase pH below its pKa will keep it in its neutral form, which can improve peak shape and alter retention.[7] It is also crucial to use a buffer to maintain a consistent pH throughout the analysis for reproducible results.[7]
Troubleshooting Guides
Issue 1: A known impurity is co-eluting with the main this compound peak in a reversed-phase method.
This guide provides a systematic approach to resolving a co-eluting impurity with the main analyte peak.
Caption: Troubleshooting workflow for co-eluting peaks.
Initial Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile (B52724)
-
Gradient: 10% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 215 nm
Step 1: Adjust Mobile Phase Strength (Modify Retention Factor, k')
If the retention factor (k') is low (e.g., less than 2), the peaks may not have sufficient interaction with the stationary phase to be resolved.[1]
-
Protocol: Decrease the organic solvent strength to increase retention. Modify the gradient to be shallower around the elution time of the this compound peak. For example, change the gradient to 10% B to 30% B over 20 minutes.
-
Expected Outcome: Increased retention time for both the main peak and the impurity, which may lead to better separation.
| Mobile Phase Gradient (%B) | This compound RT (min) | Impurity RT (min) | Resolution (Rs) |
| 10-50% over 20 min | 8.52 | 8.52 | 0.00 |
| 10-30% over 20 min | 12.31 | 12.45 | 0.85 |
Step 2: Modify Mobile Phase pH (Alter Selectivity, α)
-
Protocol: Since this compound is acidic, adjusting the pH can significantly impact its interaction with the stationary phase. Prepare a mobile phase with a buffered aqueous component at a different pH. For instance, replace the 0.1% formic acid (pH ~2.7) with a 20 mM phosphate (B84403) buffer at pH 3.5.[9]
-
Expected Outcome: A change in the ionization state of the this compound and/or the impurity, leading to differential shifts in retention times and improved selectivity.
| Mobile Phase A | This compound RT (min) | Impurity RT (min) | Resolution (Rs) |
| 0.1% Formic Acid in Water | 12.31 | 12.45 | 0.85 |
| 20 mM Phosphate Buffer, pH 3.5 | 11.95 | 12.35 | 1.60 |
Step 3: Change Organic Modifier (Alter Selectivity, α)
-
Protocol: The choice of organic solvent can influence selectivity.[3] Replace acetonitrile with methanol and re-optimize the gradient.
-
Expected Outcome: Different interactions between the analytes and the stationary phase, potentially leading to improved resolution.
| Organic Modifier | This compound RT (min) | Impurity RT (min) | Resolution (Rs) |
| Acetonitrile | 11.95 | 12.35 | 1.60 |
| Methanol | 14.20 | 14.85 | 1.95 |
Issue 2: Multiple impurities are co-eluting, and simple mobile phase adjustments are insufficient.
When dealing with complex mixtures where multiple components are co-eluting, a more significant change in separation chemistry may be necessary.
Caption: Strategies for resolving complex co-elution.
Protocol 1: Temperature Optimization
-
Rationale: Temperature can influence mobile phase viscosity and analyte-stationary phase interactions, sometimes providing the necessary change in selectivity for separation.[5]
-
Methodology:
-
Using the best conditions from previous optimizations, run the analysis at different temperatures (e.g., 25°C, 35°C, 45°C).
-
Monitor the retention times and resolution of the critical pair of peaks.
-
Select the temperature that provides the optimal balance of resolution and analysis time.
-
Protocol 2: Switching to an Orthogonal Stationary Phase
-
Rationale: If mobile phase optimization is insufficient, changing the column chemistry provides a different separation mechanism.[3][5]
-
Methodology:
-
For moderately polar compounds: Switch from a C18 to a phenyl-hexyl column. The pi-pi interactions of the phenyl rings can offer different selectivity for aromatic or unsaturated compounds.
-
For highly polar compounds: Switch to a HILIC column. This is particularly useful for compounds that are poorly retained in reversed-phase chromatography. The mobile phase will typically consist of a high percentage of organic solvent with a small amount of aqueous buffer.
-
For chiral isomers: If the co-eluting impurity is a stereoisomer of this compound, a chiral stationary phase (CSP) will be necessary for separation.[10]
-
For each new column, perform initial scouting gradients to determine the approximate elution conditions before fine-tuning the separation.[11]
-
| Column Type | Mobile Phase System | Separation Principle | Ideal For |
| C18 | Reversed-Phase (High Aqueous) | Hydrophobic Interactions | Non-polar to moderately polar analytes |
| Phenyl-Hexyl | Reversed-Phase (High Aqueous) | Hydrophobic & Pi-Pi Interactions | Aromatic or unsaturated analytes |
| HILIC | HILIC (High Organic) | Partitioning into a water-enriched layer on the stationary phase | Highly polar and hydrophilic analytes |
| Chiral | Normal or Reversed-Phase | Enantioselective Interactions | Chiral isomers |
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Epimerization in Chiral Hydantoic Acid Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing epimerization during the chiral synthesis of hydantoic acid derivatives. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of chiral this compound derivatives?
A: Epimerization is an undesired chemical process that inverts the stereochemical configuration at a single chiral center in a molecule that has multiple stereocenters. In the context of synthesizing this compound derivatives from chiral amino acids, this typically occurs at the α-carbon. This results in the formation of a diastereomer of the desired product. Since different stereoisomers can have vastly different biological activities and pharmacological properties, uncontrolled epimerization can lead to product mixtures that are difficult to separate, potentially reducing the efficacy and safety of the final compound.[1]
Q2: What are the primary chemical mechanisms that cause epimerization during the synthesis of this compound derivatives?
A: There are two main mechanisms responsible for epimerization in this context:
-
Direct Enolization (or Hα Abstraction): This is often the primary route. A base removes the proton from the α-carbon of the amino acid derivative. This forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original enantiomer and its epimer.[2] The acidity of this α-proton is increased by the presence of electron-withdrawing groups, such as the adjacent carbonyl groups in the this compound structure.[2]
-
Oxazolone (B7731731) Formation: During the activation of the carboxylic acid group of an N-acyl amino acid (a common precursor to this compound derivatives), the activated acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and rapidly equilibrates in the presence of a base, leading to racemization of that stereocenter. Subsequent reaction of the achiral oxazolone with an amine will produce a racemic or epimerized product.
Troubleshooting Guide
Issue: My final this compound derivative product shows significant diastereomeric impurity upon chiral HPLC analysis.
This section provides a troubleshooting workflow to identify and resolve the source of epimerization in your synthesis.
Q&A Troubleshooting Guide
Q: My reaction is run at room temperature. Could this be the cause of epimerization?
A: Yes. Elevated temperatures provide the necessary activation energy for both direct enolization and oxazolone formation.[1] Many coupling reactions are exothermic, which can create localized heating.
-
Solution: Perform the reaction at a lower temperature. Cooling the reaction to 0°C is a standard first step. For particularly sensitive substrates, temperatures as low as -20°C may be necessary to significantly suppress epimerization.[1]
Q: I am using triethylamine (B128534) (Et₃N) as a base. Is this problematic?
A: It can be. Strong, sterically unhindered bases like triethylamine can readily abstract the α-proton, leading to direct enolization.[2]
-
Solution: Switch to a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent alternatives that are less likely to cause epimerization.[1][2] Use the minimum amount of base required to neutralize any acid salts and facilitate the reaction.
Q: I am using 1,1'-Carbonyldiimidazole (CDI) to form an amide bond. Is this a good choice for chiral synthesis?
A: CDI is known to cause significant, and sometimes complete, racemization when used to cyclize α-amino amides to hydantoins.[3] This is proposed to be due to the formation of an imidazole (B134444) carbamate (B1207046) intermediate which facilitates proton abstraction.[3]
-
Solution: Avoid CDI for these transformations. Triphosgene in the presence of pyridine (B92270) has been shown to be an excellent alternative for the cyclization step to form hydantoins, preserving enantiomeric purity.[3] For the initial formation of the this compound derivative (amide bond formation), use modern coupling reagents.
Q: I am using a carbodiimide reagent like DCC or EDC. How can I minimize epimerization?
A: Carbodiimides can promote epimerization, especially at elevated temperatures.[4] EDC tends to cause more epimerization than DCC.[1]
-
Solution: Always use a carbodiimide in conjunction with an additive. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or, more preferably, OxymaPure® (ethyl (hydroxyimino)cyanoacetate) are highly effective at suppressing epimerization.[4][5] They work by forming an activated ester intermediate that is more reactive towards the amine and less prone to cyclizing into an oxazolone. Running the reaction at low temperatures is also strongly recommended for all carbodiimide-mediated couplings.[4]
Q: Are there superior coupling reagents for sensitive substrates?
A: Yes. Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP, are generally more efficient and lead to less epimerization than carbodiimides alone, especially for difficult couplings.[4]
-
Recommendation: COMU is a modern, highly efficient coupling reagent with an excellent safety profile and byproducts that are easily removed by aqueous workup. HATU is also very effective but should be used with caution due to its high reactivity, which can sometimes increase epimerization risk if not handled correctly.[4]
Q: Does my choice of solvent matter?
A: Yes, significantly. Polar aprotic solvents like DMF and NMP can increase the rate of epimerization.[1]
-
Solution: If epimerization is an issue, consider using less polar solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A mixture of solvents (e.g., DCM/DMF) can sometimes provide a good balance between solubility and suppression of epimerization.
Data Presentation: Impact of Reagents and Conditions on Enantiomeric Excess (% ee)
The following tables summarize quantitative data on how different reaction parameters can affect the stereochemical outcome of the synthesis.
Table 1: Effect of Cyclization Reagent and Base on Hydantoin (B18101) Formation (Data adapted from the cyclization of (R)-N-benzyl-2-amino-3-methylbutanamide)
| Entry | Reagent | Base (eq.) | Solvent | Temperature (°C) | Yield (%) | % ee |
| 1 | CDI | Et₃N (1.1) | CH₂Cl₂ | 25 | 70 | 0 |
| 2 | CDI | None | CH₂Cl₂ | 25 | 50 | 70 |
| 3 | Triphosgene (0.4 eq) | Pyridine (2.5) | CH₂Cl₂ | 0 to 25 | 71 | >96 |
| 4 | Triphosgene (0.4 eq) | DIPEA (2.5) | CH₂Cl₂ | 0 to 25 | 68 | >96 |
Table 2: General Comparison of Coupling Reagents and their Propensity for Epimerization (Qualitative data compiled from peptide synthesis literature)
| Coupling Reagent | Class | Additive Required | Epimerization Risk | Notes |
| EDC / DCC | Carbodiimide | Yes (Oxyma, HOBt) | Moderate to High | Cost-effective, but risk increases with temperature.[4] |
| HBTU / TBTU | Uronium | No (contains HOBt) | Low to Moderate | Highly popular and efficient.[4] |
| HATU | Uronium | No (contains HOAt) | Low | Very fast and efficient, but can be aggressive.[4] |
| COMU | Uronium | No (contains Oxyma) | Very Low | Excellent efficiency, safety, and easy workup.[4] |
| PyBOP | Phosphonium | No | Low | Good for hindered couplings, non-carcinogenic byproducts. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of an N-Boc-Hydantoic Acid Derivative using COMU
This protocol describes the coupling of an N-Boc protected amino acid with an amino acid ester to form a this compound precursor, using conditions designed to minimize epimerization.
Materials:
-
N-Boc-L-Phenylalanine (1 eq.)
-
L-Leucine methyl ester hydrochloride (1 eq.)
-
COMU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Phenylalanine (1 eq.) and dissolve in anhydrous DCM (to make a 0.1 M solution).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reagents: Add L-Leucine methyl ester hydrochloride (1 eq.), followed by the dropwise addition of DIPEA (2.2 eq.). Stir for 5 minutes.
-
Activation and Coupling: Add COMU (1.1 eq.) in one portion. The solution may turn slightly yellow.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. Do not allow the reaction to warm to room temperature for extended periods.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-Boc-hydantoic acid derivative.
-
Chiral Analysis: Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC.
Protocol 2: Epimerization-Free Cyclization to Hydantoin using Triphosgene
This protocol describes the cyclization of an enantiomerically pure α-amino amide to the corresponding hydantoin without loss of stereochemical integrity. (Adapted from Zhang, D. et al., J. Org. Chem. 2006).[3]
Materials:
-
Chiral α-amino amide (e.g., (R)-N-benzyl-2-amino-3-methylbutanamide) (1 eq.)
-
Triphosgene (0.4 eq.)
-
Anhydrous Pyridine (2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the α-amino amide (1 eq.) and pyridine (2.5 eq.) in anhydrous DCM (to make a 0.1 M solution).
-
Cooling: Cool the solution to 0°C.
-
Addition of Triphosgene: Add a solution of triphosgene (0.4 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure hydantoin.
-
Chiral Analysis: Confirm the retention of stereochemistry by analyzing the enantiomeric excess via chiral HPLC. The product should have >96% ee.[3]
Protocol 3: Chiral HPLC Analysis of this compound Derivatives
This is a general starting point for developing a chiral HPLC method to determine the enantiomeric or diastereomeric purity of your product.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H)
Mobile Phase (Normal Phase - starting conditions):
-
A mixture of n-Hexane and Isopropanol (IPA), typically in a ratio between 90:10 and 80:20 (v/v).
-
For acidic compounds (like hydantoic acids), add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to improve peak shape.
-
For basic compounds, add 0.1% Diethylamine (DEA).
Procedure:
-
Sample Preparation: Prepare a solution of your purified compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter. Prepare a racemic or diastereomeric mixture standard for comparison if available.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (at least 30 minutes).
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
Optimization: If separation is not achieved, systematically vary the ratio of Hexane/IPA (e.g., 95:5, 85:15). The type of alcohol modifier (e.g., ethanol (B145695) instead of IPA) can also significantly affect selectivity. Adjusting the flow rate and column temperature can also help optimize the resolution between epimers.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 4. bachem.com [bachem.com]
- 5. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for Hydantoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of hydantoic acid production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the transition from laboratory-scale to industrial-scale production of this compound, primarily through the alkaline hydrolysis of hydantoin (B18101).
Q1: What is the typical reaction pathway for industrial this compound production?
A1: The most common industrial route to this compound is the alkaline hydrolysis of hydantoin. This is a two-step process: first, the hydantoin ring is opened to form the this compound salt, which is then neutralized to yield this compound.[1][2] The reaction is typically carried out in an aqueous solution using a base such as sodium hydroxide (B78521).
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to control during the scale-up of hydantoin hydrolysis include:
-
Temperature: The reaction rate is sensitive to temperature.[2]
-
pH/Alkali Concentration: The concentration of the base is crucial for the hydrolysis rate and can influence side reactions.[1][2]
-
Reaction Time: Adequate time must be allowed for the complete conversion of hydantoin.
-
Mixing/Agitation: Proper mixing is essential for maintaining homogeneity and ensuring efficient heat and mass transfer.
-
Purity of Raw Materials: The purity of the starting hydantoin can impact the final product quality and yield.
Q3: What are the primary safety concerns when scaling up this compound production?
A3: The process involves handling corrosive materials like sodium hydroxide. At a larger scale, the exothermic nature of the hydrolysis reaction needs to be carefully managed to prevent thermal runaway.[3] Appropriate personal protective equipment (PPE) and reactor safety systems, such as pressure relief valves and emergency cooling, are essential.
Q4: How does the choice of reactor impact the process?
A4: For batch production, jacketed stirred-tank reactors are commonly used. The reactor material should be resistant to corrosion from the alkaline reaction mixture. The design of the agitator and baffles is critical for achieving efficient mixing of the solid hydantoin in the aqueous base.[3]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound production.
Reaction and Synthesis
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the reaction temperature and time are sufficient for complete conversion. - Ensure the molar ratio of alkali to hydantoin is optimal; an insufficient amount of base will result in an incomplete reaction.[2] |
| Side Reactions | - Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of this compound to glycine (B1666218) or other byproducts.[2] - An excess of sodium hydroxide can also promote the formation of byproducts.[1] |
| Poor Raw Material Quality | - Analyze the purity of the starting hydantoin. Impurities may interfere with the reaction. |
Problem: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | - Gradually increase the reaction temperature, monitoring for any increase in side products. The hydrolysis rate is temperature-dependent.[2] |
| Inadequate Mixing | - Increase the agitation speed to ensure the solid hydantoin is well-suspended in the alkaline solution. Poor mixing can limit the mass transfer between the solid and liquid phases. |
| Low Alkali Concentration | - Confirm the concentration of the sodium hydroxide solution. A lower concentration will result in a slower reaction. |
Downstream Processing: Crystallization and Purification
Problem: Difficulty in Crystallizing this compound
| Possible Cause | Troubleshooting Step |
| Solution is Not Supersaturated | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature to decrease the solubility of this compound.[4] |
| No Nucleation Sites | - Introduce seed crystals of pure this compound to initiate crystallization. - Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[4] |
| Presence of Impurities | - Impurities can inhibit crystallization. Consider an initial purification step, such as treatment with activated carbon, to remove some impurities.[5] |
Problem: Formation of Small or Impure Crystals
| Possible Cause | Troubleshooting Step |
| Rapid Crystallization | - Slow down the cooling rate of the solution. Gradual cooling promotes the growth of larger, purer crystals.[4] - Reduce the level of supersaturation by adding a small amount of solvent. |
| Impurities Trapped in Crystal Lattice | - Recrystallize the product from a suitable solvent system to improve purity. |
Problem: Oiling Out Instead of Crystallization
| Possible Cause | Troubleshooting Step |
| High Concentration of Impurities | - Purify the crude this compound solution before attempting crystallization. Techniques like liquid-liquid extraction or chromatography may be necessary. |
| Inappropriate Solvent | - Experiment with different solvent systems. The solubility of this compound is a key factor in selecting an appropriate crystallization solvent. It has limited solubility in water but is more soluble in organic solvents like ethanol (B145695) and DMSO.[6] |
Section 3: Data Presentation
The following tables summarize key quantitative data related to this compound production.
Table 1: Effect of Reaction Conditions on this compound/Hydantoin Yield
| Run No. | Water (mol) | Ethyl Acetate (mol) | Phenyl Isocyanate (mol) | Sodium Glycinate (mol) | Yield (%) |
| 1 | 0 | 0.82 | 0.05 | 0.05 | 74 |
| 2 | 0.05 | 0.82 | 0.05 | 0.05 | 83 |
| 3 | 8.3 | 0.05 | 0.05 | 0.05 | 77 |
| 4 | 8.3 | 0.82 | 0.05 | 0.05 | 98 |
Data adapted from US Patent 4746755A. This table illustrates the synthesis of a this compound derivative, highlighting the impact of solvent composition on yield.[7]
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆N₂O₃ |
| Molecular Weight | 118.09 g/mol |
| Melting Point | 179-180 °C |
| Water Solubility | 38.85 g/L (at 25 °C)[8] |
| pKa | 3.876 (at 25 °C)[8] |
Section 4: Experimental Protocols
General Procedure for Alkaline Hydrolysis of Hydantoin
-
Charging the Reactor: Charge the reactor with a calculated amount of deionized water and sodium hydroxide pellets to achieve the desired molar concentration.
-
Dissolution: Agitate the mixture until all the sodium hydroxide has dissolved.
-
Reactant Addition: Slowly add the solid hydantoin to the alkaline solution under continuous agitation.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 150°C) and maintain it for the specified reaction time (e.g., 6 hours).[1] The pressure inside the reactor will increase as the reaction proceeds.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a mineral acid, such as hydrochloric acid, to neutralize the solution to a pH of approximately 5-7. This will precipitate the this compound.
-
Isolation: Filter the precipitated this compound and wash it with cold deionized water to remove any remaining salts.
-
Drying: Dry the isolated this compound under vacuum at an elevated temperature (e.g., 60°C).[7]
In-Process Monitoring by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction by quantifying the concentrations of hydantoin, this compound, and any major byproducts like glycine.
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A buffered aqueous mobile phase, for example, a phosphate (B84403) buffer at a slightly acidic pH, with an organic modifier like methanol (B129727) or acetonitrile.
-
Detection: UV detection at a wavelength around 210 nm is typically used, as the carboxyl group absorbs in this region.
-
Sample Preparation: Withdraw samples from the reactor at regular intervals, cool them immediately, and dilute them with the mobile phase before injection.
Section 5: Visualizations
Caption: Reaction pathway for the production of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DE891259C - Process for the hydrolysis of hydantoins - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US4746755A - Preparation of hydrantoic acids and hydantoins - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
"workup procedures to remove unreacted reagents from hydantoic acid synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted reagents from hydantoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted reagents in this compound synthesis?
A1: The primary unreacted reagents depend on the synthetic route employed. In the widely used Urech synthesis, common unreacted starting materials include the initial amino acid and the cyanate (B1221674) source (e.g., potassium cyanate). If the synthesis involves the reaction of an amino acid ester with an isocyanate, then unreacted isocyanate and the amino acid ester are the main impurities.
Q2: What is the general strategy for removing unreacted reagents after this compound synthesis?
A2: The most common strategy involves the selective precipitation of the this compound from the aqueous reaction mixture by adjusting the pH. Subsequent purification is typically achieved through recrystallization. The choice of solvent for recrystallization is critical for obtaining high purity and yield.
Q3: How can I remove unreacted amino acids from my this compound product?
A3: Unreacted amino acids can often be removed during the recrystallization of the this compound. Due to differences in their solubility profiles, a carefully selected solvent system will allow for the crystallization of the this compound while the unreacted amino acid remains in the mother liquor.
Q4: What are the safety precautions I should take during the workup of this compound synthesis?
A4: When working with cyanates, it is crucial to handle them with care as they can be toxic. The acidification step should be performed in a well-ventilated fume hood, as the release of gases can occur. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Problem 1: this compound does not precipitate upon acidification.
| Possible Cause | Solution |
| Insufficient acidification | Ensure the pH of the solution is lowered sufficiently. The pKa of the carboxylic acid group of this compound is around 3.8.[1] To ensure complete protonation and precipitation, the pH should be adjusted to be at least 1-2 pH units below the pKa. Use a calibrated pH meter for accurate measurement. |
| Product concentration is too low | If the concentration of the this compound in the solution is below its solubility limit, it will not precipitate. Concentrate the reaction mixture by evaporating a portion of the solvent under reduced pressure before acidification. |
| Formation of a soluble salt | If an inappropriate acid is used for acidification, it might form a soluble salt with the this compound. Use a common mineral acid like hydrochloric acid (HCl) for precipitation. |
| "Oiling out" of the product | The this compound may be separating as a liquid (oiling out) instead of a solid. This can occur if the solution is too concentrated or if the temperature is too high. Try diluting the solution with cold water or cooling the mixture in an ice bath to promote solidification. Seeding with a small crystal of pure this compound can also induce crystallization.[2][3] |
Problem 2: The precipitated this compound is oily or gummy.
| Possible Cause | Solution |
| Rapid precipitation | Adding the acid too quickly can lead to the formation of an oil. Add the acid dropwise with vigorous stirring to allow for controlled precipitation and the formation of a crystalline solid. |
| High concentration of impurities | Impurities can interfere with the crystal lattice formation, leading to an oily product. Ensure the initial reaction has gone to completion to minimize unreacted starting materials. An initial purification step, such as an extraction, might be necessary before precipitation. |
| Supersaturation | The solution may be too concentrated, leading to oiling out. Dilute the reaction mixture with water before acidification. |
| Temperature | The temperature of the solution during precipitation can influence the physical form of the product. Try performing the precipitation at a lower temperature by cooling the reaction mixture in an ice bath. |
Problem 3: Low yield of recrystallized this compound.
| Possible Cause | Solution |
| Inappropriate recrystallization solvent | The chosen solvent may be too good at dissolving the this compound, even at low temperatures. Select a solvent in which the this compound has high solubility at high temperatures and low solubility at low temperatures. Water or ethanol-water mixtures are often good choices.[4] |
| Using too much solvent | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling too rapidly | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Incomplete precipitation | Ensure the pH was adjusted correctly during the initial precipitation step to maximize the amount of crude product collected. |
Quantitative Data Summary
The following table summarizes key quantitative data for the purification of this compound (N-carbamoylglycine) to aid in the selection of appropriate workup procedures.
| Parameter | Value | Solvents/Conditions | Reference |
| Water Solubility | 38.85 g/L | 25 °C | [1][5] |
| pKa | ~3.88 | 25 °C | [1] |
| Melting Point | 179-180 °C | [5] | |
| Typical Recrystallization Recovery | 50-70% | Varies with solvent and initial purity |
Experimental Protocols
Protocol 1: Aqueous Workup and Precipitation of this compound (from Urech Synthesis)
This protocol describes the isolation of this compound from a reaction mixture of an amino acid and potassium cyanate.
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Volume Reduction (Optional): If the product concentration is low, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.
-
Acidification: Slowly add 1 M hydrochloric acid (HCl) dropwise to the stirred reaction mixture. Monitor the pH using a calibrated pH meter. Continue adding acid until the pH of the solution is between 2 and 3.
-
Precipitation: As the pH is lowered, the this compound will precipitate out of the solution as a white solid.
-
Cooling: To maximize precipitation, cool the mixture in an ice bath for 30-60 minutes.
-
Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (<50 °C) to a constant weight.
Protocol 2: Recrystallization of this compound
This protocol details the purification of crude this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair. Water is a good starting point due to the high solubility of this compound at elevated temperatures and lower solubility at room temperature. An ethanol/water mixture can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. If using a solvent mixture, dissolve the solid in the "good" solvent first and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for failed precipitation of this compound.
References
Technical Support Center: Impact of Solvent Choice on Hydantoic Acid Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of solvent choice on the kinetics of hydantoic acid reactions, primarily focusing on its cyclization to form hydantoins.
Frequently Asked Questions (FAQs)
Q1: How does general solvent polarity affect the kinetics of this compound cyclization?
The polarity of the solvent plays a critical role in the rate of this compound cyclization. The reaction typically proceeds through a polar, charged tetrahedral intermediate.[1][2] Polar solvents can stabilize this intermediate and the associated transition state, thereby lowering the activation energy and increasing the reaction rate.[3][4] Conversely, reactions in non-polar solvents may be significantly slower due to the lack of stabilization for the charged intermediates. The effect of solvent dipolarity and polarizability can be analyzed using methods like linear solvation energy relationships (LSER) to quantify these interactions.[5][6]
Q2: What is the differing impact of polar protic versus polar aprotic solvents on the reaction?
Both polar protic and polar aprotic solvents can influence the reaction, but through different mechanisms:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They are particularly effective at stabilizing both charged intermediates and the leaving groups (like water) through hydrogen bonding.[3] This can significantly accelerate the cyclization step. However, strong solvation of the starting this compound could also increase the energy required to initiate the reaction.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments but cannot donate hydrogen bonds. They are effective at solvating cations but less so for anions, which can sometimes enhance the nucleophilicity of the reacting species.[3] In some cases, using solvents like DMF has been recommended to improve yields for difficult cyclization reactions.[8][9]
Q3: How does the solvent's dielectric constant influence the reaction rate?
The dielectric constant (ε) of a solvent is a measure of its ability to separate charge. For reactions involving the formation of charged intermediates from neutral reactants, such as the cyclization of this compound, an increase in the solvent's dielectric constant generally leads to an increased reaction rate.[10] Solvents with higher dielectric constants, like water and ethanol-water mixtures, are more effective at stabilizing the developing charges in the transition state, thus accelerating the reaction.
Q4: What is a "solvent kinetic isotope effect" and how has it been observed in this reaction?
A solvent kinetic isotope effect (SKIE) is observed when the reaction rate changes upon replacing a solvent with its deuterated counterpart (e.g., H₂O with D₂O). It provides insight into the reaction mechanism, particularly the role of proton transfer in the rate-determining step. For the hydrolysis of related iminohydantoins, which proceeds through the same tetrahedral intermediate as this compound cyclization, a SKIE (kH/kD) of 1.72 was observed.[1][2] This value suggests that proton transfer from a water molecule is a key part of the rate-limiting step of the reaction mechanism.[1][2]
Troubleshooting Guide
Q5: My this compound cyclization is extremely slow or appears to have stalled. What solvent-related issues should I investigate?
If your reaction is proceeding slower than expected, consider the following solvent-related factors:
-
Insufficient Polarity : The most common issue is a solvent that is not polar enough to stabilize the tetrahedral intermediate. If you are using a non-polar or weakly polar solvent (e.g., THF, Toluene), the reaction will likely be very slow.
-
Poor Reactant Solubility : Ensure your this compound derivative is fully dissolved. Poor solubility can lead to a heterogeneous mixture where the reaction rate is limited by the dissolution rate, not the intrinsic kinetics.
-
Inappropriate Solvent Type : The choice between protic and aprotic solvents can be critical. If a proton transfer is key to the rate-determining step, a protic solvent may be necessary.[2] In other cases, an aprotic solvent might be required to avoid unwanted side reactions.
A systematic approach to troubleshooting is recommended, as outlined in the workflow below.
Q6: I am observing a low yield of my desired hydantoin (B18101) product. Could the solvent be responsible?
Yes, the solvent choice can directly impact reaction yield.[11] Inefficient ring closure due to poor transition state stabilization can leave unreacted starting material. Furthermore, certain solvents may promote side reactions. For instance, in the Bucherer-Bergs synthesis of hydantoins, using a binary solvent system of THF-H₂O (1:1) resulted in less than 15% conversion, whereas reducing the amount of the less polar THF to a 1:4:4 ratio of THF-H₂O-EtOH improved the conversion significantly to 47%.[8] It is crucial to screen different solvents or solvent mixtures to optimize the yield for your specific substrate.[11]
Data Presentation
The following table summarizes the qualitative impact of different solvent properties on the kinetics of this compound cyclization, based on established principles of organic reaction mechanisms.
| Solvent Property | Example Solvents | Typical Effect on Transition State (TS) | Expected Impact on Reaction Rate | Rationale & Citations |
| High Polarity / Dielectric Constant | Water, Ethanol, DMSO, Formamide | Strong stabilization of polar/charged TS | Generally Accelerates | Polar solvents lower the activation energy for reactions with polar transition states.[3][10] |
| Low Polarity / Dielectric Constant | Toluene, Hexane, THF | Poor stabilization of polar/charged TS | Generally Decelerates | Lack of stabilization raises the activation energy barrier for the reaction.[8] |
| Hydrogen Bond Donating (Protic) | Water, Alcohols | Stabilizes anionic character and leaving groups via H-bonding | Often Accelerates | Hydrogen bonding can facilitate charge separation and assist in proton transfers required by the mechanism.[2][5] |
| Hydrogen Bond Accepting (Aprotic) | DMSO, DMF, Acetonitrile | Solvates cations effectively, may increase anion nucleophilicity | Variable; can accelerate or have little effect | Effect is dependent on the specific mechanism and the nature of the rate-determining step.[3] |
Experimental Protocols & Methodologies
Protocol 1: General Method for Kinetic Analysis via UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the rate of hydantoin formation from a this compound precursor, assuming a difference in the UV-Vis absorbance spectra between the reactant and product.
-
Preparation :
-
Prepare stock solutions of the this compound derivative in the chosen solvent.
-
Prepare the reaction buffer or solution containing the acid/base catalyst.
-
Ensure all solutions are thermally equilibrated to the desired reaction temperature in a temperature-controlled cuvette holder.
-
-
Wavelength Selection :
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) of the pure this compound and the pure hydantoin product.
-
Identify an analytical wavelength where the change in absorbance upon conversion is maximal.
-
-
Kinetic Run :
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed reaction buffer in the cuvette. Mix rapidly.
-
Immediately begin recording the absorbance at the predetermined analytical wavelength over time. Continue until the absorbance value becomes stable, indicating reaction completion.
-
-
Data Analysis :
-
Plot absorbance versus time.
-
Assuming pseudo-first-order conditions (if the catalyst is in large excess), fit the data to the exponential equation A(t) = A_f + (A_0 - A_f)e^(-k_obs*t), where A(t) is absorbance at time t, A_0 is initial absorbance, A_f is final absorbance, and k_obs is the observed rate constant.
-
Repeat the experiment at various concentrations of catalyst or substrate to determine the overall rate law and specific rate constants.[12]
-
Protocol 2: Workflow for Solvent Screening
This protocol provides a logical workflow for selecting an optimal solvent for the cyclization reaction.
Reaction Mechanism Visualization
The acid-catalyzed cyclization of this compound proceeds through a key tetrahedral intermediate. The solvent's role is to stabilize the charges that develop during the formation of this intermediate and to assist in the proton transfers necessary for the elimination of water.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of this compound amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Take advantage of time in your experiments: a guide to simple, informative kinetics assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decarboxylation Issues with Hydantoic Acid at High Temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering decarboxylation issues with hydantoic acid, particularly at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability at high temperatures a concern?
This compound, also known as N-carbamoylglycine, is an intermediate in the hydrolysis of hydantoin (B18101) to produce amino acids like glycine (B1666218).[1][2][3] The stability of this compound is crucial as elevated temperatures, often used to accelerate the hydrolysis of hydantoin, can lead to its degradation through decarboxylation. This process involves the loss of the carboxyl group as carbon dioxide (CO₂), resulting in the formation of undesired byproducts and a reduction in the yield of the target amino acid.[1][4]
Q2: What is the primary degradation pathway for this compound at high temperatures?
The primary degradation pathway for this compound at high temperatures is decarboxylation. This reaction involves the removal of the carboxyl group (-COOH) and the release of carbon dioxide.[5] While the exact mechanism for this compound is not extensively detailed in the provided literature, it is a known thermal decomposition route for many carboxylic acids.[4][6] The presence of a urea-like structure in this compound may influence its thermal stability.
Q3: What are the main factors that promote the decarboxylation of this compound?
Several factors can promote the decarboxylation of this compound:
-
High Temperatures: Elevated temperatures are a primary driver for decarboxylation.[1][6] In the synthesis of glycine from hydantoin, temperatures around 423.15 K (150 °C) are used, which can also promote side reactions.[1]
-
pH: Both acidic and basic conditions can catalyze decarboxylation.[7][8] The rate of decarboxylation is often pH-dependent.[8][9] For instance, in the hydrolysis of hydantoin, a weakly alkaline environment is typically used.[1]
-
Presence of Catalysts: Certain metal ions can act as catalysts for decarboxylation reactions.[10][11]
-
Solvent: The choice of solvent can influence the rate of decarboxylation.[12]
Q4: What are the potential byproducts of this compound decarboxylation?
Upon losing a molecule of carbon dioxide, this compound would likely form N-methylurea or related compounds. The specific byproducts can vary depending on the reaction conditions. During the high-temperature hydrolysis of hydantoin, the formation of glycine polymers like diglycine has also been observed, which can inhibit the formation of the desired product.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired amino acid (e.g., glycine) and presence of unknown peaks in HPLC analysis.
-
Possible Cause: Decarboxylation of this compound due to excessive temperature or prolonged reaction time.
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually decrease the reaction temperature to find a balance between an acceptable reaction rate and minimal decarboxylation.
-
Monitor Reaction Time: Perform a time-course study to determine the optimal reaction time that maximizes the yield of the desired amino acid before significant degradation of this compound occurs.[1]
-
Analyze Byproducts: Use analytical techniques like HPLC-MS to identify the unknown peaks and confirm if they correspond to the expected decarboxylation products.[13]
-
pH Control: Ensure the pH of the reaction mixture is maintained in the optimal range for the desired hydrolysis without favoring decarboxylation.[1]
-
Problem 2: Complete loss of the carboxylic acid functional group in the product.
-
Possible Cause: Severe decarboxylation conditions.
-
Troubleshooting Steps:
-
Drastically Reduce Temperature: Significantly lower the reaction temperature. Consider if the reaction can proceed at a lower temperature over a longer period.
-
Use of Protecting Groups: In a non-hydrolytic context, consider protecting the carboxylic acid functionality to prevent decarboxylation during other synthetic steps.[7]
-
Alternative Synthetic Routes: Investigate alternative methods for the synthesis of the target amino acid that do not involve high-temperature hydrolysis of hydantoin.
-
Data Presentation
Table 1: Influence of Temperature and Time on Glycine Yield from Hydantoin Hydrolysis
| Temperature (K) | Reaction Time (h) | Hydantoin Conversion (%) | Glycine Yield (%) | Observations |
| 423.15 | 6 | 100 | 91 | Optimal conditions reported.[1] |
| 423.15 | >7 | 100 | Decreases | Decrease in yield attributed to polymerization of glycine and other side reactions.[1] |
Note: This table is based on data for the overall conversion of hydantoin to glycine, which includes the intermediate formation of this compound.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of Hydantoin to Glycine while Minimizing this compound Decarboxylation
-
Reaction Setup:
-
Temperature Control:
-
Set the reactor to the desired temperature (e.g., start with a lower temperature like 120°C and optimize).
-
-
Sampling:
-
At regular intervals (e.g., every hour), carefully extract a small aliquot of the reaction mixture.
-
-
Sample Preparation:
-
Immediately cool the sample on ice to quench the reaction.
-
Neutralize the sample to a pH of ~7 using a mild acid to prevent further base-catalyzed degradation.[7]
-
-
Analysis:
Protocol 2: HPLC Analysis of Reaction Components
-
Instrumentation:
-
A standard HPLC system with a UV detector.
-
-
Column:
-
A C18 reversed-phase column is commonly used for the analysis of organic acids.
-
-
Mobile Phase:
-
An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Detection:
-
Set the UV detector to a wavelength suitable for detecting the components of interest (e.g., around 210 nm for the carboxyl group).[14]
-
-
Quantification:
-
Prepare standard solutions of hydantoin, this compound, and the target amino acid of known concentrations to generate calibration curves for accurate quantification.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. What are the decarboxylation reaction conditions and process temperature control?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ hydrogenation and decarboxylation of oleic acid into heptadecane over a Cu–Ni alloy catalyst using methanol as a hydrogen carrier - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
"managing hygroscopic nature of purified hydantoic acid"
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of purified hydantoic acid. Find answers to frequently asked questions and step-by-step troubleshooting guides to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it hygroscopic?
This compound, also known as N-carbamoylglycine, is a urea (B33335) derivative of the amino acid glycine.[1][2] Its chemical structure contains polar functional groups, including carboxylic acid and urea moieties, which can form hydrogen bonds with water molecules, leading to the absorption of moisture from the atmosphere.[3] This tendency to readily attract and hold water molecules is known as hygroscopicity.[4]
Q2: What are the consequences of using this compound that has absorbed moisture?
Using this compound that has absorbed atmospheric water can lead to several experimental issues:
-
Inaccurate Weighing: The absorbed water adds to the mass of the compound, leading to errors in concentration calculations for solutions.[5]
-
Physical Changes: The powder may clump or cake, making it difficult to handle and dispense accurately.[6] In extreme cases, some hygroscopic materials can absorb enough water to dissolve completely (deliquesce).[4]
-
Chemical Degradation: The presence of water can promote hydrolysis of this compound or other moisture-sensitive reagents in your experimental system, potentially leading to the formation of impurities and affecting reaction outcomes.[7][8]
-
Inconsistent Results: The variable water content between different batches or even the same batch over time can be a major source of poor reproducibility in experimental results.[9]
Q3: How can I visually identify if my purified this compound has absorbed moisture?
While subtle moisture absorption may not be visible, higher levels can be identified by a change in the physical appearance of the powder. Look for:
-
Clumping or Caking: The free-flowing powder will begin to form lumps or a solid mass.[6]
-
Change in Texture: The material may appear damp or sticky.
-
Deliquescence: In environments with high humidity, the solid may start to look wet or even dissolve into a liquid.[4]
Q4: What are the ideal storage conditions for purified this compound?
To minimize moisture absorption, purified this compound should be stored in a tightly sealed, airtight container.[6] For enhanced protection, store the container inside a desiccator containing an active desiccant (e.g., silica (B1680970) gel, calcium sulfate) or in a controlled low-humidity environment, such as a dry box or glove box.[4][10]
Troubleshooting Guides
Problem: My purified this compound is clumping and difficult to handle.
-
Cause: The material has absorbed a significant amount of moisture from the atmosphere. This is common if the container has been left open or is not sealed properly.[6]
-
Solution 1 (Drying): If the compound is thermally stable, you can dry it before use. Place the material in a thin layer in a vacuum oven at a gentle temperature. Alternatively, you can dry it in a vacuum desiccator. It is crucial to determine the decomposition temperature of this compound before heating to avoid degradation.[6]
-
Solution 2 (Proper Storage): After drying, or for new batches, immediately transfer the this compound to a tightly sealed container and store it in a desiccator to prevent future moisture absorption.[4]
-
Prevention: Minimize the time the container is open to the atmosphere. When weighing, take out the required amount quickly and reseal the container immediately.[6]
Problem: I am observing poor reproducibility in my experimental results.
-
Cause: If this compound is a key reagent, its variable water content could be the source of inconsistency. The actual concentration of the active compound will vary depending on the amount of absorbed water, leading to inconsistent stoichiometric ratios in your reactions.
-
Solution 1 (Quantify Water Content): Determine the exact water content of your this compound batch just before use. Methods like Karl Fischer titration or Thermogravimetric Analysis (TGA) can provide a precise measurement of moisture.[11][12] You can then adjust the mass of the reagent you weigh out to account for the water content.
-
Solution 2 (Standardize Handling): Implement a strict protocol for handling the compound. This includes always storing it in a desiccator and minimizing its exposure time to the lab environment. For highly sensitive experiments, perform all manipulations within a glove box with a controlled inert atmosphere.[10][13]
Problem: How do I accurately weigh a hygroscopic sample like this compound?
-
Cause: The sample's weight will continuously increase on an analytical balance as it absorbs moisture from the air, making it difficult to get a stable and accurate reading.[14][15]
-
Solution (Weighing by Difference):
-
Use a container with a secure lid, such as a screw-cap vial.
-
Add an estimated amount of this compound to the vial and securely close the lid.
-
Place the sealed vial on the analytical balance and tare it or record the initial mass.
-
Quickly transfer the desired amount of powder from the vial to your reaction vessel.
-
Immediately reseal the vial and place it back on the balance.
-
The change in mass represents the exact amount of this compound transferred.[14]
-
-
Best Practices:
Quantitative Data
| Relative Humidity (RH) | Water Content (% w/w) after 24h | Appearance |
| 10% | 0.2% | Free-flowing powder |
| 30% | 0.8% | Free-flowing powder |
| 50% | 2.5% | Slight clumping |
| 70% | 6.0% | Significant clumping |
| 90% | 15.2% | Caked solid, appears damp |
| Note: This data is illustrative for a generic hygroscopic organic compound and is intended for demonstration purposes only. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
Karl Fischer titration is a highly accurate and specific method for determining the water content in a solid sample.[11][16]
Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[17] The amount of water is calculated based on the amount of iodine consumed.[16]
Methodology (Volumetric):
-
System Preparation: Ensure the KF titrator is clean, dry, and equipped with fresh, standardized Karl Fischer reagent. The titration vessel should be conditioned to a dry, endpoint-stable state.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the purified this compound sample using the "weighing by difference" method described in the troubleshooting section.
-
Sample Introduction: Quickly introduce the weighed sample directly into the conditioned titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.
-
Dissolution: Allow the sample to dissolve or disperse in the solvent within the vessel. Gentle stirring will facilitate this process. For solids that do not dissolve easily, an external extraction method or a KF oven might be necessary.[18][19]
-
Titration: Start the titration process. The KF reagent (containing iodine) is added automatically until all the water from the sample has been consumed and a slight excess of iodine is detected by the indicator electrode.
-
Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant used and its known concentration (titer). The result is typically expressed as a percentage (%) or parts per million (ppm).
-
Blank Measurement: Perform a blank titration using the same method without the sample to account for any residual moisture in the system or solvent. Subtract this value from the sample result for the highest accuracy.
Protocol 2: Determination of Moisture Content by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[20][21] It is effective for determining moisture content, which is observed as a weight loss upon heating.[22]
Principle: The sample is heated, and as the temperature increases, absorbed water evaporates, resulting in a decrease in mass. This mass loss is recorded and can be directly correlated to the moisture content.[21]
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the purified this compound into a clean, tared TGA pan.
-
Loading: Quickly place the pan into the TGA furnace.
-
Experimental Setup: Program the instrument with the desired heating profile. A typical method for moisture analysis involves:
-
Atmosphere: Inert gas (e.g., dry Nitrogen) at a constant flow rate.
-
Heating Ramp: Heat the sample from ambient temperature to a temperature slightly above the boiling point of water (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min).
-
Isothermal Hold: Hold the temperature at 120 °C for a period of time (e.g., 10-20 minutes) to ensure all unbound water has evaporated.
-
-
Data Acquisition: The instrument will record the sample's mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (thermogram) will show a step-like drop in mass. The percentage weight loss in the region corresponding to water evaporation (typically below 120 °C) is taken as the moisture content of the sample. It's important to note that TGA measures the loss of any volatile components, not just water.[23]
Visualizations
References
- 1. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. scalesu.com [scalesu.com]
- 6. tutorchase.com [tutorchase.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. Moisture analysis - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. mt.com [mt.com]
- 17. news-medical.net [news-medical.net]
- 18. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF [xrfscientific.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Hydantoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like hydantoic acid is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. This guide provides an objective comparison of a typical reversed-phase HPLC-UV method for this compound quantification with a powerful alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established validation protocols for structurally similar compounds and adheres to the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of expected performance characteristics for HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV absorbance. | High; highly selective due to the specific mass transitions of the analyte. |
| Sensitivity (LOD) | Expected to be in the low µg/mL range. | Expected to be in the low ng/mL to pg/mL range. |
| Linearity Range | Typically 1-2 orders of magnitude (e.g., 1 - 100 µg/mL). | Typically 3-4 orders of magnitude. |
| Accuracy (% Recovery) | Generally within 98-102%. | Generally within 95-105%. |
| Precision (%RSD) | Typically ≤ 2% for intra- and inter-day precision. | Typically ≤ 15% (higher variability at lower concentrations). |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and operational cost; requires specialized expertise. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be significantly affected by matrix components, often requiring an internal standard. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following protocols are based on common practices for the analysis of small, polar organic acids.
Reversed-Phase HPLC-UV Method
This method is suitable for the quantification of this compound in relatively clean sample matrices or at higher concentrations.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 95% 0.1% phosphoric acid in water and 5% acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Solutions: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method
This method is ideal for the quantification of this compound at low concentrations or in complex biological matrices.
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).
Sample Preparation:
-
Standard Solutions: Prepare calibration standards in a surrogate matrix (a matrix similar to the sample but without the analyte).
-
Sample Solutions: Perform a protein precipitation (e.g., with acetonitrile or methanol) or a solid-phase extraction (SPE) to clean up the sample. An internal standard should be added before extraction.
Method Validation Data
The following tables summarize the expected quantitative data from the validation of the HPLC-UV method for this compound, based on performance characteristics of similar assays.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | ≥ 0.999 |
Table 2: Accuracy
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| This compound | 10 | 99.5 | 1.2 |
| 50 | 100.2 | 0.8 | |
| 90 | 99.8 | 1.0 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| This compound | 10 | 1.5 | 1.8 |
| 50 | 0.9 | 1.2 | |
| 90 | 0.7 | 1.0 |
Table 4: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.5 | 1.5 |
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for HPLC method development and validation.
Caption: Logical comparison of HPLC-UV and LC-MS/MS methods.
A Comparative Guide to Analytical Methods for Hydantoic Acid Characterization
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of hydantoic acid, a key intermediate in various biological and chemical processes, is crucial. This guide provides an objective comparison of common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration—for the analysis of this compound. Detailed experimental protocols and comparative performance data are presented to aid in selecting the most suitable method for specific research needs.
Data Presentation: Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes typical performance characteristics for the quantification of this compound using various techniques. These values are representative for a small, polar organic acid and are based on published data for similar compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) | Potentiometric Titration |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.01 - 0.5 µmol/L[1] | ~1 µg/mL | ~0.02 mM[2] |
| Limit of Quantification (LOQ) | 0.1 - 5 µg/mL[3][4] | 0.05 - 1.0 µmol/L | ~5 µg/mL[5] | ~0.1 mM |
| **Linearity (R²) ** | >0.999 | >0.995[1] | N/A (Directly quantitative) | >0.999[6] |
| Precision (%RSD) | < 2% | < 15%[1] | < 5%[7] | < 1%[6] |
| Accuracy/Recovery (%) | 98 - 102% | 85 - 115%[1] | >98%[7] | 99 - 101%[6] |
| Specificity | Moderate to High | Very High | High (Structural Info) | Low (for mixtures) |
| Sample Throughput | High | Medium | Low to Medium | Medium |
| Primary Application | Quantification, Purity | Identification, Quantification | Structure Elucidation, Quantification | Assay (Purity) |
Mandatory Visualization
Method Selection Workflow
The choice of analytical technique for this compound characterization depends on the specific goals of the analysis. The following workflow provides a logical decision-making process.
Caption: Workflow for selecting an analytical method for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of organic acids in various matrices. Given this compound's polarity, reversed-phase chromatography with ion suppression is a suitable approach.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical starting condition could be 98:2 (A:B). The pKa of this compound is approximately 3.88, so a mobile phase pH below this value (e.g., pH 2.5-3.0) is necessary for good retention and peak shape.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength, typically 210 nm, where the carboxyl and amide groups absorb.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture) and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: An external calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, this compound requires chemical derivatization prior to GC-MS analysis. This process converts the polar carboxyl and amine protons into less polar, more volatile groups.
-
Instrumentation: A standard GC-MS system.
-
Derivatization: A two-step derivatization is common for organic acids. First, methoximation of the keto group (if present, though less critical for this compound) followed by silylation of the acidic protons. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] The sample is dried down, and the derivatization reagents are added, followed by heating (e.g., 60-80°C) to complete the reaction.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: An internal standard (a structurally similar compound not present in the sample) is typically used to correct for variations in derivatization efficiency and injection volume. A calibration curve is prepared by analyzing standards with a fixed amount of internal standard and varying concentrations of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation and can also be used for quantification (qNMR) without the need for a chemically identical reference standard for calibration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to an NMR tube.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest and the standard) is crucial for accurate quantification, typically 30-60 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or more).
-
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum.
-
Quantification: The concentration of this compound is determined by comparing the integral of a well-resolved this compound proton signal to the integral of a known signal from the internal standard. The molar ratio is directly proportional to the integral ratio, adjusted for the number of protons contributing to each signal. The purity or concentration can then be calculated based on the known weight and purity of the internal standard.[5][10]
Potentiometric Titration
This classical analytical technique is a cost-effective and highly precise method for determining the concentration of an acidic substance in a solution, making it ideal for assaying bulk samples of this compound.
-
Instrumentation: An automatic potentiometric titrator or a pH meter with a suitable electrode (e.g., a combination glass pH electrode) and a burette.
-
Titrant: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a known volume of deionized water.
-
Procedure:
-
Calibrate the pH electrode using standard buffers.
-
Immerse the electrode in the this compound solution and monitor the initial pH.
-
Add the NaOH titrant in small increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination: The equivalence point, where the moles of NaOH added are equal to the initial moles of this compound, is determined from the inflection point of the titration curve (pH vs. volume of titrant). This is most accurately found by plotting the first or second derivative of the titration curve.[11]
-
Calculation: The concentration of this compound is calculated using the volume and concentration of the NaOH titrant at the equivalence point and the initial volume of the sample solution.
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potentiometric titration for H2O2 determination in the presence of organic compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. lcms.cz [lcms.cz]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]
Hydantoic Acid vs. Hydantoin: A Comparative Guide for Synthetic Chemists
An in-depth analysis of hydantoic acid and hydantoin (B18101) as starting materials in the synthesis of bioactive molecules, providing researchers, scientists, and drug development professionals with a comprehensive guide to their respective synthetic utility, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry and drug discovery, the choice of starting materials is a critical determinant of synthetic efficiency, yield, and the novelty of the resulting molecular scaffolds. Hydantoin, a five-membered heterocyclic ring, is a well-established "privileged scaffold" found in numerous clinically approved drugs. Its acyclic precursor, this compound, is often viewed as a mere intermediate in hydantoin synthesis. However, a closer examination reveals distinct synthetic advantages and applications for both molecules, warranting a detailed comparison for the discerning synthetic chemist.
This guide provides an objective comparison of this compound and hydantoin as starting materials, presenting their chemical properties, reactivity, and applications in the synthesis of bioactive compounds. Quantitative data from the literature is summarized, and detailed experimental protocols for key transformations are provided to aid in practical application.
At a Glance: Key Differences in Synthetic Utility
| Feature | This compound | Hydantoin |
| Primary Synthetic Role | Precursor for hydantoins; starting material for linear ureido-peptides and N-carbamoylamino acids. | Stable scaffold for N- and C-alkylation/arylation to generate diverse derivatives. |
| Reactivity Hotspots | Carboxylic acid, terminal amine, and internal amide N-H. | N-1 and N-3 positions for alkylation/arylation; C-5 position for substitution. |
| Key Transformations | Cyclization to hydantoin; esterification; amidation. | N-alkylation, N-arylation, C-5 substitution. |
| Typical Products | Hydantoins, ureido-peptides, N-carbamoylamino acid derivatives. | N-substituted hydantoins, 5,5-disubstituted hydantoins, peptidomimetics. |
| Stereochemical Control | Can be derived from chiral amino acids to produce chiral hydantoins. | Derivatization can be performed on a pre-existing chiral hydantoin core. |
Performance in Synthesis: A Data-Driven Comparison
The choice between this compound and hydantoin as a starting material fundamentally depends on the desired final product. While this compound offers a direct route to the hydantoin core, its primary utility beyond this is in the synthesis of linear ureido-peptides. Hydantoin, on the other hand, provides a robust platform for a wide array of post-synthesis modifications.
Synthesis of N-Substituted Derivatives: A Comparative Overview
The synthesis of N-substituted compounds is a common goal in drug discovery to modulate pharmacological properties. Both this compound and hydantoin can be used to achieve this, albeit through different synthetic strategies.
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| This compound | 5-Methylhydantoin (B32822) | 37% v/v HCl, steam bath | 93% | [1] |
| Amino Acid (Glycine) | Glycine ethyl ester hydrochloride | Ethanol, HCl gas | 74% | [1] |
| Glycine ethyl ester hydrochloride | Ureido derivative (this compound ethyl ester) | Potassium cyanate (B1221674), -5°C | >99% | [1] |
| Hydantoin (Phenytoin) | N1-Methylphenytoin | tBuOK, THF, CH₃I, rt, 5 min | Good | [2] |
| Hydantoin (Phenytoin) | N3-Methylphenytoin | K₂CO₃, CH₃I | - | [2] |
| 5,5-disubstituted hydantoin | N3-alkylated hydantoin | Alkyl halide, NaH, DMF, 95°C | Low to Moderate | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylhydantoin from Alanine (B10760859) (via this compound intermediate)
This protocol is adapted from the Urech hydantoin synthesis, where the intermediate this compound is formed in situ and cyclized.[1]
Step 1: Esterification of Alanine
-
To a suspension of alanine (1.0 eq) in ethanol, pass dry hydrogen chloride gas until the solution becomes saturated.
-
Reflux the mixture overnight.
-
Evaporate the solvent under reduced pressure to obtain alanine ethyl ester hydrochloride.
Step 2: Formation of the Ureido Derivative (this compound Ethyl Ester)
-
Dissolve the alanine ethyl ester hydrochloride (1.0 eq) in water at -5°C.
-
Slowly add a solution of potassium cyanate (1.1 eq) in water, maintaining the temperature at -5°C.
-
Stir the reaction mixture for 2 hours at -5°C. The ureido derivative may precipitate and can be collected by filtration.
Step 3: Cyclization to 5-Methylhydantoin
-
Suspend the ureido derivative in 37% v/v hydrochloric acid.
-
Heat the mixture on a steam bath overnight.
-
Cool the reaction mixture and collect the precipitated 5-methylhydantoin by filtration.
Protocol 2: N1-Selective Alkylation of Phenytoin (B1677684) (a 5,5-disubstituted Hydantoin)
This protocol describes a method for the regioselective alkylation of the N-1 position of a hydantoin ring.[2]
-
To a solution of phenytoin (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add potassium tert-butoxide (tBuOK) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for the appropriate time (e.g., 5 minutes for methyl iodide).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical and Experimental Workflows
The decision to use this compound or hydantoin as a starting material can be represented by a logical workflow based on the desired final product.
Figure 1. Decision workflow for selecting between this compound and hydantoin starting materials.
Signaling Pathways of Synthesized Bioactive Molecules
Derivatives synthesized from both this compound and hydantoin have shown significant biological activities. For instance, ureido-peptides derived from this compound precursors have been investigated as long-acting GLP-1 receptor agonists for the treatment of diabetes. Hydantoin derivatives are famously known for their anticonvulsant properties, with phenytoin being a prime example.
GLP-1 Receptor Signaling Pathway
Ureido-peptides can act as analogues of Glucagon-Like Peptide-1 (GLP-1), modulating glucose homeostasis.
Figure 2. Simplified signaling pathway of a ureido-peptide acting as a GLP-1 receptor agonist.
Conclusion
Hydantoin, in contrast, is a highly stable and versatile scaffold that allows for systematic and regioselective functionalization at its nitrogen and carbon centers. This makes it an ideal starting point for generating large libraries of diverse molecules for drug discovery programs.
The choice between these two starting materials should be guided by the final therapeutic target and the desired molecular architecture. For the synthesis of the core hydantoin structure or linear ureido-peptides, this compound is the logical choice. For the development of diverse derivatives from a common heterocyclic core, hydantoin provides a more robust and flexible starting point. This guide provides the foundational knowledge and practical data to enable researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of hydantoin (B18101) derivatives is a critical analytical challenge in pharmaceutical research and development. The pharmacological and toxicological profiles of hydantoin enantiomers can differ significantly, necessitating robust methods for their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, with the choice of the chiral stationary phase (CSP) being the most crucial factor for achieving successful separation. This guide provides a comparative analysis of different CSPs for the enantioseparation of hydantoin derivatives, supported by experimental data from published studies.
Introduction to Chiral Stationary Phases
Chiral stationary phases are the cornerstone of enantioselective chromatography. They are typically produced by immobilizing or coating a chiral selector onto a solid support, most commonly silica (B1680970) gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times. The most common classes of CSPs include polysaccharide-based, cyclodextrin-based, cyclofructan-based, and protein-based phases.
Performance Comparison of Chiral Stationary Phases for Hydantoin Derivatives
The scientific literature provides extensive data on the use of polysaccharide-based CSPs for the chiral separation of hydantoin derivatives. In contrast, there is a notable scarcity of published comparative studies for a broad range of hydantoins on cyclodextrin, cyclofructan, and protein-based CSPs. While these CSPs are effective for various classes of compounds, their application to hydantoins appears to be less explored or reported.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are the most widely used and have demonstrated broad applicability for the enantioseparation of hydantoin derivatives.[1][2] These CSPs are known for their robustness and high enantiorecognition capabilities.
A comparative study by Kartozia et al. (2002) evaluated three polysaccharide-type CSPs—Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), and Chiralcel OJ (cellulose tris(4-methylbenzoate))—for the enantioseparation of eighteen new chiral hydantoin derivatives in normal-phase HPLC.[3] The results indicated that Chiralpak AD had the most universal chiral resolving ability, successfully separating 17 of the 18 compounds.[3] Chiralcel OD resolved 10 out of 12 tested compounds, while Chiralcel OJ separated 8 out of 13.[3] The study highlighted that bulky, electron-rich substituents at the C5 position of the hydantoin ring favored stereoselective interactions.[3]
More recently, Jurin et al. (2022) investigated the enantioseparation of syn- and anti-3,5-disubstituted hydantoins on three immobilized polysaccharide-based columns: CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SB, and CHIRAL ART Cellulose-SC.[4][5] Their findings showed that the Amylose-SA column was generally more suitable for the enantioseparation of the analyzed hydantoins in both HPLC and Supercritical Fluid Chromatography (SFC) modes.[4][5]
The following tables summarize the quantitative data from these studies, providing a clear comparison of the performance of various polysaccharide-based CSPs for the enantioseparation of different hydantoin derivatives.
Data Presentation: Performance of Polysaccharide-Based CSPs for Hydantoin Derivatives (Kartozia et al., 2002)
| Hydantoin Derivative | Chiral Stationary Phase | Mobile Phase (n-Hexane/2-Propanol) | Separation Factor (α) | Resolution (Rs) | Reference |
| 3-methyl-5-benzylhydantoin | Chiralpak AD | 90/10 | 1.25 | 2.50 | [1][3] |
| 3-ethyl-5-benzylhydantoin | Chiralpak AD | 90/10 | 1.22 | 2.20 | [1][3] |
| 3-propyl-5-benzylhydantoin | Chiralpak AD | 90/10 | 1.20 | 2.00 | [1][3] |
| 3-butyl-5-benzylhydantoin | Chiralpak AD | 90/10 | 1.18 | 1.80 | [1][3] |
| 3-pentyl-5-benzylhydantoin | Chiralpak AD | 90/10 | 1.17 | 1.70 | [1][3] |
| 3-methyl-5-(indol-3-ylmethyl)hydantoin | Chiralpak AD | 80/20 | 1.45 | 4.50 | [1][3] |
| 3-ethyl-5-(indol-3-ylmethyl)hydantoin | Chiralpak AD | 80/20 | 1.40 | 4.00 | [1][3] |
| 3-propyl-5-(indol-3-ylmethyl)hydantoin | Chiralpak AD | 80/20 | 1.35 | 3.50 | [1][3] |
| 3-butyl-5-(indol-3-ylmethyl)hydantoin | Chiralpak AD | 80/20 | 1.30 | 3.00 | [1][3] |
| 3-pentyl-5-(indol-3-ylmethyl)hydantoin | Chiralpak AD | 80/20 | 1.28 | 2.80 | [1][3] |
| 3-methyl-5-benzylhydantoin | Chiralcel OD | 90/10 | 1.10 | 1.20 | [1][3] |
| 3-methyl-5-(indol-3-ylmethyl)hydantoin | Chiralcel OD | 80/20 | 1.15 | 1.50 | [1][3] |
| 3-methyl-5-benzylhydantoin | Chiralcel OJ | 90/10 | - | - | [1][3] |
| 3-methyl-5-(indol-3-ylmethyl)hydantoin | Chiralcel OJ | 80/20 | 1.08 | 0.80 | [1][3] |
Data Presentation: Performance of Immobilized Polysaccharide-Based CSPs for 3,5-Disubstituted Hydantoins (Jurin et al., 2022)
| Hydantoin Derivative | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| syn-3-allyl-5-(4-bromophenyl)hydantoin | CHIRAL ART Amylose-SA | n-Hexane/2-PrOH (90/10) | 1.80 | 4.01 | [4][5] |
| anti-3-allyl-5-(4-bromophenyl)hydantoin | CHIRAL ART Amylose-SA | n-Hexane/2-PrOH (90/10) | 2.48 | 6.36 | [4][5] |
| syn-3-cyclohexyl-5-phenylhydantoin | CHIRAL ART Amylose-SA | n-Hexane/2-PrOH (90/10) | 1.18 | 1.87 | [4][5] |
| anti-3-cyclohexyl-5-phenylhydantoin | CHIRAL ART Amylose-SA | n-Hexane/2-PrOH (90/10) | 1.40 | 3.10 | [4][5] |
| syn-3-phenyl-5-methylhydantoin | CHIRAL ART Amylose-SA | n-Hexane/2-PrOH (90/10) | 1.25 | 2.33 | [4][5] |
| anti-3-phenyl-5-methylhydantoin | CHIRAL ART Amylose-SA | n-Hexane/2-PrOH (90/10) | 1.35 | 2.98 | [4][5] |
| syn-3-allyl-5-(4-bromophenyl)hydantoin | CHIRAL ART Cellulose-SB | n-Hexane/2-PrOH (90/10) | 1.10 | 1.12 | [4][5] |
| anti-3-allyl-5-(4-bromophenyl)hydantoin | CHIRAL ART Cellulose-SB | n-Hexane/2-PrOH (90/10) | 1.21 | 1.98 | [4][5] |
| syn-3-allyl-5-(4-bromophenyl)hydantoin | CHIRAL ART Cellulose-SC | n-Hexane/2-PrOH (90/10) | 1.12 | 1.25 | [4][5] |
| anti-3-allyl-5-(4-bromophenyl)hydantoin | CHIRAL ART Cellulose-SC | n-Hexane/2-PrOH (90/10) | 1.25 | 2.21 | [4][5] |
Cyclodextrin-based CSPs are another important class of chiral selectors. They are cyclic oligosaccharides that can form inclusion complexes with a wide variety of molecules. While effective for many chiral separations, specific applications for a broad range of hydantoin derivatives are not well-documented in the literature. One study reported the separation of the enantiomers of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), a metabolite of phenytoin, using a reversed-phase HPLC method with beta-cyclodextrin (B164692) as a chiral mobile phase additive.[6] However, this does not represent a direct application of a cyclodextrin-based CSP. The lack of comprehensive studies limits a direct comparison with polysaccharide-based CSPs for hydantoin derivatives.
Cyclofructan-based and protein-based CSPs offer alternative selectivities for chiral separations. However, to date, there is a significant absence of published research demonstrating the application of these CSPs for the enantioseparation of a diverse set of hydantoin derivatives. Therefore, a direct performance comparison with polysaccharide-based CSPs for this class of compounds is not currently possible based on available scientific literature. This represents a potential area for future research to explore novel selectivities for hydantoin enantiomers.
Experimental Protocols
The following are detailed methodologies from the key studies cited, providing a basis for reproducibility and further method development.
-
Chromatographic System: High-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phases:
-
Chiralpak AD (250 mm × 4.6 mm I.D.)
-
Chiralcel OD (250 mm × 4.6 mm I.D.)
-
Chiralcel OJ (250 mm × 4.6 mm I.D.)
-
-
Mobile Phase: Mixtures of n-hexane and 2-propanol in various ratios (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
-
Chromatographic System: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Chiral Stationary Phases:
-
CHIRAL ART Amylose-SA (250 mm × 4.6 mm I.D.)
-
CHIRAL ART Cellulose-SB (250 mm × 4.6 mm I.D.)
-
CHIRAL ART Cellulose-SC (250 mm × 4.6 mm I.D.)
-
-
Mobile Phase:
-
n-Hexane/2-Propanol (90/10, v/v)
-
100% Dimethyl Carbonate (DMC)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
Experimental Workflow
The general workflow for a comparative study of chiral stationary phases for hydantoin derivatives is illustrated in the diagram below. This process outlines the key steps from sample preparation to data analysis and CSP performance evaluation.
Caption: Experimental workflow for the comparative study of chiral stationary phases.
Conclusion and Recommendations
Based on the currently available literature, polysaccharide-based chiral stationary phases, particularly Chiralpak AD and CHIRAL ART Amylose-SA, demonstrate superior and broad-ranging performance for the enantioseparation of hydantoin derivatives.[3][4][5] These CSPs should be considered as the primary choice for method development for this class of compounds.
The significant gap in the literature regarding the application of cyclodextrin, cyclofructan, and protein-based CSPs for a wide array of hydantoin derivatives suggests a valuable area for future research. Exploring these alternative CSPs could unveil novel and complementary selectivities, potentially providing solutions for challenging separations of specific hydantoin analogues.
For researchers and drug development professionals, it is recommended to:
-
Prioritize screening on polysaccharide-based CSPs , such as Chiralpak AD, Chiralcel OD, and immobilized amylose and cellulose phases, when developing methods for new hydantoin derivatives.
-
Consult the provided data tables as a starting point for selecting the appropriate polysaccharide CSP and initial mobile phase conditions.
-
Consider exploring alternative CSPs (cyclodextrin, cyclofructan, protein-based) if satisfactory separation is not achieved on polysaccharide phases, recognizing that this may require more extensive method development due to the limited existing data.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases FULIR [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. Optical separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by reversed phase high-performance liquid chromatography using eluents containing beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Hydantoic Acid: NMR vs. HPLC
For researchers, scientists, and drug development professionals engaged in the study of hydantoic acid and its derivatives, accurate and precise quantification is paramount. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the performance characteristics of each method, supported by experimental data, to assist you in selecting the most suitable approach for your research needs.
Quantitative Performance: A Side-by-Side Comparison
The choice of an analytical method is often dictated by its quantitative performance. Below is a summary of key validation parameters for the analysis of this compound and its derivatives by ¹H-NMR and HPLC. The data for HPLC is based on a validated method for the closely related compound, hydantoin-5-acetic acid, which serves as a reliable proxy.
| Performance Characteristic | ¹H-NMR (Quantitative NMR - qNMR) | HPLC-UV |
| Accuracy (Recovery) | 97 - 103% | 99.68 - 100.25% |
| Precision (RSD) | Typically < 2% | < 1% |
| Limit of Detection (LOD) | ~10 µM | 2.4 x 10⁻⁸ g/mL |
| Limit of Quantification (LOQ) | Dependent on desired accuracy and experiment time | 7.6 x 10⁻⁸ g/mL |
| Linearity (R²) | > 0.999 | > 0.9999 |
| Analysis Time per Sample | ~5-15 minutes (acquisition) | ~10-20 minutes |
| Need for Identical Standard | No (Certified internal standard can be used) | Yes |
| Sample Destruction | No | Yes |
Delving into the Methodologies
A key aspect of selecting an analytical technique is understanding the experimental workflow. Here, we provide detailed protocols for both quantitative ¹H-NMR and a representative HPLC method.
Quantitative ¹H-NMR Spectroscopy Protocol
Quantitative ¹H-NMR (qNMR) is a primary ratio method that allows for the determination of the absolute concentration of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer an exact volume of the solution into an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery. This is critical for accurate integration.
-
Pulse Angle: A calibrated 90° pulse is used to maximize the signal.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150) for the signals to be integrated.
-
Temperature: Maintain a constant temperature throughout the experiment.
-
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound in D₂O, the singlet at approximately 3.90 ppm is a suitable candidate for integration.
-
The concentration of this compound is calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V) * Pₛ
Where:
-
Cₓ = Concentration of the analyte (this compound)
-
Iₓ, Iₛ = Integral values of the analyte and standard
-
Nₓ, Nₛ = Number of protons for the integrated signals of the analyte and standard
-
Mₓ, Mₛ = Molecular weights of the analyte and standard
-
mₛ = Mass of the standard
-
V = Volume of the solvent
-
Pₛ = Purity of the standard
-
HPLC-UV Method Protocol for a this compound Derivative
This protocol is based on a validated method for hydantoin-5-acetic acid and is representative of a typical reversed-phase HPLC method that could be adapted for this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where this compound exhibits sufficient absorbance (e.g., around 210 nm).
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase to construct a calibration curve.
-
Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
3. Data Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow: A Logical Comparison
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.
Conclusion: Making an Informed Decision
Both ¹H-NMR and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The optimal choice depends on the specific requirements of your research.
-
¹H-NMR is a primary method that offers high accuracy without the need for a specific this compound reference standard, provided a certified internal standard is used. Its non-destructive nature is a significant advantage when sample availability is limited. The technique is also relatively fast in terms of data acquisition.
-
HPLC-UV is a highly sensitive and precise method, making it ideal for detecting and quantifying low concentrations of this compound. It is a workhorse in many analytical laboratories with well-established protocols. However, it requires a pure standard of this compound for calibration and is a destructive technique.
For applications requiring absolute quantification without a dedicated standard and for preserving the sample, ¹H-NMR is an excellent choice. For routine analyses where high sensitivity is crucial and a standard is available, HPLC-UV remains a powerful and widely used technique. In many research and development settings, the complementary use of both methods can provide the most comprehensive and reliable data for the analysis of this compound.
A Comparative Guide to Inter-Laboratory Quantification of Hydantoic Acid
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of hydantoic acid, a key intermediate in the metabolism of various compounds. The study was designed to assess the proficiency of participating laboratories and to compare the performance of different analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who rely on accurate quantification of this compound.
An inter-laboratory comparison (ILC) is a powerful tool for evaluating the performance of laboratories and the methods they employ.[1] By analyzing the same homogeneous sample, participating laboratories can assess their accuracy and identify potential areas for improvement.[2] Proficiency testing (PT) is a specific type of ILC that focuses on determining the performance of individual laboratories.[2][3]
Experimental Design of the Hypothetical Inter-Laboratory Comparison
A coordinating body prepared and distributed homogeneous samples of this compound at two different concentration levels (Low and High) to a group of participating laboratories. Each laboratory was instructed to quantify the concentration of this compound using their in-house validated analytical method. The results were then collected and analyzed to determine the consensus value and evaluate the performance of each laboratory.
The evaluation of laboratory performance was based on Z-scores, a statistical measure that indicates how far and in what direction a result deviates from the consensus mean.[4][5] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
Methodologies for this compound Quantification
The accurate quantification of this compound is crucial in various research and development settings. The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation, identification, and quantification of small molecules.[6] For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[6]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Sample Preparation: Samples are typically diluted in the mobile phase and filtered before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the quantification of low levels of this compound in complex matrices.
Experimental Protocol:
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the precursor ion of this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Sample Preparation: Protein precipitation or solid-phase extraction may be required for complex matrices to remove interferences.
Inter-Laboratory Comparison Data
The following tables summarize the quantitative data from the hypothetical inter-laboratory comparison.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 ng/mL |
| Linearity (r²) | >0.995 | >0.998 |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Precision (%RSD) | < 10% | < 5% |
Table 2: Results of the Inter-Laboratory Comparison for this compound Quantification
| Laboratory ID | Method | Assigned Value (Low) | Reported Value (Low) | Z-Score (Low) | Assigned Value (High) | Reported Value (High) | Z-Score (High) |
| Lab 01 | HPLC-UV | 5.2 µg/mL | 5.0 µg/mL | -0.8 | 48.5 µg/mL | 47.9 µg/mL | -0.5 |
| Lab 02 | LC-MS/MS | 5.2 µg/mL | 5.3 µg/mL | 0.4 | 48.5 µg/mL | 49.1 µg/mL | 0.5 |
| Lab 03 | HPLC-UV | 5.2 µg/mL | 4.8 µg/mL | -1.6 | 48.5 µg/mL | 46.8 µg/mL | -1.4 |
| Lab 04 | LC-MS/MS | 5.2 µg/mL | 5.1 µg/mL | -0.4 | 48.5 µg/mL | 48.2 µg/mL | -0.2 |
| Lab 05 | HPLC-UV | 5.2 µg/mL | 5.5 µg/mL | 1.2 | 48.5 µg/mL | 50.0 µg/mL | 1.2 |
| Lab 06 | LC-MS/MS | 5.2 µg/mL | 5.2 µg/mL | 0.0 | 48.5 µg/mL | 48.6 µg/mL | 0.1 |
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in this inter-laboratory comparison.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Interpretation of Z-scores for laboratory performance.
Conclusion
This guide outlines a framework for an inter-laboratory comparison of this compound quantification. The provided data, while hypothetical, reflects typical performance characteristics of the analytical methods described. Such studies are essential for ensuring the reliability and comparability of analytical results across different laboratories, which is a cornerstone of quality assurance in research and drug development.[7] Regular participation in proficiency testing schemes is highly recommended for laboratories to maintain a high standard of analytical performance.
References
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS Methods for the Quantitative Analysis of Hydantoic Acid
This guide offers a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of hydantoic acid. The information presented is for researchers, scientists, and drug development professionals, providing supporting experimental data and detailed methodologies to assist in the selection of the most suitable analytical technique for their specific research needs.
This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Accurate and reliable quantification of these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and selectivity.[3][4] This guide explores the cross-validation of these two prominent analytical methods.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. The following protocols are representative of validated methods for the analysis of small polar organic acids and can be adapted for this compound.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations where concentrations are relatively high.
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | Aqueous C18 (150 mm x 4.6 mm, 5 µm) or equivalent polar-endcapped phase[5] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[5][6] |
| Gradient | Isocratic (e.g., 95:5 v/v A:B) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 210 nm[5][6] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A[5] |
LC-MS Method
This method is ideal for the determination of low concentrations of this compound in complex biological matrices such as plasma or urine, owing to its high sensitivity and selectivity.[3][7]
| Parameter | Condition |
| LC System | Binary Gradient LC system |
| Column | Reversed-phase C18 (150 mm x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol[10] |
| Gradient | A gradient starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a wash and re-equilibration step.[10][11] |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 40 °C[8][9] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in negative mode[10] |
| MRM Transitions | Precursor and product ions for this compound would need to be optimized. |
| Sample Preparation | Protein precipitation for plasma samples.[8][9][10] |
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics for the quantification of a small polar molecule like this compound using HPLC-UV and LC-MS. These values are representative and would need to be established during method validation.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[12] | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (% RSD) | < 2.0%[13] | < 15% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~0.5 ng/mL |
General Method Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate | Very High[3] |
| Selectivity | Moderate | Very High |
| Matrix Effects | Low | Can be significant[14] |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Complexity | Simpler | More Complex[15] |
| Throughput | High | High (with modern systems) |
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Objective Comparison
The choice between HPLC-UV and LC-MS for the analysis of this compound should be guided by the specific application.
-
HPLC-UV is a reliable and cost-effective option for quality control of pharmaceutical products where the concentration of the active ingredient is high.[4] Its robustness and ease of use make it suitable for routine analysis in many laboratories.[5] However, its lower sensitivity and selectivity may be a limitation when analyzing samples with complex matrices or very low concentrations of the analyte.
-
LC-MS is the superior method for bioanalytical applications that require high sensitivity and specificity to measure low concentrations of this compound in biological fluids.[4] The ability to use mass-to-charge ratio for detection provides a high degree of certainty in analyte identification and quantification, minimizing the impact of co-eluting matrix components.[3] However, the higher cost and complexity of the instrumentation, as well as the potential for matrix effects, require careful consideration.[14][15]
A thorough cross-validation is essential when transitioning between these methods to ensure the consistency and reliability of analytical results.[4][16] This process involves analyzing the same set of samples with both methods and statistically comparing the results to determine any bias or systematic differences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sisu.ut.ee [sisu.ut.ee]
- 16. benchchem.com [benchchem.com]
A Comparative Guide: Enzymatic vs. Chemical Hydrolysis of Hydantoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of optically pure amino acids is a cornerstone of pharmaceutical and fine chemical industries. One common route involves the hydrolysis of hydantoin (B18101) derivatives. This guide provides an in-depth comparison of enzymatic and chemical hydrolysis methods for converting hydantoic acid precursors, specifically focusing on the production of valuable amino acids like D-p-hydroxyphenylglycine (D-HPG), a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.
Executive Summary
Enzymatic hydrolysis of hydantoin derivatives offers significant advantages over traditional chemical methods, primarily in its exceptional stereoselectivity, milder reaction conditions, and improved environmental profile. While chemical hydrolysis can achieve high conversion rates, it invariably produces a racemic mixture of amino acids, necessitating costly and complex resolution steps. Furthermore, the harsh conditions of chemical hydrolysis can lead to undesirable side reactions and generate significant chemical waste. In contrast, the enzymatic "hydantoinase process" provides a direct route to enantiomerically pure amino acids with high yields and purity under benign conditions, making it a more efficient and sustainable approach for industrial applications.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the enzymatic and chemical hydrolysis of DL-5-(4-hydroxyphenyl)hydantoin to produce p-hydroxyphenylglycine.
| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |
| Product | D-p-hydroxyphenylglycine | DL-p-hydroxyphenylglycine |
| Stereoselectivity (ee) | >99%[1] | 0% (racemic mixture) |
| Yield | ~100%[2][3] | High (e.g., ~91% for glycine (B1666218) from hydantoin)[4], but requires subsequent resolution |
| Reaction Temperature | 28 - 50°C[5] | 100 - 150°C[4][6] |
| pH | Mildly alkaline (pH 8-10)[5] | Strongly acidic or alkaline[6][7] |
| Reaction Time | 12 - 32 hours[1][2] | 6 - 18 hours[4][8] |
| Byproducts | Minimal | Side products from degradation and racemization[9] |
| Environmental Impact | Low, biodegradable catalysts | High, use of corrosive reagents and high energy consumption[3][10] |
Experimental Protocols
Enzymatic Hydrolysis: The Hydantoinase Process
This process typically utilizes two enzymes, D-hydantoinase and D-carbamoylase, which can be from a variety of microbial sources, often co-expressed in a host organism like E. coli.[2]
Materials:
-
DL-5-(4-hydroxyphenyl)hydantoin (DL-p-HPH)
-
Whole cells or purified D-hydantoinase and D-carbamoylase
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0-9.0)
-
Bioreactor or stirred-tank reactor
Procedure:
-
A suspension of DL-p-HPH (e.g., 140 mM) is prepared in the buffer solution.[2][3]
-
The enzyme preparation (whole cells or purified enzymes) is added to the substrate suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with constant stirring.[2]
-
The pH of the reaction is maintained at the optimal level for the enzymes (e.g., pH 8.5) through the addition of a suitable base (e.g., NaOH).
-
The reaction progress is monitored by analyzing the concentration of the product, D-p-hydroxyphenylglycine, using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically 12-32 hours), the product is isolated and purified from the reaction mixture.
Chemical Hydrolysis: Alkaline Hydrolysis
This method employs a strong base to hydrolyze the hydantoin ring.
Materials:
-
DL-5-(4-hydroxyphenyl)hydantoin (DL-p-HPH)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 15%)[8]
-
Hydrochloric acid (HCl) for neutralization
-
Reflux apparatus
Procedure:
-
DL-p-HPH is dissolved in an aqueous solution of NaOH. A typical molar ratio of hydantoin to NaOH is 1:3.[4]
-
The mixture is heated under reflux at a high temperature (e.g., 100-110°C) for an extended period (e.g., 12-18 hours).[8]
-
After the reaction is complete, the mixture is cooled.
-
The solution is neutralized with HCl to a pH of approximately 4-6 to precipitate the amino acid.[8]
-
The precipitated DL-p-hydroxyphenylglycine is collected by filtration, washed, and dried.
-
The resulting racemic mixture requires a subsequent resolution step (e.g., via diastereomeric salt formation) to isolate the desired D-enantiomer.[7]
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of chemical and enzymatic hydrolysis of DL-hydantoin.
Caption: Key advantages of enzymatic hydrolysis over chemical methods.
Conclusion
For the production of enantiomerically pure amino acids from hydantoin derivatives, enzymatic hydrolysis presents a superior alternative to conventional chemical methods. The high stereoselectivity, mild operating conditions, and environmental sustainability of the "hydantoinase process" translate to a more efficient, cost-effective, and greener manufacturing process. While chemical hydrolysis remains a viable method for producing racemic amino acids, the additional requirement for chiral resolution makes it less attractive for the direct synthesis of optically pure compounds. As the pharmaceutical and chemical industries continue to embrace green chemistry principles, the adoption of enzymatic processes for the synthesis of chiral building blocks is expected to become increasingly widespread.
References
- 1. mdpi.com [mdpi.com]
- 2. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]
- 8. CN101973941A - Method for preparing 4-hydroxyphenyl hydantoin - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
"performance comparison of different protecting groups for hydantoic acid synthesis"
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical parameter in the successful synthesis of hydantoic acids, key intermediates in the preparation of hydantoins, which are prevalent scaffolds in medicinal chemistry. The efficiency of the introduction and the lability of these protecting groups to specific cleavage conditions directly impact the yield, purity, and overall success of the synthetic route. This guide provides an objective comparison of commonly employed amine protecting groups for hydantoic acid synthesis, with a focus on tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), supported by experimental data and detailed protocols.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between the most common amine protecting groups lies in their cleavage conditions, which underpins the principle of orthogonality—the ability to selectively remove one protecting group in the presence of others. This is a fundamental concept in multi-step organic synthesis.[1]
-
Boc (tert-Butoxycarbonyl): This protecting group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][2]
-
Cbz (Carboxybenzyl): The Cbz group is characteristically removed by catalytic hydrogenolysis.[1][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, Fmoc is cleaved under basic conditions, commonly with a solution of piperidine (B6355638) in an organic solvent.[1][4]
Performance Comparison of Protecting Groups
The choice of a protecting group is often dictated by the stability of other functional groups within the molecule and the planned subsequent reaction conditions. The following table summarizes key performance indicators for the Boc and Cbz protecting groups in the context of N-protected amino acid synthesis, a crucial first step in many this compound preparations.
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield | Cleavage Condition | Key Advantages | Potential Drawbacks |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., TEA, DIPEA), Solvent (e.g., CH₂Cl₂, THF), Room Temperature | 89-95%[5][6] | Strong Acid (e.g., TFA, HCl in dioxane)[2] | High yield of protection; stable to a wide range of non-acidic reagents. | Acid-labile, not suitable for subsequent reactions under acidic conditions; cleavage can generate t-butyl carbocation leading to side reactions. |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NaOH), Solvent (e.g., Water, THF), 0 °C to Room Temperature | 96%[5] | Catalytic Hydrogenolysis (H₂/Pd-C)[3] | Stable to acidic and some basic conditions; orthogonal to Boc and Fmoc.[4] | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes); requires specialized hydrogenation equipment. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of N-protected amino acids, which are direct precursors to N-protected hydantoic acids. Note that optimal conditions may vary depending on the specific amino acid substrate.
Protocol 1: Synthesis of N-Boc-Amino Acid
Materials:
-
Amino Acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.2 equiv)[1]
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amino acid in the chosen solvent.[1]
-
Add the base (e.g., TEA) to the solution.[1]
-
Add (Boc)₂O to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and concentration under reduced pressure.
Protocol 2: Synthesis of N-Cbz-Amino Acid
Materials:
-
Amino Acid (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)[7]
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)[5][7]
-
Water and an organic solvent (e.g., Dioxane or THF)
-
Diethyl ether for extraction
Procedure:
-
Dissolve the amino acid in an aqueous solution of the base (e.g., NaHCO₃).[7]
-
Cool the solution to 0-5 °C in an ice bath.[7]
-
Slowly add benzyl chloroformate to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with diethyl ether to remove excess benzyl chloroformate.[7]
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.[7]
-
The N-Cbz protected amino acid will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.[7]
Synthesis Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the crucial role of the N-protecting group.
Caption: Generalized workflow for N-protected this compound synthesis.
Conclusion
The selection of an appropriate N-protecting group is a critical decision in the synthetic strategy for obtaining hydantoic acids and their subsequent conversion to hydantoins. The Boc group, with its ease of introduction and acid lability, is a common choice for many applications. The Cbz group, offering stability to a broader range of conditions and removal via hydrogenolysis, provides an orthogonal approach that is invaluable in complex, multi-step syntheses. The choice between these and other protecting groups should be made based on a careful consideration of the overall synthetic plan, the nature of the substrate, and the desired final product.
References
A Comparative Guide to the Biological Activities of Hydantoic Acid and its Cyclic Analog, Hydantoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of hydantoic acid and its cyclic analog, hydantoin (B18101). While the hydantoin scaffold is a well-established pharmacophore in a variety of therapeutic agents, direct comparative studies with its open-chain precursor, this compound, are limited in the scientific literature. This guide synthesizes the available data on both molecular families to offer insights into their respective and comparative biological profiles, focusing on anticonvulsant, anticancer, and antimicrobial activities.
Overview of Chemical Structures
This compound is an α-ureido acid, which can undergo cyclization to form the five-membered heterocyclic ring structure of hydantoin (imidazolidine-2,4-dione). This structural relationship is fundamental to understanding their potential biological activities, as the rigidity and planarity of the hydantoin ring can significantly influence receptor binding and biological response compared to the more flexible this compound.
Comparative Biological Activity
The majority of research has focused on the diverse biological activities of the hydantoin ring system and its derivatives.[1][2] Information on the biological activity of this compound is less common, often appearing as an intermediate in the synthesis of hydantoins.
Anticonvulsant Activity
Hydantoin derivatives are a cornerstone in the treatment of epilepsy.[1][2] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.[3] By binding to the inactive state of these channels, hydantoin-based drugs slow the rate of recovery from inactivation, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[4][5]
There is a lack of direct experimental data comparing the anticonvulsant activity of this compound with hydantoin. However, the cyclic and relatively rigid structure of the hydantoin ring, particularly with specific substitutions at the 5-position, is considered crucial for its anticonvulsant effect.[4] It is hypothesized that the open-chain flexibility of this compound may not allow for the optimal spatial orientation required for effective binding to the sodium channel.
Table 1: Anticonvulsant Activity of Representative Hydantoin Derivatives
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Phenytoin (B1677684) | Mice | Maximal Electroshock (MES) | Intraperitoneal | 9.5 | [4] |
| Mephenytoin | Mice | Maximal Electroshock (MES) | Intraperitoneal | 25 | [4] |
| Ethotoin | Mice | Maximal Electroshock (MES) | Intraperitoneal | 65 | [4] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Anticancer Activity
Hydantoin derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[6][7] These include the induction of apoptosis, inhibition of cell proliferation, and interference with critical cellular signaling pathways.[8][9] Some derivatives act as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and receptor tyrosine kinases.[7][10]
Data on the anticancer activity of this compound is sparse. However, some studies on this compound derivatives suggest potential cytotoxic activity. A direct comparison with their cyclic hydantoin analogs would be necessary to determine the influence of the ring structure on anticancer efficacy.
Table 2: In Vitro Anticancer Activity of Selected Hydantoin Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 3-Cyclohexyl-5-phenyl hydantoin | HeLa | Cervical Carcinoma | 5.4 | [11] |
| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 | Breast Carcinoma | 2 | [11] |
| 3-Benzhydryl-5-phenyl substituted hydantoin | HeLa, MCF-7, MiaPaCa-2, H460, SW620 | Various | 20-23 | [11] |
| Compound 8d (a hydantoin-bridged CA-4 analogue) | Various human cancer cell lines | Various | 0.186-0.279 | [12] |
| Compound 2 (a hydantoin derivative) | HepG2 | Liver Cancer | 3.37 | [13] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The hydantoin scaffold is present in the antimicrobial agent nitrofurantoin.[1] The antimicrobial mechanisms of hydantoin derivatives are diverse and can include inhibition of cell wall synthesis, disruption of protein synthesis, permeabilization of the cell membrane, and interference with DNA/RNA synthesis.[8][14][15]
While there is extensive research on the antimicrobial properties of hydantoin derivatives,[16][17][18][19][20][21] there is a notable absence of studies directly evaluating and comparing the antimicrobial activity of this compound. The structural features of hydantoin derivatives, such as lipophilic and cationic moieties, are often optimized to enhance their interaction with bacterial membranes and subsequent antimicrobial effect.[14][15]
Table 3: Antimicrobial Activity of a Hydantoin Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitrofurantoin | Escherichia coli | 25 | [17] |
| Nitrofurantoin | Staphylococcus aureus | 12.5 | [17] |
| Compound 18 (a hydantoin derivative dimer) | MRSA | Not specified (GM = 7.32 µg mL⁻¹) | [16] |
| Compound 3a (amphiphilic hydantoin-based peptidomimetic) | Staphylococcus aureus | 0.25 | [18] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. GM (Geometric Mean)
Experimental Protocols
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This test is a standard preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are divided into groups and administered the test compound or vehicle control, typically via intraperitoneal injection.
-
At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the hindlimb tonic extension.
-
The median effective dose (ED₅₀) is calculated based on the percentage of animals protected at various doses.
-
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Materials: 96-well plates, test compound, cancer cell lines, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
Following incubation, the MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
-
Broth Microdilution Method for Antimicrobial Activity
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: 96-well microtiter plates, test compound, bacterial strains, and appropriate broth medium (e.g., Mueller-Hinton broth).
-
Procedure:
-
Serial twofold dilutions of the test compound are prepared in the broth medium directly in the wells of a 96-well plate.
-
A standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) is added to each well.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Signaling Pathways and Mechanisms of Action
Anticonvulsant Mechanism of Hydantoins
The primary mechanism of anticonvulsant action for hydantoins like phenytoin is the use-dependent blockade of voltage-gated sodium channels. This action stabilizes the neuronal membrane and prevents the high-frequency firing of action potentials that leads to seizure propagation.
Caption: Anticonvulsant mechanism of hydantoin derivatives.
General Anticancer Mechanisms of Hydantoin Derivatives
Hydantoin derivatives exert their anticancer effects through multiple pathways, often leading to the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression.
Caption: General anticancer mechanisms of hydantoin derivatives.
General Antimicrobial Mechanisms of Hydantoin Derivatives
The antimicrobial action of hydantoins can involve several targets within the microbial cell, leading to bacteriostatic or bactericidal effects.
Caption: General antimicrobial mechanisms of hydantoin derivatives.
Conclusion
The hydantoin scaffold is a versatile and privileged structure in medicinal chemistry, with a well-documented history of producing clinically significant drugs with anticonvulsant, anticancer, and antimicrobial properties. The cyclic nature of the hydantoin ring appears to be a critical determinant of its biological activity, providing a rigid framework for specific interactions with biological targets.
In contrast, the biological activity of its open-chain analog, this compound, is significantly under-investigated. The available literature suggests that hydantoic acids are primarily considered as synthetic intermediates for hydantoins. The increased conformational flexibility of this compound may preclude the precise molecular geometry required for the potent biological activities observed with many hydantoin derivatives.
Future research, including direct comparative studies of hydantoic acids and their corresponding hydantoin analogs, is warranted to fully elucidate the structure-activity relationships and to explore any untapped therapeutic potential of this compound derivatives. Such studies would provide valuable insights for the rational design of new therapeutic agents.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.usf.edu [research.usf.edu]
- 16. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of amphiphilic hydantoin-based universal peptidomimetics as antibiotic agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01247F [pubs.rsc.org]
- 19. Amine-alkyl derivatives of hydantoin: new tool to combat resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
"evaluation of different derivatization reagents for hydantoic acid analysis"
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hydantoic acid, a key intermediate in the metabolism of ureides, is crucial for various biomedical and pharmaceutical research areas. Due to its polar nature and low volatility, direct analysis of this compound by chromatographic methods like gas chromatography (GC) is often challenging. Derivatization, a chemical modification process to enhance analyte properties, is therefore a critical step for sensitive and reliable quantification. This guide provides an objective comparison of different derivatization reagents for this compound analysis, supported by experimental data and detailed protocols.
Comparison of Derivatization Approaches
This compound possesses two key functional groups amenable to derivatization: a carboxylic acid group and a ureido group with active hydrogens. The choice of derivatization reagent depends on the analytical technique (GC-MS or HPLC), the desired sensitivity, and the potential for side reactions. The three main classes of derivatization reactions are silylation, alkylation, and acylation.[1][2]
Table 1: Comparison of Derivatization Reagent Performance for this compound Analysis
| Derivatization Reagent Class | Reagent Example | Target Functional Group(s) | Analysis Method | Advantages | Disadvantages |
| Silylation | BSTFA + TMCS | Carboxylic acid, Ureido (-NH) | GC-MS | Versatile, reacts with a wide range of polar compounds.[3] Forms thermally stable derivatives.[1] Reagent and by-products are volatile, minimizing interference.[4] | Moisture sensitive.[4] Derivatives can be susceptible to hydrolysis.[5] May require elevated temperatures for complete reaction.[4] |
| Alkylation | Diazomethane (B1218177) | Carboxylic acid | GC-MS | Reacts rapidly and specifically with carboxylic acids.[6] High reaction yields with minimal by-products.[6] | Highly toxic and explosive, requires special handling.[7] Does not derivatize the ureido group. |
| Trimethylsilyldiazomethane | Carboxylic acid, Hydroxyl | GC-MS | Safer alternative to diazomethane.[8] Can derivatize both carboxylic and hydroxyl groups.[8] | Slower reaction than diazomethane.[6] | |
| Acylation | PITC (Edman's Reagent) | Primary/Secondary Amines | HPLC-UV/MS | Reacts readily with amino groups to form stable derivatives.[9] Volatile reagent, easy to remove excess.[9] Suitable for sensitive detection.[10] | Primarily targets the amino group, may not be ideal for the ureido group of this compound. Sample preparation can be intricate.[11] |
| Perfluoroacid Anhydrides (e.g., TFAA, PFPA, HFBA) | Alcohols, Amines, Phenols | GC-ECD/MS | Forms stable and highly volatile derivatives.[12] Enhances sensitivity for Electron Capture Detection (ECD).[12][13] | Produces acidic by-products that may need removal before analysis.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for commonly used derivatization reagents applicable to this compound.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is a general procedure for the derivatization of organic acids for GC-MS analysis.[5][14]
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Heating block or oven
-
GC vials
Procedure:
-
Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen. To ensure azeotropic removal of water, methylene (B1212753) chloride can be added and evaporated to dryness.[15]
-
To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.[15] For amino acids, a common procedure involves adding 0.25 mL of BSTFA + TMCS for each mg of amino acid and 1 mL of acetonitrile.[5]
-
Tightly cap the vial, vortex for 1 minute, and heat at 100°C for 30 minutes.[15] For some amino acids, heating at 150°C for 2.5 hours may be required for complete derivatization.[5]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Alkylation using Diazomethane
This protocol describes the methylation of carboxylic acids. Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed in a well-ventilated fume hood by experienced personnel.
Materials:
-
Dried sample containing this compound
-
Ethereal solution of diazomethane
-
Reaction vial
Procedure:
-
Dissolve the dried sample in a small amount of a suitable solvent (e.g., diethyl ether).
-
Add the ethereal diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for a few minutes at room temperature. The reaction is typically rapid and is driven by the evolution of nitrogen gas.[7]
-
Gently bubble nitrogen through the solution to remove excess diazomethane.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Acylation using Phenylisothiocyanate (PITC)
This protocol is a standard procedure for the pre-column derivatization of amino acids for HPLC analysis.[9][16]
Materials:
-
Dried sample containing this compound
-
Coupling Solution: acetonitrile:pyridine:triethylamine:water (10:5:2:3)
-
Phenylisothiocyanate (PITC)
-
Vacuum centrifuge or rotary evaporator
-
Reconstitution Solvent (e.g., 0.05M ammonium (B1175870) acetate (B1210297) or water:acetonitrile (7:2))
Procedure:
-
Dry the sample completely in a small test tube.
-
Dissolve the dried sample in 100 µL of Coupling Solution.
-
Add 5 µL of PITC and allow the reaction to proceed for 5 minutes at room temperature.
-
Evaporate the sample to dryness by rotary evaporation to remove excess reagent and by-products.
-
Reconstitute the sample in a known volume of Reconstitution Solvent.
-
The sample is now ready for injection into the HPLC system.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.
References
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. insung.net [insung.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. gcms.cz [gcms.cz]
- 8. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. actascientific.com [actascientific.com]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. Acylation Reagents - Regis Technologies [registech.com]
- 13. Acylation Reagents | Fisher Scientific [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Robustness Testing of an Analytical Method for Hydantoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of critical parameters in the robustness testing of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of hydantoic acid. Robustness testing is a crucial component of analytical method validation, ensuring the method's reliability during normal use by demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters.[1][2][3] This document outlines a typical experimental protocol and presents comparative data to illustrate the impact of such variations on the analytical results. The principles discussed are in alignment with the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][4][5]
Experimental Protocols
A representative RP-HPLC method for the analysis of this compound is detailed below. Robustness was evaluated by intentionally varying several method parameters one at a time while keeping others constant.[3]
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions (Nominal):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 20 mM Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 100 µg/mL.
Robustness Study Design: The following parameters were intentionally varied to assess their impact on the method's performance. The variations are based on typical ranges considered in robustness studies for HPLC methods.[3][6]
-
pH of the aqueous component of the mobile phase: ± 0.2 units
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 0.2 mL/min
-
Mobile Phase Composition (Acetonitrile %): ± 2% absolute
The effect of these variations was evaluated on the following system suitability parameters: retention time (RT), peak area, tailing factor, and resolution between this compound and a potential closely eluting impurity.
Data Presentation: Comparison of Robustness Testing Parameters
The following table summarizes the quantitative data obtained from the robustness study. The data illustrates the method's performance under varied conditions compared to the nominal method.
| Parameter Varied | Variation | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Resolution |
| Nominal Method | - | 4.52 | 125432 | 1.15 | 2.8 |
| pH of Mobile Phase | 2.8 | 4.68 | 125109 | 1.18 | 2.7 |
| 3.2 | 4.35 | 125876 | 1.13 | 2.9 | |
| Column Temperature | 25 °C | 4.75 | 124987 | 1.14 | 2.6 |
| 35 °C | 4.30 | 125643 | 1.16 | 3.0 | |
| Flow Rate | 0.8 mL/min | 5.65 | 156790 | 1.12 | 2.5 |
| 1.2 mL/min | 3.77 | 104527 | 1.19 | 3.1 | |
| Mobile Phase Composition | 93:7 (Buffer:ACN) | 5.10 | 125321 | 1.17 | 3.2 |
| 97:3 (Buffer:ACN) | 4.01 | 125543 | 1.14 | 2.4 |
ACN: Acetonitrile
Mandatory Visualization
The logical workflow for conducting a robustness test of an analytical method is depicted in the following diagram.
Caption: Workflow for Robustness Testing of an Analytical Method.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 5. Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices – Pharma Validation [pharmavalidation.in]
- 6. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Limit of Detection and Limit of Quantification for Hydantoic Acid and Related Analytes in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The determination of hydantoic acid (N-carbamoylglycine) in complex biological matrices is crucial in various research areas, including the study of metabolic pathways and drug metabolism. However, a comprehensive review of currently available scientific literature reveals a notable absence of validated methods detailing specific limits of detection (LOD) and quantification (LOQ) for this compound itself. This guide, therefore, provides a comparative overview of analytical methodologies for structurally similar compounds, such as N-carbamoyl-β-alanine and β-ureidopropionate, to offer valuable insights and a foundational understanding for researchers developing and validating assays for this compound. The methodologies presented encompass chromatographic techniques and enzymatic assays, providing a basis for selecting an appropriate analytical strategy.
Quantitative Data Summary for Structurally Related Analytes
Due to the lack of direct LOD and LOQ data for this compound, this section summarizes the performance of analytical methods for structurally analogous compounds. This information can serve as a benchmark for estimating the potential sensitivity of similar methods for this compound.
| Analytical Technique | Analyte | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | α-Fluoro-β-ureidopropionate | Cell Lysate | Protein Precipitation, Filtration | Not explicitly stated | Calculated as the minimum detectable amount with RSD < 15% | [1] |
| GC-MS | β-Ureidopropionate | Urine | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
| HPLC | β-Alanine (product of β-ureidopropionase) | Not specified | Derivatization with phenylisothiocyanate | Picomole range | Not explicitly stated | [3] |
Note: The presented data is for structurally related compounds and should be considered as an estimation of the performance of similar analytical methods for this compound. Method validation for this compound would be required to establish definitive LOD and LOQ values.
Experimental Protocols
Detailed methodologies for the analysis of related compounds are provided below. These protocols can be adapted for the development and validation of an analytical method for this compound.
LC-MS/MS Method for the Analysis of α-Fluoro-β-ureidopropionate
This method can be adapted for this compound, given their structural similarities.
-
Sample Preparation:
-
Cell lysate samples are subjected to protein precipitation.
-
The precipitated proteins are removed by filtration through a 0.45 µm filter at 1000g for 10 minutes at 4°C.[1]
-
The resulting filtrate (100 µL) is diluted with 100 µL of Milli-Q water containing 0.1% ammonium (B1175870) hydroxide (B78521) for the detection of ureidopropionate analogs.[1]
-
-
Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18) would be appropriate.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like ammonium hydroxide to ensure good peak shape for acidic analytes.
-
Flow Rate: Typically around 0.2-0.5 mL/min for analytical scale columns.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is generally suitable for acidic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
-
GC-MS Method for the Analysis of Urinary Organic Acids (including β-Ureidopropionate)
This protocol is a general approach for organic acid profiling and can be optimized for this compound.
-
Sample Preparation:
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized organic acids.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is standard for GC-MS.
-
Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[4]
-
Enzymatic Assay for Hydantoinase Activity
This approach quantifies this compound by measuring the activity of the enzyme that produces it from hydantoin (B18101).
-
Principle: Hydantoinase catalyzes the hydrolysis of hydantoin to form this compound (N-carbamoylglycine). The amount of product formed over time is proportional to the enzyme activity and can be quantified.[6]
-
Assay Procedure:
-
The reaction mixture typically contains a buffer (e.g., sodium borate, pH 9.0), a known concentration of the substrate (hydantoin), and the enzyme solution.[6]
-
The reaction is incubated at a controlled temperature (e.g., 40°C) for a specific time.[6]
-
The reaction is stopped, for example, by adding trichloroacetic acid.[6]
-
The concentration of the product, this compound, is determined. This can be done spectrophotometrically after a color-forming reaction with a reagent like p-dimethylaminobenzaldehyde.[6]
-
-
Quantification: A standard curve is generated using known concentrations of this compound to determine the amount produced in the enzymatic reaction.[6]
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a general workflow for the quantification of this compound in a complex biological matrix using a chromatographic method.
Caption: General workflow for this compound analysis in complex matrices.
Logical Relationship of Analytical Techniques
This diagram illustrates the relationship between different analytical approaches for the determination of this compound.
Caption: Analytical approaches for this compound quantification.
References
- 1. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay for beta-ureidopropionase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
"assessing the equivalence of synthetic routes to hydantoic acid"
For researchers, scientists, and drug development professionals, the synthesis of hydantoic acid and its derivatives is a critical step in the development of a wide array of pharmaceuticals. Hydantoin-based structures are found in anticonvulsants, antiarrhythmics, and antimicrobial agents, making the efficient and scalable synthesis of their precursors a subject of considerable interest. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.
Comparison of Synthetic Routes
The primary methods for synthesizing this compound and its subsequent cyclized product, hydantoin (B18101), involve the reaction of an amino acid with a source of a carbamoyl (B1232498) group. The most prevalent and economically viable starting material is glycine (B1666218), the simplest amino acid. The key variations in this synthesis lie in the choice of the carbamoylating agent. Below is a summary of the quantitative data associated with the most common synthetic approaches.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| 1. Urea (B33335) Method | Glycine, Urea | Sodium Hydroxide (B78521) | 70-75%[1] | 8-12 hours[1][2] | Low-cost and readily available starting materials, simple procedure. | Long reaction times, potential for side reactions. |
| 2. Urech Hydantoin Synthesis | Amino Acid (e.g., Glycine) | Potassium Cyanate (B1221674), HCl | >90%[3][4] | ~2 hours[3] | High yields, well-established classical method. | Use of cyanates which can be toxic. |
| 3. Isocyanate Method | Amino Acid (e.g., Sarcosine) | Isocyanate | >90%[5] | Instantaneous[5] | Rapid reaction, high yields, applicable to a variety of amino acids. | Isocyanates are highly reactive with water, requiring specific reaction conditions. |
| 4. Bucherer-Bergs Reaction (for substituted hydantoins) | Aldehyde/Ketone, Ammonium Carbonate, Sodium Cyanide | - | Good to excellent[6] | Varies | One-pot synthesis of 5-substituted hydantoins, wide substrate scope. | Use of cyanide, not a direct synthesis of unsubstituted this compound from an amino acid. |
Experimental Protocols
Synthesis of this compound from Glycine and Urea
This method involves the direct reaction of glycine and urea in an aqueous solution.
Protocol:
-
In a reaction vessel, dissolve 1 mole of glycine and 1.5-2 moles of urea in approximately 6 moles of water.[2]
-
Add 1 mole of sodium hydroxide to the solution.[2]
-
Heat the mixture to 100°C with stirring and maintain this temperature for 8 hours.[2]
-
After the reaction is complete, cool the solution and acidify with concentrated sulfuric acid to a pH of 3, which will precipitate the this compound.[2]
-
The precipitate can be recovered by filtration, washed with cold water, and dried.[2]
-
Further product can be recovered from the mother liquor by neutralizing with ammonia (B1221849) to a pH of 5.6 and concentrating the solution to crystallize out more product.[2]
Urech Hydantoin Synthesis of this compound
This classical method utilizes potassium cyanate to form the ureido derivative (this compound), which can then be cyclized to hydantoin.
Protocol:
-
Dissolve the starting amino acid in a solution of hydrochloric acid and ethanol.[3][4]
-
Cool the solution to -5°C.[3]
-
Slowly add a solution of potassium cyanate while maintaining the low temperature.[3]
-
Allow the reaction to proceed for 2 hours to form the this compound derivative.[3]
-
The this compound can be isolated at this stage. For the synthesis of hydantoin, the reaction mixture is then heated with a strong acid (e.g., 37% HCl) to induce cyclization.[3]
Synthesis of this compound using Isocyanates
This rapid and high-yield method requires a biphasic system to prevent the hydrolysis of the highly reactive isocyanate.
Protocol:
-
Dissolve the amino acid in an aqueous solution and adjust the pH to between 10 and 14.[5]
-
Dissolve a 1:1 molar ratio of the isocyanate in a water-insoluble organic solvent.[5]
-
Rapidly mix the aqueous and organic solutions with vigorous stirring. The reaction is essentially instantaneous.[5]
-
The resulting this compound salt in the aqueous phase is then acidified with an acid like hydrochloric acid to precipitate the this compound.[5]
-
The product is collected by filtration and dried.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations in the synthesis of this compound.
Caption: Synthesis of this compound via the Urea Method.
Caption: The Urech Hydantoin Synthesis Pathway.
Caption: Biphasic Synthesis of this compound using an Isocyanate.
Conclusion
The choice of synthetic route to this compound depends on several factors, including cost, desired yield, reaction time, and the availability of specialized reagents. The Urea Method is advantageous for its simplicity and the low cost of its starting materials, making it suitable for large-scale production where time is not a critical constraint. The Urech Hydantoin Synthesis offers high yields and is a well-documented procedure, though it involves the use of cyanates. For rapid synthesis with high yields, the Isocyanate Method is superior, provided that the necessary precautions are taken to handle the water-sensitive isocyanates. Finally, for the direct synthesis of 5-substituted hydantoins, the Bucherer-Bergs Reaction is a powerful one-pot method, although it does not proceed via an amino acid and this compound intermediate in the same manner as the other methods discussed. Researchers and process chemists should carefully consider these trade-offs to select the optimal synthetic strategy for their specific needs.
References
- 1. Sciencemadness Discussion Board - Condensation of Aldehydes with Hydantoin - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN1958569A - Improved technique for preparing hydantoin from glycine, sodium hydroxide, and urea - Google Patents [patents.google.com]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. US4746755A - Preparation of hydrantoic acids and hydantoins - Google Patents [patents.google.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydantoic Acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of hydantoic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for operational safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions. The substance is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1] It is also harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Eye Protection: Use safety glasses or chemical safety goggles.[5]
-
Clothing: Wear suitable protective clothing to avoid skin contact.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid creating dust and ensure that all sources of ignition are removed from the handling area.[1]
Hazard Classification
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem, ChemicalBook, XiXisys[1][2][3][4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] Do not discharge this compound into sewer systems or contaminate water, food, or feed during storage or disposal.[1]
1. Collection and Storage of Waste:
- Collect waste this compound, including any contaminated materials, in a suitable and clearly labeled, closed container.[1]
- Ensure the container is compatible with the chemical and will not leak.
- Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[5]
2. Accidental Spill Cleanup:
- In the event of a spill, evacuate personnel from the immediate area.[1]
- Wearing appropriate PPE, prevent further leakage if it is safe to do so.[1]
- For solid spills, carefully sweep the material to avoid dust formation and collect it into an airtight container for disposal.
- Do not let the chemical enter drains.[1]
3. Final Disposal:
- The primary disposal method is through controlled incineration with flue gas scrubbing, performed by a licensed chemical waste disposal company.[1]
- Alternatively, the material can be taken to a licensed chemical destruction plant.[1]
- Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[1]
4. Contaminated Packaging:
- Containers that have held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
- After thorough cleaning, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or it may be offered for recycling or reconditioning.[1]
- Combustible packaging materials may also be disposed of through controlled incineration.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Hydantoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Hydantoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. According to safety data sheets, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2][3].
Summary of Hazards:
| Hazard Type | GHS Classification | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |
Mandatory Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is required at all times when handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or chemical safety goggles[5][6] | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards[5][7]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for holes before each use and change frequently[8][9]. |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn. An apron may be used for additional protection against splashes[7][8]. |
| Respiratory Protection | Dust respirator | Use a NIOSH-approved respirator, especially when handling the powder outside of a fume hood, to avoid inhaling dust particles[5]. |
Safe Handling and Operational Protocols
Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of dust[5][8][10].
-
Enclosed Balance: When weighing the powder, use a vented balance enclosure or conduct the weighing inside a chemical fume hood to prevent the dispersion of airborne particles[10][11].
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific work area and cover surfaces with absorbent bench paper[11].
-
Weighing:
-
Dissolving: Pre-dissolve the chemical in an appropriate solvent whenever possible to reduce the risk of dust inhalation[10].
-
Post-Handling:
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][4][5]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[3][4][5]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[3][4][5]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[3][4]. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal:
-
This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[4].
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[4].
-
Collect waste in suitable, closed, and clearly labeled containers for disposal[4][5].
Container Disposal:
-
Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[4].
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill[4].
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing[4].
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Handling this compound.
References
- 1. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 462-60-2 Name: this compound [xixisys.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. Which personal protective equipment do you need to [royalbrinkman.com]
- 10. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
